Disulfuric acid
Description
Structure
3D Structure
Properties
CAS No. |
7783-05-3 |
|---|---|
Molecular Formula |
H2SO4.O3S H2S2O7 H2O7S2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
sulfo hydrogen sulfate |
InChI |
InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6) |
InChI Key |
VFNGKCDDZUSWLR-UHFFFAOYSA-N |
SMILES |
OS(=O)(=O)OS(=O)(=O)O |
Canonical SMILES |
OS(=O)(=O)OS(=O)(=O)O |
density |
Relative density (water = 1): 1.9 |
Other CAS No. |
7783-05-3 8014-95-7 |
physical_description |
COLOURLESS-TO-BROWN FUMING VISCOUS OILY HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. |
Pictograms |
Corrosive; Irritant |
Related CAS |
13870-29-6 (di-hydrochloride salt) 7790-62-7 (di-potassium salt) |
solubility |
Solubility in water: miscible, reaction |
Synonyms |
pyrosulfuric acid pyrosulfuric acid, diammonium salt pyrosulfuric acid, dipotassium salt pyrosulfuric acid, disodium salt pyrosulfuric acid, potassium salt sodium pyrosulfate |
vapor_density |
Relative vapor density (air = 1): 3-3.3 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Isolation of Pure Disulfuric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isolation of pure disulfuric acid (H₂S₂O₇), also known as pyrosulfuric acid. This powerful reagent is a major component of fuming sulfuric acid (oleum) and serves as a potent sulfonating and dehydrating agent in various chemical processes, including pharmaceutical synthesis. This document outlines detailed experimental protocols, quantitative data, and safety procedures pertinent to the laboratory-scale production and purification of this compound.
Introduction to this compound
This compound is a sulfur oxoacid formed by the reaction of sulfur trioxide (SO₃) with sulfuric acid (H₂SO₄). It exists in equilibrium with its constituent components in oleum. Pure this compound is a colorless, crystalline solid at room temperature with a melting point of 35.2°C. Its utility in organic synthesis stems from its enhanced acidity and dehydrating capabilities compared to concentrated sulfuric acid.
Synthesis of High-Concentration Oleum
The synthesis of pure this compound begins with the preparation of oleum containing a high concentration of free sulfur trioxide. The most common laboratory method involves the generation of SO₃ and its subsequent absorption into concentrated sulfuric acid.
Generation of Sulfur Trioxide
Sulfur trioxide can be prepared in the laboratory by the thermal decomposition of sodium pyrosulfate, which is formed by the dehydration of sodium bisulfate. The SO₃ is then distilled and collected.
Reaction: Na₂S₂O₇(s) → Na₂SO₄(s) + SO₃(g)
Absorption of Sulfur Trioxide
The gaseous sulfur trioxide is then bubbled through a known quantity of concentrated sulfuric acid (98%) in a cooled absorption vessel. The concentration of the resulting oleum is determined by the mass of SO₃ absorbed.
Reaction: H₂SO₄(l) + SO₃(g) ⇌ H₂S₂O₇(l)
The following diagram illustrates the workflow for the synthesis of high-concentration oleum.
Isolation of Pure this compound by Fractional Crystallization
The isolation of pure this compound from oleum is achieved through fractional crystallization, a technique that separates components of a mixture based on their different melting points. The phase diagram of the H₂SO₄-SO₃ system is critical for understanding this process.
Principle of Fractional Crystallization
The H₂SO₄-SO₃ phase diagram reveals that pure this compound has a distinct melting point of 35.2°C. By carefully cooling oleum with a composition close to that of pure this compound (44.9 wt% SO₃), crystalline H₂S₂O₇ will precipitate, leaving impurities and excess H₂SO₄ or SO₃ in the liquid phase.
The logical relationship for the equilibrium in the H₂SO₄-SO₃ system is depicted below.
Isolation Procedure
The oleum is slowly cooled in a controlled temperature bath to just below the melting point of this compound. The resulting crystalline mass is then separated from the remaining liquid (mother liquor) by filtration or decantation in a moisture-free environment. The purified crystals can be further refined by repeated crystallization cycles.
The experimental workflow for the isolation of pure this compound is as follows:
Quantitative Data
The following tables summarize key quantitative data for the compounds involved in the synthesis and isolation of this compound.
Table 1: Physical Properties of Pure Compounds
| Property | Sulfuric Acid (H₂SO₄) | Sulfur Trioxide (γ-form) | This compound (H₂S₂O₇) |
| Molar Mass ( g/mol ) | 98.08 | 80.06 | 178.14 |
| Melting Point (°C) | 10.4 | 16.9 | 35.2 |
| Boiling Point (°C) | ~337 (decomposes) | 44.8 | Decomposes |
| Density (g/cm³) | 1.83 (at 25°C) | 1.92 (at 20°C) | ~1.9 (solid) |
| Appearance | Colorless, oily liquid | Colorless solid/liquid | Colorless, crystalline solid |
Table 2: Phase Equilibria in the H₂SO₄-SO₃ System
| Point | Composition (wt% SO₃) | Temperature (°C) |
| Eutectic (H₂SO₄ + H₂S₂O₇) | 32.5 | 8.5 |
| Melting Point (H₂S₂O₇) | 44.9 | 35.2 |
| Eutectic (H₂S₂O₇ + H₂S₃O₁₀) | 55.0 | 2.5 |
Experimental Protocols
Synthesis of High-Concentration Oleum
-
Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head, a condenser (without water circulation), and a receiving flask cooled in an ice bath. The entire system must be protected from atmospheric moisture using drying tubes.
-
Reaction: Place a mixture of sodium pyrosulfate and a catalytic amount of concentrated sulfuric acid in the distillation flask.
-
Distillation: Gently heat the flask to initiate the decomposition of sodium pyrosulfate and the distillation of sulfur trioxide.
-
Absorption: The distilled SO₃ is collected in a pre-weighed amount of concentrated sulfuric acid in the cooled receiving flask.
-
Concentration Determination: The concentration of the resulting oleum is determined by the mass of SO₃ absorbed.
Isolation of Pure this compound
-
Apparatus Setup: Use a jacketed crystallization vessel connected to a programmable refrigerated circulator. The vessel should be equipped with a stirrer and an inlet for an inert gas (e.g., dry nitrogen).
-
Crystallization: Transfer the high-concentration oleum to the crystallization vessel and purge with inert gas. Slowly cool the oleum to a temperature just below the melting point of this compound (e.g., 30-34°C) while stirring gently.
-
Crystal Growth: Maintain the temperature for a sufficient period to allow for the growth of this compound crystals.
-
Separation: Stop the stirring and allow the crystals to settle. Separate the crystalline mass from the mother liquor by filtration through a fritted glass filter under a positive pressure of inert gas.
-
Washing: Wash the crystals with a small amount of cold, pure liquid SO₃ to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under a stream of dry inert gas.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a face shield, safety goggles, acid-resistant gloves (e.g., Viton®), and a lab coat.
-
Ventilation: All manipulations must be performed in a well-ventilated fume hood.
-
Incompatible Materials: Avoid contact with water, organic materials, and metals, as violent reactions can occur.
-
Spill Response: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.
-
First Aid: In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
This guide provides a foundational understanding of the synthesis and isolation of pure this compound. Researchers should consult relevant safety data sheets and perform a thorough risk assessment before undertaking any experimental work.
An In-depth Technical Guide on the Structure and Vibrational Spectra of Disulfuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfuric acid (H₂S₂O₇), also known as pyrosulfuric acid, is a sulfur oxoacid and the primary constituent of fuming sulfuric acid (oleum).[1] It is a crucial reagent in various industrial processes, including sulfonation, petroleum refining, and the manufacturing of explosives. Understanding its molecular structure and vibrational properties is fundamental for controlling its reactivity and for analytical purposes in complex chemical environments. This guide provides a detailed overview of the structure and vibrational spectra of this compound, compiling data from crystallographic and spectroscopic studies.
Molecular Structure of this compound
The molecular formula of this compound is H₂S₂O₇. Its structure consists of two sulfuryl hydroxide groups (SO₂(OH)) linked by a bridging oxygen atom.[1] X-ray crystallography has confirmed this arrangement, revealing a molecule with C₂ symmetry.[2] Each sulfur atom is tetrahedrally coordinated to four oxygen atoms.
The molecular structure of this compound is visualized in the diagram below.
Structural Parameters
The geometric parameters of the this compound molecule have been determined through X-ray diffraction and computational studies. These parameters are crucial for understanding the molecule's stability and reactivity.
| Parameter | Bond Length (Å) | Bond Angle (°) | Data Source |
| S=O (terminal) | ~1.42 | - | X-ray Diffraction[2] |
| S-OH | ~1.57 | - | X-ray Diffraction[2] |
| S-O (bridge) | ~1.653 | - | Computational (SCS-MP2/aVTZ)[3] |
| O-H | ~0.99 | - | X-ray Diffraction |
| S-O-S | - | ~123 | X-ray Diffraction[2] |
| O=S=O | - | ~109 - 112 | X-ray Diffraction[2] |
| S-O-H | - | ~108 | Computational |
Vibrational Spectra
The vibrational modes of this compound have been investigated using both infrared (IR) and Raman spectroscopy. The spectra are complex due to the presence of various functional groups and the molecule's overall symmetry. The principal vibrational modes include:
-
O-H stretching: Associated with the hydroxyl groups.
-
S=O stretching: Symmetric and asymmetric stretches of the terminal sulfur-oxygen double bonds.
-
S-O-S stretching: Symmetric and asymmetric stretches of the central sulfur-oxygen-sulfur bridge.
-
S-OH stretching: Vibrations of the sulfur-hydroxyl single bonds.
-
Bending modes: Including O-S-O, S-O-H, and S-O-S bending vibrations.
The table below summarizes key vibrational frequencies and their assignments from experimental and computational studies.
| Wavenumber (cm⁻¹) | Spectroscopy | Assignment | Reference |
| ~3423-3434 | IR/Raman (Calculated) | O-H stretch | [4] |
| ~1368 | IR | S=O stretch | [5] |
| ~1185 | IR | S=O stretch | [5] |
| 965 | Raman | S-OH symmetric stretch | [5] |
| 806 | IR | S-O-S asymmetric stretch | [5] |
| 732 | IR | SO₃ rock | [5] |
| 550 | IR | SO₃ bend | [5] |
| 328 | Raman | S-O-S symmetric stretch |
Note: The exact frequencies can vary depending on the concentration of SO₃ in the oleum sample and the physical state (liquid or solid).
Experimental Protocols
The corrosive and hygroscopic nature of this compound requires specific protocols for spectroscopic analysis to ensure operator safety and data quality.
Infrared (IR) Spectroscopy
Due to its high corrosivity, traditional transmission IR spectroscopy is challenging. Attenuated Total Reflectance (ATR) coupled with Fourier-Transform Infrared (FTIR) spectroscopy is the preferred method.
-
Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory. Diamond is highly resistant to corrosive materials.
-
Sample Preparation: A small drop of the liquid oleum sample is placed directly onto the diamond ATR crystal. For solid samples, firm contact between the sample and the crystal is ensured using a press.
-
Data Acquisition:
-
A background spectrum of the clean, dry ATR crystal is collected.
-
The sample is applied to the crystal.
-
The IR spectrum is recorded, typically in the 4000-400 cm⁻¹ range.
-
After measurement, the crystal is carefully cleaned with a suitable dry solvent (e.g., dichloromethane) and purged with dry air or nitrogen.
-
Raman Spectroscopy
Raman spectroscopy is often simpler for liquid samples as glass is a weak Raman scatterer and can be used as a sample container.
-
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
Sample Preparation: The liquid oleum sample can be placed in a glass vial or capillary tube. No further preparation is typically needed.
-
Data Acquisition:
-
The laser is focused onto the sample through the glass container.
-
The scattered light is collected, and the Raman spectrum is recorded.
-
Instrumental parameters such as laser power, acquisition time, and number of scans are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
The general workflow for vibrational spectroscopic analysis is depicted below.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and vibrational spectra of this compound. The tabulated structural and spectroscopic data serve as a valuable reference for researchers in various fields. The detailed experimental protocols offer practical guidance for the safe and accurate analysis of this highly corrosive yet industrially significant compound. A thorough understanding of these fundamental properties is essential for the effective application and study of this compound in both academic and industrial settings.
References
An In-depth Technical Guide on the Thermodynamic Stability of Disulfuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfuric acid (H₂S₂O₇), also known as pyrosulfuric acid or oleum, is a strong oxoacid of sulfur. It is a primary component of fuming sulfuric acid and a critical reagent in numerous industrial processes, including the synthesis of dyes, explosives, and pharmaceuticals. A thorough understanding of its thermodynamic stability is paramount for safe handling, process optimization, and predicting reaction outcomes. This technical guide provides a comprehensive overview of the thermodynamic properties of this compound, detailed experimental protocols for their determination, and visualizations of key concepts.
Core Thermodynamic Properties
The thermodynamic stability of a compound is fundamentally described by its standard Gibbs free energy of formation (ΔG°f), standard enthalpy of formation (ΔH°f), and standard molar entropy (S°). These values dictate the spontaneity of its formation and its equilibrium with other species.
Data Presentation
The following tables summarize the key thermodynamic and physical properties of this compound.
Table 1: Thermodynamic Properties of this compound (H₂S₂O₇) at 298.15 K
| Property | Value | State |
| Standard Molar Enthalpy of Formation (ΔH°f) | -1272.4 kJ/mol[1] | Solid |
| Standard Molar Entropy (S°) | 167 J/(mol·K)[2] | Liquid |
| Molar Heat Capacity at Constant Pressure (Cp) | 113 J/(mol·K)[1] | Solid |
| Standard Gibbs Free Energy of Formation (ΔG°f) | -1116.5 kJ/mol | Solid |
Note: The Standard Gibbs Free Energy of Formation was calculated using the formula ΔG°f = ΔH°f - TΔS°, with T = 298.15 K. The entropy value is for the liquid state, which is the closest available experimental value to the standard state for this calculation.
Table 2: Physical Properties of this compound
| Property | Value |
| Molar Mass | 178.14 g/mol [1] |
| Appearance | Colorless, crystalline solid[1] |
| Melting Point | 35 °C[1] |
| Density | 1.9 g/cm³ at 20°C[1] |
| Molar Enthalpy of Fusion (ΔHfus) | 24.8 kJ/mol[1] |
Equilibrium and Decomposition
This compound exists in equilibrium with sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃). This equilibrium is a critical aspect of its chemistry and is fundamental to the nature of fuming sulfuric acid.
H₂SO₄ (l) + SO₃ (g) ⇌ H₂S₂O₇ (l)[3]
The stability of this compound is limited by its tendency to decompose upon heating. The primary decomposition pathway involves the reversal of its formation reaction, yielding sulfuric acid and sulfur trioxide.
H₂S₂O₇ (l) → H₂SO₄ (l) + SO₃ (g)
This decomposition underscores the importance of temperature control when handling or utilizing oleum in chemical processes.
Experimental Protocols
The determination of the thermodynamic properties of a highly corrosive substance like this compound requires specialized experimental procedures and careful attention to safety.
Determination of Enthalpy of Formation by Bomb Calorimetry
Objective: To measure the heat of combustion of a substance to calculate its enthalpy of formation. For a non-combustible substance like this compound, indirect methods involving reactions with known enthalpy changes are necessary. However, a hypothetical direct determination protocol highlights the necessary precautions.
Methodology:
-
Calorimeter Calibration:
-
Calibrate the bomb calorimeter using a certified standard reference material with a known heat of combustion, such as benzoic acid.
-
Press a pellet of benzoic acid of known mass (approximately 1 g).
-
Place the pellet in a fused silica crucible.
-
Assemble the bomb, pressurize with high-purity oxygen (typically 30 atm), and immerse in the calorimeter's water bath.
-
Ignite the sample and record the temperature change to calculate the heat capacity of the calorimeter.
-
-
Sample Preparation and Measurement (Hypothetical):
-
Crucial Safety Note: Direct combustion of this compound is not a standard procedure due to its non-combustible nature and extreme corrosivity. This protocol is illustrative of the required considerations.
-
A highly corrosion-resistant bomb, such as one constructed from Hastelloy or a similar nickel alloy, is mandatory.
-
The sample holder must also be inert; a platinum or quartz crucible is recommended.
-
A known mass of a combustible auxiliary substance with a well-characterized enthalpy of combustion would be used to initiate and sustain combustion.
-
A precise amount of this compound would be encapsulated in a sealed, combustible ampoule (e.g., made of polyethylene) to prevent premature reaction and corrosion.
-
The encapsulated sample and auxiliary substance are placed in the crucible.
-
-
Combustion and Data Analysis:
-
The bomb is sealed, purged, and pressurized with oxygen.
-
The combustion is initiated, and the temperature rise is meticulously recorded.
-
The total heat released is calculated from the temperature change and the calorimeter's heat capacity.
-
The heat of formation of this compound is then determined by applying Hess's law, accounting for the heat released by the auxiliary substance, the ampoule, and the formation of any side products (e.g., nitric acid from residual nitrogen).
-
Thermal Stability Analysis by Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and observe phase transitions of this compound.
Methodology:
-
Instrument Setup:
-
Use a simultaneous TGA/DTA instrument.
-
The sample and reference crucibles must be made of materials resistant to fuming sulfuric acid, such as platinum, alumina, or sapphire.
-
The reference material should be inert over the experimental temperature range, such as calcined alumina.
-
-
Sample Preparation:
-
All sample handling must be performed in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[4][5]
-
A small, precisely weighed sample of this compound (typically 5-10 mg) is hermetically sealed in a platinum or alumina pan to prevent fuming and reaction with the furnace atmosphere.
-
-
Analysis:
-
Place the sealed sample and reference crucibles in the TGA/DTA furnace.
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a controlled flow rate (e.g., 50 mL/min).
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 300 °C).
-
Record the sample weight (TGA) and the temperature difference between the sample and reference (DTA) as a function of temperature.
-
-
Data Interpretation:
-
The TGA curve will show a mass loss corresponding to the decomposition of H₂S₂O₇ into H₂SO₄ and SO₃. The onset temperature of this mass loss is an indicator of its thermal stability.
-
The DTA curve will show endothermic or exothermic peaks associated with phase transitions (e.g., melting) and decomposition. The melting of this compound will appear as a sharp endothermic peak. The decomposition will likely be observed as a broader endothermic event.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Equilibrium between sulfuric acid, sulfur trioxide, and this compound.
Caption: Workflow for the thermal analysis of this compound using DTA/TGA.
Conclusion
The thermodynamic stability of this compound is a critical consideration for its safe and effective use in research and industry. This guide has provided key thermodynamic data, outlined the equilibrium and decomposition behavior, and detailed the necessary experimental protocols for its characterization. The inherent corrosivity and reactivity of fuming sulfuric acid necessitate the use of specialized equipment and strict adherence to safety procedures during any experimental investigation. The data and methodologies presented herein serve as a valuable resource for professionals working with this important chemical compound.
References
An In-depth Technical Guide on the Decomposition Pathway and Kinetics of Disulfuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfuric acid (H₂S₂O₇), also known as pyrosulfuric acid, is a key component of fuming sulfuric acid (oleum) and plays a significant role in various industrial chemical processes, including sulfonation and nitration. Understanding its decomposition pathway and kinetics is crucial for process optimization, safety, and the development of new synthetic methodologies. This technical guide provides a comprehensive overview of the decomposition of this compound, detailing its thermal and solution-phase behavior, summarizing available quantitative data, and outlining relevant experimental protocols.
Core Concepts: The Decomposition Pathway
The primary decomposition pathway of this compound involves its dissociation into sulfuric acid (H₂S₂O₄) and sulfur trioxide (SO₃). This equilibrium reaction is fundamental to the chemistry of oleum.
H₂S₂O₇ ⇌ H₂SO₄ + SO₃
In the gas phase, this decomposition is reported to be slightly endothermic. The thermal stability of oleum is limited, and it is known to decompose at elevated temperatures, with one source suggesting significant decomposition occurs above approximately 340°C, leading to the release of SO₃ and H₂SO₄.
The decomposition of the related species, sulfuric acid, at higher temperatures (above 450°C) proceeds in two steps: a non-catalytic thermal decomposition to sulfur trioxide and water, followed by a catalytic decomposition of sulfur trioxide to sulfur dioxide and oxygen.
1. H₂SO₄ ⇌ H₂O + SO₃ 2. 2SO₃ ⇌ 2SO₂ + O₂
While directly related, it is important to distinguish the decomposition of this compound into sulfuric acid and sulfur trioxide from the higher-temperature decomposition of sulfuric acid itself.
Quantitative Data on Decomposition Kinetics
Quantitative kinetic data, such as rate constants and activation energies, for the decomposition of pure this compound are not extensively available in the public domain. Much of the understanding is derived from studies on the broader H₂SO₄-SO₃ system (oleum). The kinetics are complex and depend on the concentration of sulfur trioxide in the sulfuric acid.
Table 1: Summary of Key Decomposition Parameters (Qualitative and Related Species)
| Parameter | Value/Observation | Conditions | Source/Technique |
| Decomposition Temperature | Begins to decompose significantly above ~340°C | Thermal decomposition of oleum | General Chemical Knowledge |
| Enthalpy of Decomposition (Gas Phase) | Slightly endothermic | Theoretical calculations | Computational Chemistry |
| H₂SO₄ Decomposition | Step 1: ~450°C (non-catalytic)Step 2: >800°C (catalytic) | High-temperature studies | Process Chemistry Literature |
Note: This table is populated with general observations due to the scarcity of specific quantitative data for H₂S₂O₇ decomposition in the reviewed literature.
Experimental Protocols
Studying the decomposition of this compound requires specialized equipment and stringent safety protocols due to its highly corrosive and reactive nature. The following sections detail methodologies for key experimental techniques.
Safety Precautions for Handling Fuming Sulfuric Acid
All work with fuming sulfuric acid must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., Viton™ or butyl rubber), chemical splash goggles, a face shield, and a lab coat. An eyewash station and safety shower must be readily accessible. Spills should be neutralized with a suitable agent like sodium bicarbonate.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis can be employed to study the thermal decomposition of this compound by monitoring its mass loss as a function of temperature.
Experimental Workflow for TGA:
Caption: Workflow for Thermogravimetric Analysis of this compound.
Detailed Methodology:
-
Sample Preparation: In an inert atmosphere glovebox, a small, accurately weighed sample of oleum (containing this compound) is placed into a corrosion-resistant TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA is programmed with a temperature ramp, typically from ambient to a temperature where complete decomposition is expected (e.g., 500°C), at a controlled heating rate (e.g., 10°C/min). A continuous flow of an inert gas (e.g., nitrogen or argon) is maintained throughout the experiment to prevent side reactions and carry away decomposition products.
-
Data Acquisition: The mass of the sample is recorded continuously as the temperature increases.
-
Data Analysis: The resulting thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss, which corresponds to the volatilization of SO₃ and H₂SO₄. Coupling the TGA to a mass spectrometer (TGA-MS) can allow for the identification of the evolved gases.
Spectroscopic Techniques: Raman and NMR
Raman and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful non-destructive techniques for studying the composition of oleum and the kinetics of the equilibrium between this compound, sulfuric acid, and sulfur trioxide.
Logical Relationship for Spectroscopic Kinetic Analysis:
Caption: Logical workflow for kinetic analysis using spectroscopy.
Detailed Methodologies:
-
Raman Spectroscopy:
-
Sample Preparation: Oleum samples are sealed in quartz capillaries or other corrosion-resistant containers.
-
Data Acquisition: Raman spectra are acquired using a spectrometer equipped with a temperature-controlled stage. Spectra are collected at various temperatures to monitor changes in the vibrational bands corresponding to H₂S₂O₇, H₂SO₄, and SO₃.
-
Data Analysis: The intensities of characteristic Raman bands are used to determine the relative concentrations of the species at different temperatures. By monitoring these changes over time at a specific temperature, kinetic information can be extracted.
-
-
NMR Spectroscopy:
-
Sample Preparation: Samples are prepared in sealed NMR tubes made of a material resistant to fuming sulfuric acid (e.g., specialized glass or with a protective insert). A deuterated solvent is typically not used; the lock is often established on an external reference or by using the deuterium signal from D₂SO₄ if it is part of the mixture.
-
Data Acquisition: ¹H or ¹⁷O NMR spectra are acquired at different temperatures. The chemical shifts of the protons in H₂S₂O₇ and H₂SO₄ are distinct, allowing for their quantification.
-
Data Analysis: The relative integrals of the NMR signals are used to determine the concentrations of the different species. Kinetic data can be obtained by monitoring these integrals over time at a given temperature.
-
Solution-Phase Kinetics: Stopped-Flow and Temperature-Jump
For studying the rapid hydrolysis of this compound, stopped-flow and temperature-jump techniques can be employed.
Experimental Workflow for Stopped-Flow:
Caption: Workflow for a stopped-flow kinetic study of oleum hydrolysis.
Detailed Methodology (Stopped-Flow):
-
Reactant Preparation: Two syringes are filled with the reactant solutions. One contains a solution of oleum in a suitable solvent, and the other contains an aqueous solution (e.g., water or a buffer).
-
Rapid Mixing: The contents of the syringes are rapidly and simultaneously injected into a mixing chamber.
-
Detection: The reaction mixture flows into an observation cell where a change in a spectroscopic property (such as UV-Vis absorbance or fluorescence) is monitored as a function of time. The change in the signal is related to the consumption of reactants or the formation of products.
-
Data Analysis: The kinetic trace (signal vs. time) is fitted to an appropriate rate law to extract the rate constant for the hydrolysis reaction.
Materials for High-Temperature Corrosive Environments
The selection of appropriate materials is critical for constructing experimental setups to study the decomposition of this compound at high temperatures.
Table 2: Materials Compatibility with Hot, Concentrated Sulfuric Acid
| Material | Temperature/Concentration Limits | Notes |
| Silicon Carbide (SiC) | Excellent resistance at all concentrations and high temperatures. | Premium choice for heat exchangers and reactors. High thermal conductivity and resistance to thermal shock. |
| Graphite (Impervious) | Up to 75% H₂SO₄ at ~170°C; up to 90% under special conditions. | Good thermal conductivity but lower mechanical strength than ceramics. |
| Tantalum | Excellent resistance up to ~150°C for concentrations up to 99%. | Very expensive, but highly reliable for critical applications. |
| High-Silicon Iron Alloys | Good resistance at high concentrations. | Can be brittle. |
| Certain Stainless Steels (e.g., 316, 904L) | Limited use at low concentrations and temperatures; better at very high concentrations (>90%) at room temperature. | Resistance is highly dependent on concentration, temperature, and impurities. |
| Glass/Glass-lined Steel | Excellent resistance across a wide range of temperatures and concentrations. | Susceptible to mechanical shock. |
Conclusion
The decomposition of this compound is a fundamental process in the chemistry of oleum, primarily yielding sulfuric acid and sulfur trioxide. While qualitative understanding of its thermal instability exists, there is a notable lack of specific quantitative kinetic data in the literature. This guide has outlined the primary decomposition pathway and has provided a framework of experimental protocols, including TGA, Raman and NMR spectroscopy, and stopped-flow techniques, that can be adapted to rigorously study the kinetics of this reaction. The successful execution of these experiments hinges on meticulous safety procedures and the use of appropriate corrosion-resistant materials. Further research in this area would be invaluable for optimizing industrial processes and advancing our fundamental understanding of this important chemical system.
The Genesis of a Superacid: A Historical and Technical Guide to the Discovery of Disulfuric Acid
For Immediate Release
A deep dive into the historical archives of chemistry reveals that the "discovery" of disulfuric acid (H₂S₂O₇), also known as pyrosulfuric acid or a major component of oleum, was not a singular event but rather an evolution of understanding. This journey, spanning centuries from the alchemists' "oil of vitriol" to the precise molecular characterization in the mid-19th century, is a compelling narrative of advancing chemical science. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical context of this compound's emergence, detailing the experimental protocols that paved the way for its identification and the quantitative data that defined its nature.
The story begins with the ancient alchemists and their production of what they termed "oil of vitriol," a concentrated form of sulfuric acid.[1][2] This corrosive liquid was historically obtained through the destructive distillation of vitriols, which are sulfate minerals of metals like iron (green vitriol) or copper (blue vitriol).[1] While the discovery of sulfuric acid itself is often credited to the 8th-century alchemist Jabir ibn Hayyan, the path to understanding its fuming variant, oleum, was more gradual and tied to advancements in industrial chemistry.[2]
The industrial revolution spurred a massive demand for sulfuric acid, leading to innovations in its large-scale production. The lead chamber process, developed by John Roebuck in 1746, was a significant step forward, allowing for the production of sulfuric acid in large, lead-lined chambers.[3][4] This method, however, typically yielded acid of around 62-70% concentration.[3]
The crucial breakthrough for the eventual identification of this compound came with the invention of the contact process by British vinegar merchant Peregrine Phillips in 1831.[5] This process, which involves passing sulfur dioxide and oxygen over a heated catalyst (originally platinum), allowed for the efficient production of sulfur trioxide (SO₃).[5][6] When this sulfur trioxide was dissolved in concentrated sulfuric acid, the result was a fuming, highly corrosive liquid known as oleum.[6][7][8][9]
It was the German chemist Heinrich Gustav Magnus who, in 1845, provided the first conclusive evidence for the molecular composition of the primary component of oleum as this compound (H₂S₂O₇).[10] His careful analytical studies marked the transition from the empirical production of "fuming sulfuric acid" to the scientific understanding of a distinct chemical compound.
Quantitative Data from Historical Production Methods
The evolution of production techniques for sulfuric acid and oleum is reflected in the increasing concentrations achievable over time. The following table summarizes key quantitative data from these historical methods.
| Production Method | Key Reagents/Apparatus | Typical Product Concentration | Historical Period |
| Distillation of Vitriol | Green Vitriol (Iron(II) sulfate) | Highly concentrated sulfuric acid ("Oil of Vitriol") | Ancient times - 18th Century |
| Lead Chamber Process | Sulfur, Saltpeter (potassium nitrate), Steam, Lead-lined chambers | 62-70% H₂SO₄ | Mid-18th Century - early 20th Century |
| Contact Process | Sulfur dioxide, Oxygen, Platinum or Vanadium(V) oxide catalyst | 98-100% H₂SO₄ and Oleum (various strengths, e.g., 40%, 65% free SO₃) | Patented 1831, widespread use late 19th Century onwards |
Experimental Protocols of Key Historical Processes
Distillation of Vitriol
This ancient method relied on the thermal decomposition of metal sulfates. The following protocol is a generalized representation based on historical descriptions:
-
Apparatus: A retort (a glass or ceramic vessel with a long, downward-bending neck) and a receiving vessel.
-
Reagents: Green vitriol (hydrated iron(II) sulfate, FeSO₄·7H₂O).
-
Methodology:
-
The green vitriol was first gently heated to drive off the water of crystallization.
-
The temperature was then increased significantly (to over 400-600°C).
-
At these high temperatures, the iron(II) sulfate would decompose, releasing sulfur trioxide and sulfur dioxide fumes.
-
These white fumes were then distilled and condensed in the receiving vessel, yielding a corrosive, oily liquid—oil of vitriol.
-
Lead Chamber Process
This process represented a significant scaling up of sulfuric acid production. The fundamental steps were as follows:
-
Apparatus: Large, lead-lined wooden chambers, furnaces for burning sulfur, and later, Gay-Lussac and Glover towers for nitrogen oxide recovery.[3][4]
-
Reagents: Sulfur, air, water (as steam), and nitrogen oxides (generated from saltpeter).
-
Methodology:
-
Sulfur was burned in a furnace to produce sulfur dioxide (SO₂).
-
The hot SO₂ gas was mixed with air and nitrogen dioxide (NO₂) and introduced into the lead-lined chambers.
-
Steam was also introduced into the chambers.
-
A complex series of reactions occurred within the chambers, with nitrogen dioxide acting as a catalyst to oxidize the sulfur dioxide to sulfur trioxide.
-
The sulfur trioxide then reacted with water to form sulfuric acid, which would collect on the floor of the chambers.
-
Later improvements, such as the Gay-Lussac and Glover towers, were added to recover and recycle the nitrogen oxides, making the process more economical and reducing air pollution.[4]
-
Contact Process
The contact process was the key to producing highly concentrated sulfuric acid and oleum efficiently. The process patented by Peregrine Phillips involved these core steps:
-
Apparatus: A furnace for sulfur combustion, a catalytic converter containing a catalyst, and an absorption tower.
-
Reagents: Sulfur or pyrite, air, and concentrated sulfuric acid.
-
Methodology:
-
Sulfur is burned in an excess of air to produce sulfur dioxide.
-
The mixture of sulfur dioxide and air is then passed through a heated tube or chamber containing a catalyst (originally finely divided platinum, later vanadium(V) oxide).
-
The catalyst facilitates the oxidation of sulfur dioxide to sulfur trioxide (SO₃).
-
The resulting sulfur trioxide is then passed into an absorption tower where it is dissolved in concentrated sulfuric acid (97-98%) to form oleum (this compound).
-
The oleum can then be diluted with water to produce sulfuric acid of any desired concentration.
-
Visualizing the Path to Discovery
The following diagrams illustrate the key processes and chemical relationships in the historical development of this compound.
Caption: Distillation of Vitriol Experimental Setup
Caption: Lead Chamber Process Workflow
Caption: Contact Process Workflow
Caption: this compound Chemical Equilibrium
References
- 1. Vitriol - Wikipedia [en.wikipedia.org]
- 2. journal.panchakotmv.ac.in [journal.panchakotmv.ac.in]
- 3. Lead chamber process - Wikipedia [en.wikipedia.org]
- 4. Roebuck Develops the Lead-Chamber Process | Research Starters | EBSCO Research [ebsco.com]
- 5. Sulfuric acid: Pumping up the volume [pubsapp.acs.org]
- 6. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Oleum - Fuming Sulfuric Acid [decachem.com]
- 9. issr.edu.kh [issr.edu.kh]
- 10. webqc.org [webqc.org]
An In-depth Technical Guide to Safety Protocols for Handling Concentrated Oleum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential safety protocols for handling concentrated oleum (fuming sulfuric acid). Oleum, a solution of sulfur trioxide (SO₃) in 100% sulfuric acid (H₂SO₄), is a highly corrosive and reactive substance utilized in various industrial and pharmaceutical applications, including the synthesis of dyes, explosives, and drugs.[1] Its potent dehydrating and sulfonating properties necessitate a thorough understanding of its hazards and strict adherence to safety procedures to mitigate the risk of severe injury and property damage.[1][2]
Hazard Identification and Toxicological Information
Concentrated oleum is a colorless to light brown, oily, and fuming liquid with a sharp, pungent odor.[2] It reacts violently and exothermically with water, generating significant heat and a dense, corrosive mist of sulfuric acid.[2][3] Inhalation of these fumes can be fatal.[2]
Key Hazards:
-
Extreme Corrosivity: Causes severe burns to the skin, eyes, and respiratory tract upon contact.[4] The substance is very corrosive, and serious local effects can occur through all routes of exposure.[4]
-
High Reactivity: Reacts violently with water and many organic and inorganic compounds, which can lead to fires or explosions.[4][5] Contact with metals can liberate flammable hydrogen gas.[3]
-
Toxicity: Inhalation of the aerosol can cause severe lung damage, and the effects may be delayed.[3] Mists of strong inorganic acids containing sulfuric acid are considered carcinogenic to humans.[4]
Occupational Exposure Limits:
The U.S. Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for sulfuric acid mists.
| Organization | Exposure Limit (Time-Weighted Average - TWA) |
| OSHA | 1 mg/m³ |
| ACGIH | 0.2 mg/m³ (Thoracic fraction) |
Physical and Chemical Properties
The physical and chemical properties of oleum vary significantly with the concentration of free sulfur trioxide (SO₃).
Table 1: Physical Properties of Oleum and Sulfuric Acid Solutions [2][5][6]
| % Free SO₃ | Equivalent % H₂SO₄ | Density (g/mL at 25°C) | Melting Point (°C) | Boiling Point (°C) | Vapor Pressure (mmHg at 20°C) |
| 0 (100% H₂SO₄) | 100 | ~1.83 | 10.5 | ~290 | - |
| 10 | 102.25 | 1.880 | -2 | 175 | 0.4 |
| 20 | 104.5 | 1.916 | 1 | 140 | 1.1 |
| 25 | 105.625 | 1.935 | 14 | 130 | 2.9 |
| 37 | 108.325 | 1.976 | 32 | 100 | 47.8 |
Chemical Equilibrium in Oleum:
Concentrated oleum is a complex mixture where sulfuric acid, sulfur trioxide, and disulfuric acid (pyrosulfuric acid) exist in equilibrium.
Caption: Chemical equilibrium between sulfuric acid, sulfur trioxide, and this compound in oleum.
Engineering Controls
Proper engineering controls are the first line of defense when working with concentrated oleum.
-
Fume Hood: All manipulations of oleum must be conducted in a certified chemical fume hood with the sash positioned as low as possible to minimize exposure to fumes.[2]
-
Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of corrosive vapors.[2]
-
Emergency Equipment: A calibrated and readily accessible eyewash station and safety shower are mandatory in the immediate vicinity of any area where oleum is handled.[2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling concentrated oleum. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 2: Recommended Personal Protective Equipment for Handling Concentrated Oleum [5][7]
| Body Part | PPE Recommendation | Material Considerations |
| Eyes/Face | Chemical splash goggles and a face shield | Polycarbonate or other resistant materials. |
| Hands | Gauntlet-style gloves | Butyl rubber, Viton®, or other materials with high resistance to fuming sulfuric acid. Always consult the manufacturer's compatibility data. |
| Body | Acid-resistant lab coat or a full chemical splash suit | Materials such as Saranex™, Responder®, or Barricade® are recommended for fuming sulfuric acid.[8] |
| Feet | Closed-toe shoes and chemical-resistant boots | Impermeable materials. |
| Respiratory | Acid mist respirator or a self-contained breathing apparatus (SCBA) | The type of respiratory protection should be selected based on the potential for exposure to oleum fumes.[7] |
Material Compatibility:
The choice of elastomeric materials for seals, gaskets, and protective gear is critical.
Table 3: General Chemical Resistance of Elastomers to Fuming Sulfuric Acid [1]
| Elastomer | Resistance Rating |
| Butyl | D |
| EPDM | D |
| Neoprene | D |
| Nitrile | D |
| Silicone | D |
| Viton® | B |
| Kalrez®/Chemraz® | A |
Rating Key: A = Excellent, B = Good, C = Fair, D = Severe Effect. It is crucial to consult manufacturer-specific permeation and breakthrough time data for the specific concentration of oleum and the intended duration of use.
Safe Handling and Storage Procedures
Strict adherence to established procedures is paramount for the safe handling and storage of concentrated oleum.
Handling:
-
Always work in a designated area with proper engineering controls.
-
Never work alone when handling oleum.
-
When diluting, always add oleum slowly to water , never the other way around, to dissipate the intense heat generated.[9]
-
Use only compatible containers and dispensing equipment made of materials such as glass or corrosion-resistant metals.
-
Ground shipping containers prior to unloading to prevent static discharge, as corrosion can produce flammable hydrogen gas.[9]
Caption: Workflow for the safe handling of concentrated oleum in a laboratory.
Storage:
-
Store oleum in a cool, dry, well-ventilated area away from incompatible materials such as bases, organic compounds, combustible materials, and metals.[5]
-
Containers should be kept tightly closed and stored in a secondary containment system.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Emergency Procedures
Immediate and appropriate action is critical in the event of an oleum spill or exposure.
Spill Response:
For small laboratory spills, trained personnel may follow these procedures. For large spills, evacuate the area immediately and contact emergency services.
Caption: Emergency response workflow for an oleum spill.
Exposure First Aid:
-
Skin Contact: Immediately wipe away excess oleum with a dry cloth and flush the affected area with copious amounts of water for at least 30 minutes.[9] Remove contaminated clothing while under the shower. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 30 minutes, holding the eyelids open.[2] Seek immediate medical attention from an ophthalmologist.[2]
-
Inhalation: Move the victim to fresh air immediately.[2] If breathing has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[4] Seek immediate medical attention.[4]
Waste Disposal
All oleum waste and contaminated materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations. Aqueous waste should be carefully neutralized before disposal.[2]
Experimental Protocols
8.1. Assay of Oleum Concentration by Titration
This protocol provides a method for determining the concentration of free SO₃ in an oleum sample.
Materials:
-
Oleum sample
-
Standardized 1.0 N Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Methyl red indicator
-
Buret, pipettes, conical flasks, beaker, and other standard laboratory glassware
Procedure:
-
Sample Preparation (in a fume hood):
-
Place a known, large volume of distilled water in a large Erlenmeyer flask.
-
Carefully weigh a small, sealed glass ampoule.
-
Using a pipette, transfer a small amount of the oleum sample into the ampoule and seal it.
-
Weigh the sealed ampoule containing the oleum to determine the exact weight of the oleum sample by difference.
-
Carefully place the sealed ampoule in the flask containing the distilled water.
-
Break the ampoule with a glass rod to allow the oleum to dissolve. The dilution is highly exothermic and must be done with caution.[10]
-
-
Titration:
-
Allow the solution to cool to room temperature.
-
Add a few drops of methyl red indicator.
-
Titrate the diluted oleum solution with the standardized NaOH solution until the endpoint is reached (color change from red to yellow).[10]
-
Record the volume of NaOH used.
-
Calculations:
The total acidity is determined from the titration, and the percentage of free SO₃ can be calculated based on the initial weight of the oleum sample.
Caption: Experimental workflow for oleum concentration determination by titration.
8.2. Laboratory Procedure for Neutralization of a Small Oleum Spill
This protocol outlines the steps for safely neutralizing a small (e.g., <100 mL) oleum spill in a laboratory setting.
Materials:
-
Spill containment materials (sand, vermiculite, or other non-combustible absorbent)
-
Neutralizing agent (soda ash - sodium carbonate, or sodium bicarbonate)
-
pH paper
-
Appropriate PPE
-
Scoop and container for hazardous waste
Procedure:
-
Containment: Immediately contain the spill by creating a dike around it with sand or another non-combustible absorbent material.[5]
-
Neutralization:
-
Slowly and carefully add the neutralizing agent (e.g., soda ash) to the spill, starting from the outer edges and working inwards.[5] Be aware that the reaction will be exothermic and may cause fizzing and fuming.
-
Continue adding the neutralizing agent until the fizzing subsides.
-
-
pH Check:
-
Carefully mix the neutralized material.
-
Test the pH of the mixture with pH paper. The target pH is between 6 and 9.[5]
-
If the pH is still acidic, add more neutralizing agent.
-
-
Cleanup and Disposal:
-
Once neutralized, carefully scoop the residue into a clearly labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate the spill area with soap and water.
-
Calculation for Neutralizing Agent:
The amount of neutralizing agent required can be estimated using stoichiometry. For example, the reaction of sulfuric acid with sodium carbonate is:
H₂SO₄ + Na₂CO₃ → Na₂SO₄ + H₂O + CO₂
And for sulfur trioxide:
SO₃ + Na₂CO₃ → Na₂SO₄ + CO₂
Based on the molar masses, approximately 1.1 grams of sodium carbonate are needed to neutralize 1 gram of 100% sulfuric acid. For oleum, the amount of neutralizer will need to account for both the H₂SO₄ and the free SO₃. It is always advisable to use an excess of the neutralizing agent to ensure complete neutralization.
References
- 1. phelpsgaskets.com [phelpsgaskets.com]
- 2. chagrinsehazmat.com [chagrinsehazmat.com]
- 3. peac.aristatek.com [peac.aristatek.com]
- 4. parts.spearsmfg.com [parts.spearsmfg.com]
- 5. acs.org [acs.org]
- 6. The heat of formation of oleum - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. brainly.com [brainly.com]
- 8. westlab.com [westlab.com]
- 9. ecovyst.com [ecovyst.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical Constants of Fuming Sulfuric Acid (Oleum)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fuming sulfuric acid, commercially known as oleum, is a solution of sulfur trioxide (SO₃) in 100% sulfuric acid (H₂SO₄).[1] It is a critical reagent and intermediate in a vast array of chemical processes, including the synthesis of pharmaceuticals, dyes, and explosives, as well as in petroleum refining.[2][3] The concentration of free sulfur trioxide in oleum dictates its physical and chemical properties, making a thorough understanding of these characteristics essential for its safe handling, and for the precise control of chemical reactions.
This technical guide provides a comprehensive overview of the core physical constants of fuming sulfuric acid. It is designed to be a vital resource for researchers, scientists, and professionals in drug development, offering clearly presented data, detailed experimental protocols, and visualizations of key processes and relationships.
Physical and Chemical Properties
Oleum is a colorless to light brown, oily, and viscous liquid that fumes in moist air.[2][4] It is highly corrosive and reacts violently and exothermically with water.[3][4] The physical properties of oleum are highly dependent on the concentration of free sulfur trioxide.
Summary of Physical Constants
The following tables summarize the key physical constants of fuming sulfuric acid at various concentrations of free sulfur trioxide.
Table 1: Density, Boiling Point, and Melting Point of Fuming Sulfuric Acid
| % Free SO₃ (w/w) | Density (g/cm³ at 20°C) | Boiling Point (°C) | Melting Point (°C) |
| 10 | 1.880[5] | ~138[6] | ~2[6] |
| 20 | 1.916[5] | 138[6] | 2[6] |
| 24.4 | 1.934[7] | 132[7] | 10[7] |
| 25 | 1.935[5] | - | - |
| 30 | - | 116[6] | 21[6] |
| 65 | 1.99 (at 20°C) | 60[6] | 5[6] |
Table 2: Vapor Pressure and Viscosity of Fuming Sulfuric Acid
| % Free SO₃ (w/w) | Vapor Pressure (mmHg at 25°C) | Viscosity (cP at 25°C) |
| 10 | 0.4[5] | - |
| 20 | 1.1[5] | - |
| 25 | 2.9[5] | - |
| 30 | - | 38 |
| 37 | 47.8[5] | - |
Experimental Protocols
Accurate determination of the physical and chemical properties of fuming sulfuric acid is paramount for its effective and safe use. The following section details the methodologies for key experiments.
Protocol 1: Determination of Total Acidity and Free Sulfur Trioxide by Titration
This method determines the total acidity of an oleum sample, from which the percentage of free SO₃ can be calculated.[8]
Materials:
-
Glass-stoppered weighing bottle or ampoule
-
500 mL Erlenmeyer flask
-
Burette
-
Standardized 1 N sodium hydroxide (NaOH) solution
-
Methyl orange or phenolphthalein indicator
-
Distilled water
-
Analytical balance
Procedure:
-
Sample Preparation (in a fume hood):
-
Accurately weigh a clean, dry glass-stoppered weighing bottle or ampoule.
-
Carefully transfer a small amount (1-2 g) of the oleum sample into the weighing bottle and seal it.
-
Weigh the sealed bottle to determine the exact mass of the oleum sample.[9]
-
-
Dilution:
-
Place approximately 250 mL of distilled water into a 500 mL Erlenmeyer flask.
-
Carefully place the sealed weighing bottle containing the oleum sample into the flask.
-
Stopper the flask and carefully shake it to break the bottle and allow the oleum to dissolve. The dissolution is highly exothermic; cooling the flask in an ice bath is recommended.[9]
-
-
Titration:
-
Once the solution has cooled to room temperature, add 2-3 drops of methyl orange or phenolphthalein indicator.[9]
-
Titrate the acidic solution with the standardized 1 N NaOH solution until the endpoint is reached (color change from red to yellow for methyl orange, or colorless to pink for phenolphthalein).[9]
-
Record the volume of NaOH solution used.
-
Calculations:
-
Total Acidity (as % H₂SO₄):
-
% H₂SO₄ = (V × N × 49.04) / W
-
Where:
-
V = Volume of NaOH solution used (mL)
-
N = Normality of NaOH solution (mol/L)
-
49.04 = Equivalent weight of H₂SO₄ (g/eq)
-
W = Weight of oleum sample (g)
-
-
-
Percentage of Free SO₃:
-
% Free SO₃ = (% H₂SO₄ - 100) × (80.06 / 18.02)
-
Where:
-
80.06 = Molecular weight of SO₃ ( g/mol )
-
18.02 = Molecular weight of H₂O ( g/mol )
-
-
Protocol 2: Determination of Density
The density of oleum can be determined using a hydrometer or a pycnometer. Modern digital density meters offer a more accurate and safer alternative.[10][11]
Materials:
-
Hydrometer with an appropriate range
-
Graduated cylinder
-
Thermometer
-
or Pycnometer
-
or Digital Density Meter
Procedure (using a hydrometer):
-
Carefully pour the oleum sample into a graduated cylinder of sufficient size to allow the hydrometer to float freely.
-
Gently lower the hydrometer into the liquid until it floats.
-
Read the density from the scale on the hydrometer at the point where the liquid surface meets the stem.
-
Simultaneously, measure and record the temperature of the oleum.
-
Correct the density reading to a standard temperature (e.g., 20°C) using appropriate correction factors if necessary.
Protocol 3: Determination of Viscosity
The viscosity of fuming sulfuric acid can be measured using a rotational viscometer, which is suitable for corrosive liquids.
Materials:
-
Rotational viscometer with appropriate spindle and guard leg
-
Beaker or sample container
-
Constant temperature bath
Procedure:
-
Place the oleum sample in a beaker within a constant temperature bath to maintain the desired measurement temperature.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the sample.
-
Immerse the spindle in the oleum up to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading directly from the instrument. It is crucial to use a viscometer constructed from materials resistant to corrosion by oleum.
Protocol 4: Determination of Enthalpy of Dilution
The enthalpy of dilution can be determined using a reaction calorimeter. This experiment must be conducted with extreme caution due to the highly exothermic nature of the reaction.
Materials:
-
Reaction calorimeter
-
Stirrer
-
Temperature probe
-
Known mass of oleum
-
Known mass of water
Procedure:
-
Place a known mass of water into the calorimeter vessel and allow it to reach thermal equilibrium.
-
Record the initial temperature of the water.
-
Carefully add a known mass of the fuming sulfuric acid sample to the water while continuously stirring.
-
Monitor the temperature change of the solution until a maximum temperature is reached and the system returns to a steady rate of cooling.
-
The heat evolved can be calculated using the temperature change, the mass of the solution, and the specific heat capacity of the final solution. The enthalpy of dilution is then expressed per mole of oleum.
Visualizations
Industrial Production of Oleum: The Contact Process
The industrial production of fuming sulfuric acid is primarily achieved through the Contact Process. This multi-stage process is designed for the high-yield production of sulfuric acid and oleum.
Caption: Workflow of the Contact Process for oleum and sulfuric acid production.[12][13][14][15]
Experimental Workflow: Titration for Free SO₃ Determination
The titration method is a fundamental analytical procedure for determining the concentration of fuming sulfuric acid. The following diagram outlines the key steps in this experimental workflow.
Caption: Experimental workflow for determining free SO₃ in oleum by titration.[8][9]
Logical Relationship: Nitration of Nitrobenzene
Fuming sulfuric acid plays a crucial role as a catalyst and dehydrating agent in electrophilic aromatic substitution reactions, such as the nitration of nitrobenzene to dinitrobenzene.
Caption: Logical relationship in the nitration of nitrobenzene using fuming sulfuric acid.[16][17][18][19]
Safety Considerations
Fuming sulfuric acid is an extremely hazardous substance that requires strict safety protocols.[4][5][20][21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[5][20][21]
-
Ventilation: All work with fuming sulfuric acid must be conducted in a properly functioning chemical fume hood.[20][21]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale fumes. When diluting, always add acid slowly to water, never the other way around, to dissipate the significant heat generated.[5]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, organic compounds, and metals.[20][21]
-
Spills: In case of a spill, evacuate the area and neutralize with a suitable agent like sodium bicarbonate, then absorb with an inert material such as sand or vermiculite.[4]
This guide provides a foundational understanding of the physical constants and experimental considerations for fuming sulfuric acid. For specific applications, it is crucial to consult detailed safety data sheets and relevant literature.
References
- 1. benchchem.com [benchchem.com]
- 2. Fuming sulfuric acid | H2SO4.SO3 | CID 24681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SULFURIC ACID, FUMING | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. benchchem.com [benchchem.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. marchi-industriale.it [marchi-industriale.it]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - Assay of Oleum by Titration - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. scribd.com [scribd.com]
- 11. muser-my.com [muser-my.com]
- 12. arcorepoxy.com [arcorepoxy.com]
- 13. The contact process.pptx [slideshare.net]
- 14. Contact process - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. quora.com [quora.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 20. westlab.com.au [westlab.com.au]
- 21. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Ionization of Disulfuric Acid in Superacidic Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disulfuric acid (H₂S₂O₇), also known as pyrosulfuric acid, is a key component of fuming sulfuric acid (oleum) and a cornerstone of superacid chemistry. Its ability to act as a powerful protonating agent is intrinsically linked to its ionization behavior in these highly acidic environments. This technical guide provides an in-depth analysis of the ionization of this compound in superacidic media, focusing on the complex equilibria, experimental determination of ionic species, and the quantitative data derived from these studies.
Core Concepts: Ionization in a Superacidic Environment
Unlike the straightforward ionization of acids in aqueous solutions, the behavior of this compound in a superacidic medium, such as fuming sulfuric acid, is governed by a series of complex and interconnected equilibria. The medium itself is a dynamic system of sulfuric acid (H₂SO₄), sulfur trioxide (SO₃), and various polysulfuric acids.
The primary ionization equilibrium involving this compound is its autoionization:
2H₂S₂O₇ ⇌ H₃S₂O₇⁺ + HS₂O₇⁻
Here, one molecule of this compound acts as a Brønsted acid, donating a proton to another molecule, which acts as a Brønsted base. This process generates the protonated this compound cation (H₃S₂O₇⁺) and the hydrogen disulfate anion (HS₂O₇⁻). The hydrogen disulfate anion is a significant contributor to the overall ionic character and conductivity of fuming sulfuric acid.
The formation of this compound itself is an equilibrium reaction between sulfuric acid and sulfur trioxide[1]:
H₂SO₄ + SO₃ ⇌ H₂S₂O₇
Furthermore, other polysulfuric acids, such as trisulfuric acid (H₂S₃O₁₀), can also be present, participating in their own ionization equilibria. The overall acidity of these systems is often characterized by the Hammett acidity function (H₀), which extends the pH scale to highly concentrated and non-aqueous acidic solutions. For instance, pure sulfuric acid has an H₀ of -12, while pyrosulfuric acid has an H₀ of approximately -15, highlighting its superacidic nature.
Quantitative Analysis of Species Distribution
The precise concentrations of the various molecular and ionic species in the H₂SO₄-SO₃ system are crucial for understanding the ionization of this compound. Raman spectroscopy has proven to be a powerful tool for quantifying these species. The table below summarizes the concentrations of key species at different mole fractions of sulfur trioxide, as determined by Raman spectroscopic studies.
| Mole Fraction SO₃ | [H₂SO₄] (mol/L) | [H₂S₂O₇] (mol/L) | [HS₂O₇⁻] (mol/L) |
| 0.1 | 8.3 | 1.6 | ~1.5 |
| 0.2 | 6.4 | 3.3 | ~2.5 |
| 0.3 | 4.5 | 5.0 | ~3.0 |
| 0.4 | 2.7 | 6.6 | ~2.8 |
| 0.5 | 1.2 | 7.9 | ~2.0 |
Note: The concentrations of ionic species like HS₂O₇⁻ are often inferred from a combination of spectroscopic and conductivity data, and the values presented here are approximate based on graphical representations in the literature.
Experimental Protocols for Characterization
The harsh and reactive nature of superacidic media necessitates specialized experimental techniques for their characterization. The following sections detail the methodologies for the key experiments used to study the ionization of this compound.
Raman Spectroscopy
Raman spectroscopy is a non-invasive technique that provides information about the vibrational modes of molecules, allowing for the identification and quantification of different species in a mixture.
Methodology:
-
Sample Preparation: Samples of fuming sulfuric acid with varying concentrations of SO₃ are prepared by carefully adding oleum to 100% sulfuric acid or by distilling SO₃ into sulfuric acid. All handling must be performed in a moisture-free environment, typically a glovebox or under a dry nitrogen atmosphere.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., argon ion laser at 488 nm or a diode laser at 785 nm) is used. The laser is directed onto the sample contained in a sealed quartz or borosilicate glass cuvette.
-
Data Acquisition: The scattered Raman light is collected at a 90° angle to the incident beam and passed through a monochromator to a detector (e.g., a CCD camera). Spectra are typically recorded over a range of wavenumbers (e.g., 200-1800 cm⁻¹) that covers the characteristic vibrational frequencies of the sulfur-oxygen bonds in the various species.
-
Data Analysis: The resulting Raman spectrum is a superposition of the spectra of all species present. Deconvolution of the overlapping bands is performed using curve-fitting algorithms. The area of each deconvoluted peak is proportional to the concentration of the corresponding species. Calibration is achieved by using solutions of known composition or by assuming that the sum of the concentrations of all sulfur-containing species is equal to the total stoichiometric concentration of sulfur.
Conductometry
Conductometry measures the electrical conductivity of a solution, which is directly related to the concentration and mobility of the ions present.
Methodology:
-
Cell and Electrode Preparation: A conductivity cell with platinized platinum electrodes is used. The cell constant is determined using a standard solution of known conductivity (e.g., aqueous KCl). The cell must be thoroughly dried before use with superacidic media.
-
Measurement: The conductivity cell is filled with the oleum sample of a specific composition. The measurement is performed using a conductivity bridge, which applies an alternating current to prevent electrolysis. The temperature of the sample is precisely controlled, as conductivity is highly temperature-dependent.
-
Data Interpretation: The specific conductance of the oleum is calculated from the measured resistance and the cell constant. The variation of specific conductance with the mole fraction of SO₃ provides insights into the ionic equilibria. The maximum in specific conductance corresponds to the maximum concentration of charge carriers, primarily the HS₂O₇⁻ ion.
Cryoscopy
Cryoscopy measures the freezing point depression of a solvent upon the addition of a solute. This colligative property depends on the number of solute particles in the solution, providing a method to determine the extent of ionization.
Methodology:
-
Apparatus: A cryoscope consisting of a freezing tube with a sensitive thermometer (e.g., a Beckmann thermometer) and a stirrer is used. The freezing tube is placed in a cooling bath.
-
Solvent Freezing Point: The freezing point of the pure solvent (100% H₂SO₄) is accurately determined by recording the temperature as the solvent is slowly cooled with constant stirring.
-
Freezing Point Depression Measurement: A known mass of a solute (e.g., SO₃, which forms H₂S₂O₇ in situ) is added to the solvent. The freezing point of the resulting solution is measured in the same manner.
-
Calculation: The freezing point depression (ΔTf) is used to calculate the van 't Hoff factor (i), which represents the number of particles (molecules and ions) produced in solution per formula unit of solute. For the H₂SO₄-SO₃ system, the interpretation is complex due to the multiple equilibria, but the data provides valuable information on the overall speciation.
Visualizing Equilibria and Workflows
The following diagrams, generated using the DOT language, illustrate the key relationships and experimental processes described in this guide.
Caption: Ionization equilibria of this compound in fuming sulfuric acid.
Caption: Experimental workflow for the characterization of this compound ionization.
Conclusion
The ionization of this compound in superacidic media is a complex phenomenon characterized by a network of equilibria rather than a single ionization constant. Through the application of specialized experimental techniques such as Raman spectroscopy, conductometry, and cryoscopy, a detailed understanding of the speciation in the H₂SO₄-SO₃ system has been achieved. The data reveals that the hydrogen disulfate ion, HS₂O₇⁻, is a key species, and its concentration is directly related to the composition of the oleum. This technical guide provides a foundation for researchers and professionals working with superacidic systems, enabling a more profound understanding of their reactivity and properties.
References
Spectroscopic Identification of Disulfuric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disulfuric acid (H₂S₂O₇), also known as pyrosulfuric acid, is a crucial component of fuming sulfuric acid (oleum) and a powerful sulfonating and oxidizing agent in various chemical syntheses, including pharmaceutical drug development.[1][2] Its accurate identification and characterization are paramount for process control and understanding reaction mechanisms. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the identification of this compound, with a primary focus on Raman and Infrared (IR) spectroscopy. Due to the inherent challenges associated with Nuclear Magnetic Resonance (NMR) spectroscopy for this compound, a discussion of the technique's applicability and limitations is also included. This document furnishes detailed experimental protocols, quantitative spectroscopic data, and visual workflows to aid researchers in the unambiguous identification of this important chemical entity.
Introduction
This compound is formed by the reaction of sulfur trioxide (SO₃) with sulfuric acid (H₂SO₄).[1] It exists in equilibrium with these two species in oleum. The concentration of this compound in oleum is a critical parameter that dictates its reactivity. Therefore, robust analytical methods are required for its quantification and characterization. Spectroscopic techniques offer rapid, non-destructive, and highly informative means for this purpose. This guide will delve into the theoretical and practical aspects of using Raman, IR, and NMR spectroscopy for the identification of this compound.
Spectroscopic Characterization
Raman Spectroscopy
Raman spectroscopy is a particularly powerful tool for the analysis of sulfur-containing compounds, including this compound. The technique is sensitive to the vibrational modes of the S-O and S-O-S bonds present in the molecule.
The following table summarizes the characteristic Raman peaks observed for this compound in oleum. The peak positions can vary slightly with the concentration of free SO₃.
| **Wavenumber (cm⁻¹) ** | Assignment | Reference |
| ~1420 | SO₂ asymmetric stretch | [3] |
| ~1215 | SO₂ symmetric stretch | [3] |
| ~968 | S-OH stretch | [3] |
| ~732 | S-O-S asymmetric stretch | [3] |
| ~530 | SO₃ bending | [3] |
| ~471 | S-O-S symmetric stretch | [3] |
| ~325 | Skeletal deformation | [4] |
| ~257 | Skeletal deformation | [3] |
Table 1: Characteristic Raman peaks for this compound.
Safety Precautions: Fuming sulfuric acid (oleum) is extremely corrosive and reacts violently with water.[5] All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Sample Preparation:
-
Due to the corrosive nature of oleum, specialized sample holders are required. A quartz cuvette is a suitable option for containing the liquid sample.[6]
-
Carefully transfer a small aliquot of the oleum sample into the quartz cuvette using a glass pipette.
-
Seal the cuvette to prevent the escape of corrosive fumes.
-
-
Instrumentation and Data Acquisition:
-
Use a Raman spectrometer equipped with a laser excitation source appropriate for minimizing fluorescence (e.g., 532 nm or 785 nm).[7]
-
Place the sealed cuvette into the sample holder of the spectrometer.
-
Configure the acquisition parameters, including laser power, integration time, and number of accumulations, to achieve an optimal signal-to-noise ratio.
-
Acquire the Raman spectrum of the sample.
-
-
Data Analysis:
-
Process the acquired spectrum to remove any background fluorescence.
-
Identify and assign the characteristic Raman bands of this compound using the data provided in Table 1. The relative intensities of the peaks associated with H₂S₂O₇, H₂SO₄, and SO₃ can be used to estimate the composition of the oleum.[4]
-
Infrared (IR) Spectroscopy
Infrared spectroscopy, particularly with the use of Attenuated Total Reflectance (ATR), is another valuable technique for the characterization of this compound. ATR-IR with a diamond crystal is well-suited for analyzing corrosive liquids.[8][9]
The IR spectrum of oleum contains contributions from H₂SO₄, SO₃, and H₂S₂O₇. The following table lists the reported IR absorption bands that are characteristic of this compound.
| **Wavenumber (cm⁻¹) ** | Assignment | Reference |
| ~1368 | SO₂ asymmetric stretch | [3] |
| ~1185 | SO₂ symmetric stretch | [3] |
| ~970 | S-OH stretch | [3] |
| ~806 | S-O-S skeletal vibration | [3] |
| ~732 | SO₃ rocking mode | [3] |
| ~550 | Skeletal deformation | [3] |
Table 2: Characteristic Infrared absorption bands for this compound.
Safety Precautions: As with Raman spectroscopy, all handling of oleum must be conducted in a fume hood with appropriate PPE.
-
Sample Preparation:
-
Ensure the ATR crystal is clean and dry before use. A diamond ATR crystal is recommended due to its chemical resistance.[9]
-
Carefully apply a small drop of the oleum sample directly onto the center of the ATR crystal.
-
-
Instrumentation and Data Acquisition:
-
Use an FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.[8]
-
Bring the ATR anvil into contact with the liquid sample to ensure good contact.
-
Acquire the IR spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Perform a background correction using the spectrum of the clean, empty ATR crystal.
-
Identify the characteristic absorption bands of this compound as listed in Table 2.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The application of NMR spectroscopy for the direct identification of this compound is challenging. The high viscosity, extreme acidity, and potential for rapid proton exchange can lead to broad signals and difficulties in obtaining high-resolution spectra.
-
¹H NMR: While a proton NMR spectrum of fuming sulfuric acid can be obtained, the rapid exchange of protons between H₂SO₄, H₂S₂O₇, and any residual water results in a single, broad peak, making it difficult to distinguish the individual species. The chemical shift of this peak is highly dependent on the concentration and temperature.[10]
Due to these limitations, NMR is not the primary technique for the routine identification of this compound. However, it may be useful in specialized research applications with appropriate instrumentation and experimental design, potentially involving isotopic labeling.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for the spectroscopic identification of this compound.
Caption: Workflow for Raman spectroscopic analysis of this compound.
Caption: Workflow for ATR-IR spectroscopic analysis of this compound.
Conclusion
The spectroscopic identification of this compound is most effectively achieved through Raman and Infrared spectroscopy. Raman spectroscopy, in particular, provides a distinct fingerprint of the molecule, allowing for its unambiguous identification and semi-quantitative analysis within oleum mixtures. ATR-IR spectroscopy with a diamond crystal offers a practical and safe method for obtaining the IR spectrum of this corrosive substance. While NMR spectroscopy presents significant challenges for the direct observation of this compound, an understanding of its limitations is crucial for researchers. The detailed protocols and tabulated data in this guide serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, enabling accurate and safe characterization of this important chemical compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oleum - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. SULFURIC ACID, FUMING | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
- 11. (33S) Sulfur NMR [chem.ch.huji.ac.il]
- 12. NMR Periodic Table: Sulfur NMR [imserc.northwestern.edu]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Sulfur-33 Magnetic Resonance Spectra of Selected Compounds [stacks.cdc.gov]
Methodological & Application
Application Notes and Protocols: Disulfuric Acid as a Sulfonating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfuric acid, also known as pyrosulfuric acid or oleum, is a powerful sulfonating agent used extensively in organic synthesis. It is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄), with the general formula H₂S₂O₇ corresponding to 100% this compound. Its enhanced reactivity compared to concentrated sulfuric acid makes it a valuable reagent for the introduction of the sulfonic acid (-SO₃H) group onto a wide range of organic molecules, particularly aromatic compounds. This functional group is a key component in many pharmaceuticals, dyes, detergents, and ion-exchange resins.[1][2]
These application notes provide a comprehensive overview of the use of this compound as a sulfonating agent, including its mechanism of action, comparative efficacy, detailed experimental protocols, and safety considerations.
Mechanism of Sulfonation
The sulfonation of aromatic compounds with this compound proceeds via an electrophilic aromatic substitution (EAS) reaction. The active electrophile is typically sulfur trioxide (SO₃) or its protonated form, which is present in equilibrium in the oleum mixture.[3][4] The strength of the oleum (the concentration of free SO₃) is a critical parameter that influences the reaction rate and the formation of byproducts.[5]
The generally accepted mechanism involves the following steps:
-
Formation of the Electrophile: In fuming sulfuric acid, sulfur trioxide is the primary electrophile. It is a powerful electrophile due to the electron-withdrawing nature of the three oxygen atoms.[3][6]
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]
-
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the -SO₃H group, restoring the aromaticity of the ring and yielding the aromatic sulfonic acid.[4]
Data Presentation: Comparative Analysis of Sulfonating Agents
The choice of sulfonating agent significantly impacts the yield, selectivity, and reaction conditions of a sulfonation reaction. The following tables provide a comparative summary of this compound (oleum) with other common sulfonating agents for various aromatic substrates.
Table 1: Sulfonation of Benzene
| Sulfonating Agent | Reaction Conditions | Yield (%) | Byproducts | Reference(s) |
| This compound (Oleum) | 20% SO₃, 70-80°C | ~90% | Diphenyl sulfone (~1%) | [2][7] |
| Sulfur Trioxide (SO₃) | Liquid SO₃, controlled temp. | >97% | Higher sulfone formation without careful control | [2] |
| Chlorosulfonic Acid (ClSO₃H) | Room temperature | High | HCl, potential for sulfonyl chloride formation | [8] |
| Concentrated Sulfuric Acid | Reflux, several hours | Lower, equilibrium limited | Water formation limits reaction | [1] |
Table 2: Sulfonation of Toluene
| Sulfonating Agent | Reaction Conditions | Major Isomer(s) | Yield (%) | Reference(s) |
| This compound (Fuming H₂SO₄) | 30% SO₃, varying temp. & mixing | p-Toluenesulfonic acid | High | [9] |
| Concentrated Sulfuric Acid | 95.9 wt%, 25°C | p- and o-isomers | Varies with conversion | [10] |
Table 3: Sulfonation of Naphthalene
| Sulfonating Agent | Reaction Conditions | Major Product(s) | Yield (%) | Reference(s) |
| This compound (Oleum) | Low temp. (~40°C) | Naphthalene-1-sulfonic acid | High | [11] |
| This compound (Oleum) | High temp. (~160°C) | Naphthalene-2-sulfonic acid | High | [11] |
| Concentrated Sulfuric Acid | 95%, 170°C, 0.5h | Naphthalene-2-sulfonic acid | up to 98% (with sublimation suppression) | [11] |
| Sulfur Trioxide (SO₃) | in Nitromethane | Naphthalene-1-sulfonic acid and disulfonic acids | Varies with stoichiometry | [12] |
Experimental Protocols
Protocol 1: General Procedure for Aromatic Sulfonation using this compound (Oleum)
This protocol provides a general method for the sulfonation of an aromatic compound in a laboratory setting.[13]
Materials:
-
Aromatic substrate
-
Fuming sulfuric acid (Oleum) of the desired concentration
-
Crushed ice
-
Sodium chloride (optional, for salting out the product)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
Set up the reaction apparatus in a fume hood. The three-necked flask should be equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with the aromatic substrate.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the fuming sulfuric acid from the dropping funnel to the stirred substrate. The rate of addition should be controlled to maintain the desired reaction temperature (typically below 10 °C). This step is highly exothermic.[14]
-
After the addition is complete, the reaction mixture may be allowed to warm to room temperature or heated to a specific temperature for a set period, depending on the substrate's reactivity.
-
Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by TLC or HPLC).
-
Upon completion, carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This quenching step is also highly exothermic.[14]
-
The sulfonic acid product may precipitate upon quenching. If so, it can be collected by filtration.
-
If the product is water-soluble, it can often be "salted out" by adding a saturated sodium chloride solution to decrease its solubility, followed by filtration.
-
The crude product can be purified by recrystallization from water or an appropriate solvent system.
Protocol 2: Synthesis of Sulfanilic Acid from Aniline
This protocol describes the sulfonation of aniline to produce p-aminobenzenesulfonic acid (sulfanilic acid).[15]
Materials:
-
Aniline
-
Concentrated sulfuric acid
-
Fuming sulfuric acid (optional, for higher reactivity)
-
Ice
-
Beakers
-
Heating mantle or oil bath
Procedure:
-
In a fume hood, carefully add a molar excess of concentrated sulfuric acid to aniline in a beaker, with cooling in an ice bath to manage the exothermic reaction. Aniline sulfate will form as a solid.
-
Transfer the aniline sulfate to a flask and heat the mixture in an oil bath to 180-190 °C for 4-5 hours. Water will be evolved during the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing cold water or crushed ice.
-
The crude sulfanilic acid will precipitate as a gray solid.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude sulfanilic acid from hot water to obtain purified, colorless crystals.
Mandatory Visualizations
Caption: Electrophilic aromatic sulfonation mechanism.
References
- 1. CN101723858B - Method for preparing benzenesulfonic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemcess.com [chemcess.com]
- 8. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]
- 9. ris.utwente.nl [ris.utwente.nl]
- 10. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 11. shokubai.org [shokubai.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.nd.edu [chemistry.nd.edu]
- 14. benchchem.com [benchchem.com]
- 15. FORMATION OF ANILINE MONOSULPHONIC ACID | Bani Waleed University Journal of Humanities and Applied Sciences [jhas-bwu.com]
Application Notes and Protocols: Disulfuric Acid in Friedel-Crafts Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal for the synthesis of aromatic ketones, which are key intermediates in the production of pharmaceuticals, fine chemicals, and advanced materials. The reaction typically employs a strong Lewis acid or a Brønsted acid to generate a highly reactive acylium ion from an acylating agent, such as a carboxylic acid, acid anhydride, or acyl chloride.
While Lewis acids like aluminum chloride (AlCl₃) are most commonly used, strong Brønsted acids can also effectively catalyze Friedel-Crafts acylations. Disulfuric acid (H₂S₂O₇), also known as pyrosulfuric acid or oleum, is a very strong Brønsted acid that can be utilized for this purpose. It is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄). The high acidity of this compound facilitates the generation of the electrophilic acylium ion, which is the key reactive intermediate in the acylation process.
These application notes provide a comprehensive overview of the use of strong Brønsted acids, with a focus on the role of this compound, in Friedel-Crafts acylation reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to assist researchers in the successful application of this methodology.
Mechanism of Acylation using this compound
The mechanism of Friedel-Crafts acylation catalyzed by this compound involves the in-situ generation of an acylium ion from a carboxylic acid or its derivative. The strong acidic environment protonates the acylating agent, leading to the formation of the highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.
The key steps are:
-
Generation of the Acylium Ion: The carboxylic acid or anhydride is protonated by the strong acid, followed by the loss of a water molecule (from a carboxylic acid) or a carboxylate group (from an anhydride) to form the resonance-stabilized acylium ion.
-
Electrophilic Aromatic Substitution: The acylium ion acts as a potent electrophile and is attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final acylated product.
Applications in Synthesis
Strong Brønsted acids like this compound are particularly useful in specific synthetic scenarios:
-
Intramolecular Acylations: They are highly effective for intramolecular reactions to form cyclic ketones, such as in the synthesis of tetralones and indanones, which are important scaffolds in medicinal chemistry.[1]
-
Acylation of Moderately Activated Rings: While highly activated aromatic rings can be acylated with milder catalysts, strong acids are often necessary for less reactive substrates.
-
Alternative to Lewis Acids: In cases where Lewis acids may lead to undesired side reactions or complexation with products, strong Brønsted acids offer a viable alternative.
Quantitative Data Summary
While specific quantitative data for Friedel-Crafts acylation using this compound is not extensively reported in readily available literature, the following tables provide representative data for acylations under various conditions to allow for comparison.
Table 1: Intermolecular Friedel-Crafts Acylation of Various Aromatic Compounds
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Anisole | Acetic Anhydride | AlCl₃ | Dichloromethane | Reflux | 2 | 85.7[2] |
| Toluene | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 - RT | 1.5 | ~70-80 |
| Benzene | Benzoyl Chloride | AlCl₃ | None | 100 | 1 | 90 |
| Naphthalene | Acetyl Chloride | AlCl₃ | Nitrobenzene | 25 | 0.5 | 95 |
| Ferrocene | Acetic Anhydride | H₃PO₄ | None | 100 | 0.2 | 80 |
Table 2: Intramolecular Friedel-Crafts Acylation for the Synthesis of Cyclic Ketones
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 3-Phenylpropanoic acid | Polyphosphoric Acid (PPA) | None | 100 | 0.5 | α-Tetralone | 90 |
| 4-Phenylbutanoic acid | AlCl₃ | Dichloromethane | RT | 2 | 4-Phenyl-2-butanone | 85 |
| 3-Phenylpropanoic acid | H₂SO₄ | None | 100 | 1 | α-Tetralone | High |
| γ-Phenylbutyric acid | Eaton's Reagent | None | RT | 1 | α-Tetralone | 95 |
Experimental Protocols
Due to the limited availability of specific protocols for Friedel-Crafts acylation using this compound in the searched literature, the following section provides a representative protocol for an intramolecular acylation using concentrated sulfuric acid, a strong Brønsted acid with similar reactivity. This protocol can be adapted for use with this compound with appropriate safety precautions and optimization.
Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-Phenylpropanoic Acid to α-Tetralone using Concentrated Sulfuric Acid
This protocol describes the synthesis of α-tetralone, a valuable intermediate, via the intramolecular cyclization of 3-phenylpropanoic acid.
Materials:
-
3-Phenylpropanoic acid
-
Concentrated sulfuric acid (98%)
-
Ice-water bath
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 3-phenylpropanoic acid (1 equivalent).
-
Addition of Sulfuric Acid: Carefully and slowly add concentrated sulfuric acid (approximately 10 equivalents by weight) to the flask while cooling in an ice-water bath to control the exothermic reaction.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with stirring. This will quench the reaction and precipitate the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid - CAUTION: CO₂ evolution ), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude α-tetralone.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Safety Precautions:
-
Concentrated sulfuric acid and this compound are extremely corrosive and will cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
The addition of the reaction mixture to ice is highly exothermic and should be done slowly and with caution.
Visualizations
Conclusion
This compound and other strong Brønsted acids serve as effective promoters for Friedel-Crafts acylation reactions, particularly for intramolecular cyclizations. While detailed literature on the specific use of this compound is sparse, the principles of acylium ion generation and electrophilic aromatic substitution are well-established. The provided protocols and data, though based on related strong acids, offer a solid foundation for researchers to develop and optimize their own acylation reactions. As with any reaction involving highly corrosive and reactive reagents, careful planning and adherence to safety protocols are paramount for successful and safe execution.
References
Application Notes and Protocols for the Quantification of Disulfuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfuric acid (H₂S₂O₇), also known as pyrosulfuric acid or oleum, is a crucial reagent in numerous chemical processes, including organic synthesis, sulfonation reactions, and the manufacturing of pharmaceuticals and explosives.[1][2] It is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄) and is a stronger acid than sulfuric acid itself.[2][3] The precise quantification of this compound, often expressed as the percentage of free SO₃ or as a sulfuric acid equivalent over 100%, is critical for process control, quality assurance, and safety.[4][5]
These application notes provide detailed protocols for the principle analytical techniques used to quantify this compound: Titration, Density and Sound Velocity Measurement, Conductivity Measurement, and Raman Spectroscopy.
Comparative Summary of Analytical Techniques
The selection of an appropriate analytical technique for the quantification of this compound depends on several factors, including the required accuracy and precision, sample throughput, cost, and the specific application (e.g., laboratory analysis versus in-line process monitoring). The following table summarizes the key performance characteristics of the described methods.
| Analytical Technique | Principle | Accuracy | Precision (Repeatability) | Concentration Range | Advantages | Limitations |
| Titration | Neutralization reaction between the acidic sample and a standardized basic solution.[1] | 0.1% to 0.5% w/w H₂SO₄[4] | Standard Deviation (s.d.) is generally higher than instrumental methods.[4] | Full range[1] | Low initial cost, well-established methodology (ISO 910).[1] | Time-consuming, hazardous due to required dilution, operator-dependent.[1][4] |
| Density & Sound Velocity Measurement | Measurement of the sample's density and the speed of sound through it, which are correlated to concentration.[1] | ±0.03 wt%[1] | Low standard deviation, operator-independent.[1] | Full range (0% to 120% w/w H₂SO₄)[1] | Fast (measurement in ~3 minutes), automated, no sample preparation needed, high accuracy.[1][4] | Higher initial instrument cost.[1] |
| Conductivity Measurement | Measurement of the electrical conductivity of the sample, which is related to its ionic concentration.[6] | Dependent on sensor calibration and installation.[1] | High | Specific, limited ranges (e.g., 0-10% or 18-42% free SO₃).[7] | Cost-effective for in-line process control.[8] | Non-linear relationship with concentration, not suitable for the full range, sensitive to temperature changes.[6][7] |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a chemical fingerprint of the sample.[1] | High (calibrated against titration with 0.05% accuracy).[1] | High[1] | Full range[1] | Non-destructive, provides structural information, suitable for in-situ monitoring.[1][9] | Higher initial instrument cost, may require chemometric modeling for complex mixtures.[1] |
Experimental Protocols and Methodologies
Titration (Based on ISO 910:1977)
Titration is a classical and widely used method for determining the total acidity of oleum. The method involves the neutralization of the acid with a standard solution of a strong base.
The total acidity of the oleum sample (both H₂SO₄ and H₂S₂O₇, which reacts with water to form H₂SO₄) is determined by titration with a standardized sodium hydroxide (NaOH) solution. The endpoint of the titration is detected using a colorimetric indicator.
Materials:
-
Standard volumetric sodium hydroxide solution (e.g., 1 N)
-
Methyl red indicator solution[1]
-
Hydrogen peroxide solution (30%)[1]
-
Distilled water
-
Glass weighing ampoule[1]
-
500 mL conical flask[1]
-
Burette (graduated in 0.05 mL)
-
Analytical balance (accuracy of 0.0001 g)
Procedure:
-
Sample Preparation:
-
Dilution:
-
Place the sealed ampoule in a 500 mL conical flask containing a known volume of distilled water.[1]
-
Carefully break the ampoule (e.g., with a glass rod) to allow the oleum to dissolve in the water. Caution: The dilution process is highly exothermic and must be performed with extreme care in a fume hood.[1]
-
-
Oxidation:
-
Add a few drops of hydrogen peroxide solution to oxidize any sulfur dioxide that may be present.[1]
-
-
Titration:
Calculations:
The total acidity, expressed as % H₂SO₄, can be calculated using the following formula:
% H₂SO₄ = (V × N × 49.04) / m × 100
Where:
-
V = volume of NaOH solution used (L)
-
N = normality of the NaOH solution (mol/L)
-
m = mass of the oleum sample (g)
-
49.04 = equivalent weight of H₂SO₄ ( g/mol )
Interferences:
-
The presence of other acidic or basic impurities can interfere with the titration.
-
Hydrolysable cations can precipitate and consume the titrant, leading to erroneously high results.[10]
-
Dissolved sulfur dioxide (SO₂) can be oxidized to sulfuric acid, leading to an overestimation of the acidity. This is addressed by the addition of hydrogen peroxide.
Titration Workflow for Oleum Analysis.
Density and Sound Velocity Measurement
This instrumental method offers a rapid and highly accurate alternative to titration for determining oleum concentration.
The density and the speed of sound of a liquid are physical properties that are dependent on its concentration and temperature. By precisely measuring both parameters simultaneously, the concentration of oleum can be accurately determined over its full range.[4][11]
Instrumentation:
-
Combined density and sound velocity meter (e.g., Anton Paar DSA 5000 M).[1]
Procedure:
-
Instrument Preparation:
-
Ensure the instrument is clean, dry, and calibrated according to the manufacturer's instructions.
-
-
Sample Introduction:
-
Directly inject the oleum sample into the measuring cell using a syringe. No prior dilution or sample preparation is required.[1]
-
-
Measurement:
Data Presentation:
The results are typically displayed directly by the instrument in the desired concentration units (e.g., % free SO₃ or % H₂SO₄).
Conductivity Measurement
Conductivity measurement is a robust and cost-effective technique, particularly suited for in-line process control of oleum concentration within specific ranges.
The electrical conductivity of oleum varies with its concentration due to changes in the nature and concentration of ionic species. This relationship, although non-linear over the entire concentration range, can be used for quantification within defined segments.[6][7]
Instrumentation:
-
Toroidal (electrodeless) conductivity sensor (e.g., Rosemount 228) to resist corrosion.[8]
-
Conductivity meter/transmitter.
Procedure:
-
Sensor Installation and Calibration:
-
For in-line measurements, install the toroidal conductivity sensor in the process stream according to the manufacturer's guidelines.
-
Calibrate the sensor using standard solutions with known conductivity values that bracket the expected measurement range.[1]
-
-
Measurement:
-
The sensor measures the conductivity of the oleum.
-
The transmitter converts the conductivity reading to a concentration value based on the pre-programmed concentration curve for the specific oleum range being measured (e.g., 0-10% or 18-42% free SO₃).[7]
-
Raman Spectroscopy
Raman spectroscopy is a powerful, non-destructive technique that provides detailed chemical information and is suitable for both laboratory and in-situ process monitoring of oleum concentration.
Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser) by the sample. The scattered light provides a vibrational spectrum that is a unique chemical "fingerprint" of the molecules present. The intensities of the characteristic Raman bands for H₂SO₄, H₂S₂O₇, and free SO₃ can be correlated to their concentrations.[1]
Instrumentation:
-
Raman spectrometer with a suitable laser excitation source.
-
Sample holder (e.g., quartz cuvette) or a fiber-optic probe for in-line measurements.
Procedure:
-
Sample Preparation:
-
Carefully transfer the oleum sample into the sample holder. For in-line measurements, the probe is inserted directly into the process stream.
-
-
Data Acquisition:
-
Acquire the Raman spectrum of the sample according to the instrument's operating procedure.
-
-
Data Analysis:
-
The concentration of free SO₃ and H₂SO₄ in the oleum is determined by analyzing the intensities of their characteristic Raman bands.[1]
-
This analysis typically involves creating a calibration model using a set of oleum standards with known concentrations, determined by a primary method like titration.[1] Chemometric methods, such as Partial Least Squares (PLS) regression, are often used to build a robust predictive model.[9]
-
Raman Spectroscopy Workflow for Oleum Quantification.
Cross-Validation of Analytical Techniques
For ensuring the accuracy and reliability of instrumental methods, it is essential to cross-validate them against a well-established reference method, such as titration.
Cross-Validation Workflow for Oleum Analysis Methods.
References
- 1. benchchem.com [benchchem.com]
- 2. iece.dee.nycu.edu.tw [iece.dee.nycu.edu.tw]
- 3. Density and Sound Velocity Meter: DMA 6002 Sound Velocity | Anton Paar [anton-paar.com]
- 4. muser-my.com [muser-my.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Measure Sulfuric Acid Concentration ? [boquinstrument.com]
- 7. Schneider Electric Sales | AC Drives & Soft Starters | Capacitor Banks | Circuit Breakers | Combination Service Entrance Devices | Contactors and Starters | Enclosures | Human Machine Interface | Lighting Contactors | Load Centers | Manual Starters & Switches | Metering Equipment | Motor Control Centers | NEMA Pressure & Float Switches | Panelboards | Push Buttons | Relays & Logic | Safety Switches | Sensors | Surge Protective Devices | Terminal Blocks | Thermal Units | Tower Lights | Transformers - LV | Wiring Devices [energymanagementautomation.com]
- 8. emerson.com [emerson.com]
- 9. Raman Spectroscopy for Sulfuric Acid Monitoring | Raman Monitoring of Sulfuric Acid - HORIBA Instruments Incorporated [process-instruments-inc.com]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. sulphuric-acid.com [sulphuric-acid.com]
Application Notes and Protocols: Disulfuric Acid in Organic Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfuric acid, also known as oleum or fuming sulfuric acid, is a powerful reagent utilized in the synthesis and modification of various organic dyes. Its strong acidic and dehydrating properties, coupled with its ability to act as a potent sulfonating agent, make it a critical component in the production of triarylmethane and xanthene dyes. These classes of dyes are notable for their vibrant colors and have widespread applications, including in biological staining, as pH indicators, and in textile dyeing.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of select organic dyes. It also includes reaction mechanisms and quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.
Key Applications of this compound in Dye Synthesis
This compound primarily serves two major roles in the synthesis of organic dyes:
-
As a Condensation Agent: Its exceptional dehydrating capabilities promote the condensation reactions necessary to form the fundamental chromophore structure of many dyes.
-
As a Sulfonating Agent: The introduction of sulfonic acid (-SO₃H) groups onto the aromatic rings of the dye molecule significantly increases their water solubility. This is a crucial modification for dyes intended for use in aqueous media, such as in textile dyeing and biological applications.
Data Presentation: Synthesis of Representative Dyes
The following tables summarize the quantitative data for the synthesis of selected triarylmethane and xanthene dyes where concentrated sulfuric acid or oleum is employed.
| Table 1: Synthesis of Fluorescein (a Xanthene Dye) | |
| Reactant 1 | Phthalic anhydride |
| Reactant 2 | Resorcinol |
| Acid Medium | Concentrated Sulfuric Acid |
| Reactant Ratio (Phthalic Anhydride:Resorcinol) | 1 : 2 |
| Reaction Temperature | 180 °C |
| Reaction Time | 20-30 minutes |
| Typical Yield | High |
| Appearance of Product | Yellow-red powder |
| Table 2: Sulfonation of Aniline Blue (a Triarylmethane Dye) | |
| Starting Material | Aniline Blue (spirit soluble) |
| Sulfonating Agent | Concentrated Sulfuric Acid/Oleum |
| Reaction Goal | Introduction of sulfonic acid groups |
| Key Outcome | Increased water solubility |
| Resulting Product | Water Blue (Acid Blue 93) |
Experimental Protocols
Protocol 1: Synthesis of Fluorescein
This protocol outlines the synthesis of fluorescein, a widely used fluorescent dye of the xanthene class, through the acid-catalyzed condensation of phthalic anhydride and resorcinol.
Materials:
-
Phthalic anhydride
-
Resorcinol
-
Concentrated sulfuric acid
-
Ethanol
-
Sodium hydroxide solution (10%)
-
Hydrochloric acid (10%)
-
Distilled water
-
Heating mantle with a stirrer
-
Round-bottom flask (250 mL)
-
Beakers, graduated cylinders, and filtration apparatus
Procedure:
-
Carefully add 7.4 g (0.05 mol) of phthalic anhydride and 11.0 g (0.1 mol) of resorcinol to a 250 mL round-bottom flask.
-
To this mixture, slowly and with caution, add 5 mL of concentrated sulfuric acid. Caution: This should be done in a fume hood with appropriate personal protective equipment (PPE), as the reaction is exothermic.
-
Heat the mixture in a heating mantle to 180 °C with gentle stirring. The mixture will become a dark, viscous liquid.
-
Maintain the temperature for 20-30 minutes, or until the mixture solidifies.
-
Allow the flask to cool to room temperature.
-
Add 100 mL of distilled water to the solidified mass and heat the mixture to boiling to break up the solid.
-
Filter the resulting suspension while hot and wash the crude fluorescein product with hot water.
-
To purify the fluorescein, dissolve the crude product in 10% sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Precipitate the purified fluorescein by slowly adding 10% hydrochloric acid until the solution is acidic.
-
Collect the purified fluorescein by filtration, wash with distilled water, and dry in an oven at 100 °C.
Protocol 2: Sulfonation of a Triarylmethane Dye
This protocol provides a general procedure for increasing the water solubility of a triarylmethane dye through sulfonation using oleum.
Materials:
-
Triarylmethane dye (e.g., a non-sulfonated precursor)
-
Oleum (e.g., 25% free SO₃)
-
Sodium carbonate
-
Ice bath
-
Stirring apparatus
-
Beakers and filtration equipment
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a drying tube, place a calculated amount of 25% oleum.
-
Chill the reaction vessel in an ice bath.
-
Slowly add the triarylmethane dye to the chilled oleum with constant stirring. A highly viscous solution may form.
-
After the addition is complete, the reaction mixture can be gently heated to facilitate the sulfonation process. The optimal temperature and time will depend on the specific dye being sulfonated.
-
Monitor the reaction for the evolution of any gases, which may indicate the progress of the reaction.
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it over crushed ice.
-
Neutralize the acidic solution by the slow addition of anhydrous sodium carbonate until the pH is in the range of 4-5.
-
The sulfonated dye may precipitate out of the solution. Collect the product by filtration.
-
The resulting solid can be further purified by recrystallization.
Mandatory Visualizations
Reaction Mechanism for Fluorescein Synthesis
Caption: Reaction pathway for the synthesis of Fluorescein.
General Workflow for Dye Sulfonation
Caption: Workflow for increasing dye water solubility via sulfonation.
Application Notes and Protocols for Oleum in Nitration Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitration is a fundamental chemical process for the introduction of a nitro group (-NO₂) onto an organic compound. In the realm of aromatic chemistry, electrophilic aromatic substitution is the primary mechanism for nitration. For many substrates, a standard mixture of concentrated nitric acid and sulfuric acid is sufficient. However, for deactivated aromatic systems or when multiple nitrations are desired, a more potent nitrating agent is required. Oleum, or fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄), serves as a powerful reagent for such challenging nitrations.
The increased reactivity of nitrating mixtures containing oleum is attributed to the reaction of SO₃ with the small amounts of water present, including the water formed during the nitration reaction itself. This effectively increases the concentration of the active electrophile, the nitronium ion (NO₂⁺). The use of oleum is particularly crucial in the synthesis of various energetic materials, dyes, and pharmaceutical intermediates where forcing conditions are necessary to achieve the desired degree of nitration.
This document provides detailed application notes, experimental protocols, and safety considerations for the use of oleum in nitration reactions, targeted towards professionals in research and drug development.
Data Presentation: Quantitative Reaction Parameters
The following tables summarize quantitative data for key nitration reactions utilizing oleum or analogous strong nitrating mixtures. These examples highlight the conditions required for the nitration of deactivated substrates.
Table 1: Nitration of Nitrobenzene to m-Dinitrobenzene
| Parameter | Value | Reference |
| Substrate | Nitrobenzene | [1] |
| Nitrating Agent | Fuming Nitric Acid & Concentrated Sulfuric Acid | [1] |
| Molar Ratio (approx.) | 1 (Nitrobenzene) : 1.5 (HNO₃) : 2.5 (H₂SO₄) | [1] |
| Temperature | Maintain below 100°C, then heat to 100°C | [1] |
| Reaction Time | 15-30 minutes of heating | [1] |
| Yield | ~73% |
Table 2: Nitration of 2,4-Dinitrotoluene (DNT) to 2,4,6-Trinitrotoluene (TNT)
| Parameter | Value | Reference |
| Substrate | 2,4-Dinitrotoluene | |
| Nitrating Agent | Fuming Nitric Acid & Oleum (15% SO₃) | |
| Reactant Ratio (by weight) | 40g DNT to a mixture of 72.5g HNO₃ and 72.5g Oleum | |
| Temperature | 100-115°C | |
| Reaction Time | 1 hour at 110°C | |
| Yield | >90% (from DNT) | [2] |
Table 3: Nitration of 1-Chloro-4-nitrobenzene
| Parameter | Value | Reference |
| Substrate | 1-Chloro-4-nitrobenzene | [3] |
| Nitrating Agent | Nitric Acid in Oleum | [3] |
| Temperature | 25°C | [3] |
| Reaction Time | Not specified, reaction is quantitative | [3] |
| Yield | Quantitative | [3] |
Experimental Protocols
Extreme caution should be exercised when performing these reactions. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.
Protocol 1: Synthesis of m-Dinitrobenzene from Nitrobenzene
This protocol is adapted from established laboratory procedures for the nitration of a deactivated aromatic ring.
Materials:
-
Nitrobenzene
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Beakers
-
Stirring apparatus
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, carefully add 20 mL of concentrated sulfuric acid.
-
Slowly and with stirring, add 15 mL of fuming nitric acid to the sulfuric acid. Cool the mixture in an ice bath to manage the exothermic reaction.
-
To this nitrating mixture, slowly add 12.5 mL of nitrobenzene in small portions, with continuous stirring. The temperature should be carefully monitored and maintained below 100°C.
-
After the addition is complete, attach a reflux condenser and heat the mixture on a water bath at 100°C for 30 minutes with occasional swirling.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing approximately 500 mL of ice-cold water with vigorous stirring.
-
The m-dinitrobenzene will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water to remove residual acid.
-
The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals.
Protocol 2: Synthesis of 2,4,6-Trinitrotoluene (TNT) from 2,4-Dinitrotoluene (DNT)
This protocol describes the final nitration step in the synthesis of TNT, a process requiring the strength of oleum. This procedure should only be attempted by experienced chemists with appropriate safety measures in place.
Materials:
-
2,4-Dinitrotoluene (DNT)
-
Fuming nitric acid (d=1.50 g/mL)
-
Oleum (15% free SO₃)
-
Ice
-
Water
Equipment:
-
Reaction flask with a mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Beakers
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
A pre-prepared mixture from the dinitration of toluene containing the equivalent of 40g of DNT in spent acid is typically used. For a laboratory setting starting with pure DNT, dissolve 40g of DNT in a minimal amount of concentrated sulfuric acid in the reaction flask.
-
While vigorously stirring the DNT solution at approximately 90°C, slowly add 145 grams of oleum (containing 15% free sulfur trioxide).
-
Prepare a mixed acid by combining 72.5 g of fuming nitric acid and 72.5 g of 15% oleum.
-
Add this mixed acid dropwise to the DNT/oleum mixture. The rate of addition should be controlled to maintain the reaction temperature between 100-115°C.
-
After the addition is complete, continue to stir the mixture at 110°C for one hour to ensure complete nitration.
-
Cool the reaction mixture to 80°C.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with stirring to precipitate the crude TNT.
-
The solid TNT is collected by filtration, washed with water, and can be further purified by recrystallization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Figure 1: Mechanism of Electrophilic Aromatic Nitration.
Caption: Figure 2: General Experimental Workflow for Nitration.
Caption: Figure 3: Decision Tree for Nitrating Agent Selection.
Safety Considerations
Working with oleum and strong nitrating mixtures presents significant hazards. A thorough risk assessment must be conducted before any experiment.
-
Corrosivity: Oleum and nitrating mixtures are extremely corrosive to skin, eyes, and the respiratory tract. Always wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.
-
Exothermic Reactions: Nitration reactions are highly exothermic and can lead to runaway reactions if the temperature is not carefully controlled. Use an ice bath for cooling, especially during the addition of reagents.
-
Toxic Fumes: The reaction can produce toxic nitrogen oxides (NOₓ) and sulfur trioxide (SO₃) fumes. All work must be performed in a well-ventilated fume hood.
-
Quenching: Quenching the reaction mixture in water is also highly exothermic and must be done slowly and with vigorous stirring to dissipate the heat.
-
Spill Management: Have appropriate spill kits containing a neutralizer (such as sodium bicarbonate) readily available.
Conclusion
The use of oleum in nitration reactions is a powerful technique for the synthesis of compounds from deactivated aromatic substrates. The enhanced reactivity of oleum-based nitrating mixtures allows for the introduction of nitro groups where standard conditions fail. However, the hazardous nature of these reagents necessitates strict adherence to safety protocols and careful experimental design. The provided protocols and data serve as a valuable resource for researchers and professionals in the field, enabling the safe and effective application of this important synthetic methodology.
References
- 1. Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3799993A - Process for the manufacture of trinitrotoluene - Google Patents [patents.google.com]
- 3. Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Disulfuric Acid in Petroleum Refining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfuric acid, also known as pyrosulfuric acid (H₂S₂O₇), is a key component of fuming sulfuric acid, or oleum. Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[1][2] In the petroleum refining industry, while concentrated sulfuric acid is a widely used catalyst, oleum (and by extension, this compound) offers enhanced reactivity for specific applications due to the presence of SO₃.[3] This document provides detailed application notes and protocols for the use of this compound and oleum in key petroleum refining processes, including alkylation, desulfurization, and the purification of petroleum products through sulfonation.
Key Applications of this compound in Petroleum Refining
The primary applications of this compound and oleum in petroleum refining are centered on leveraging their strong acidic and sulfonating properties. These include:
-
Alkylation: Catalyzing the reaction of isobutane with light olefins to produce high-octane alkylate, a premium gasoline blending component.[4][5] While concentrated sulfuric acid is the more common catalyst, the principles are closely related.
-
Desulfurization: Removing sulfur compounds from petroleum fractions to produce cleaner fuels and prevent catalyst poisoning in downstream processes.[3]
-
Purification and Sulfonation: Treating petroleum distillates to remove impurities and produce specialty products like white oils and petroleum sulfonates.[6]
Application Note 1: Alkylation of Isobutane with Olefins
Objective: To produce high-octane alkylate from isobutane and light olefins (e.g., butenes) using a strong acid catalyst. Alkylate is a valuable gasoline blending component due to its high research octane number (RON), low vapor pressure, and absence of aromatics and olefins.[7][8]
Background: The alkylation process involves the reaction of an isoparaffin (isobutane) with an olefin in the presence of a strong acid catalyst.[5] The reaction proceeds through a carbocation mechanism, and careful control of reaction conditions is crucial to maximize the yield of desired products and minimize side reactions such as polymerization.[7][9]
Quantitative Data: Typical Industrial Operating Conditions for Sulfuric Acid Alkylation
The following table summarizes typical operating parameters for industrial sulfuric acid alkylation units, which provide a relevant baseline for understanding the process conditions.
| Parameter | Typical Range | Unit | Reference |
| Catalyst | Sulfuric Acid | - | [7] |
| Acid Concentration | 92 - 96 | wt% | [7] |
| Reactants | |||
| Isobutane-to-Olefin Ratio | 7:1 - 12:1 | Molar Ratio | [7] |
| Reaction Conditions | |||
| Reactor Inlet Temperature | 2.0 - 4.0 | °C | [7] |
| Reactor Outlet Temperature | 6.0 - 6.5 | °C | [7] |
| Reactor Pressure | 0.48 | MPa | [10] |
| Acid-to-Hydrocarbon Ratio | 1.1:1 | Volume Ratio | [7] |
Experimental Protocol: Laboratory-Scale Alkylation of Isobutane with Butene
This protocol describes a representative laboratory-scale procedure for the alkylation of isobutane with butene using sulfuric acid.
Materials:
-
High-purity isobutane
-
High-purity butene (or a mixture of butenes)
-
Concentrated sulfuric acid (98 wt%)
-
Ice-salt bath or other suitable cooling system
-
Pressurized reaction vessel (autoclave) equipped with a magnetic stirrer, temperature probe, and inlet/outlet ports
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reactor Preparation: Ensure the reaction vessel is clean, dry, and pressure-tested.
-
Catalyst Charging: Cool the reactor to the desired reaction temperature (e.g., 5°C) using the cooling bath. Carefully charge the reactor with a predetermined amount of chilled concentrated sulfuric acid.
-
Reactant Charging:
-
Add the desired amount of isobutane to the reactor.
-
Slowly introduce the butene into the reactor at a controlled rate while maintaining vigorous stirring to ensure good mixing between the hydrocarbon and acid phases.
-
-
Reaction: Maintain the desired temperature and pressure throughout the reaction. The reaction is exothermic, so careful temperature control is essential. Allow the reaction to proceed for the desired residence time.
-
Reaction Quenching and Product Separation:
-
Stop the stirring and allow the phases to separate. The denser acid phase will settle at the bottom.
-
Carefully decant the upper hydrocarbon phase, which contains the alkylate product and unreacted isobutane.
-
-
Product Analysis: Analyze the hydrocarbon phase using gas chromatography to determine the product distribution and calculate the yield of alkylate.
Safety Precautions:
-
All operations should be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Handle concentrated sulfuric acid with extreme care, as it is highly corrosive.
Application Note 2: Desulfurization of Petroleum Distillates
Objective: To reduce the sulfur content of petroleum fractions, such as diesel or kerosene, using oleum.
Background: Oleum is an effective agent for removing sulfur compounds from petroleum distillates.[3] The sulfur trioxide in oleum can react with sulfur-containing organic compounds, facilitating their removal. This process is a form of chemical extraction and can be an alternative or a supplement to hydrodesulfurization.
Experimental Protocol: Bench-Scale Desulfurization with Oleum
This protocol provides a general procedure for the desulfurization of a petroleum distillate using oleum.
Materials:
-
Sulfur-containing petroleum distillate (e.g., diesel)
-
Oleum (e.g., 20% free SO₃)
-
Separatory funnel
-
Stirring apparatus
-
Neutralizing agent (e.g., dilute sodium hydroxide solution)
-
Washing agent (e.g., deionized water)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Sulfur analyzer (e.g., X-ray fluorescence or combustion analysis)
Procedure:
-
Reaction Setup: Place a known volume of the petroleum distillate into a flask equipped with a stirrer.
-
Oleum Treatment:
-
Cool the flask in an ice bath.
-
Slowly add a predetermined amount of oleum to the distillate with continuous stirring. The oleum-to-oil ratio will depend on the initial sulfur content and the desired level of desulfurization.
-
Continue stirring for a set reaction time (e.g., 30-60 minutes) while maintaining a low temperature.
-
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the phases to separate. The acid sludge, containing the sulfur compounds, will form the lower layer.
-
Product Recovery: Carefully drain and discard the acid sludge layer.
-
Neutralization and Washing:
-
Wash the treated oil with a dilute sodium hydroxide solution to neutralize any remaining acid.
-
Subsequently, wash the oil with deionized water until the washings are neutral.
-
-
Drying: Dry the desulfurized oil over anhydrous sodium sulfate.
-
Analysis: Determine the sulfur content of the treated oil using a sulfur analyzer and compare it to the initial sulfur content to calculate the desulfurization efficiency.
Application Note 3: Purification of Petroleum Fractions via Sulfonation
Objective: To remove aromatic hydrocarbons and other impurities from petroleum fractions by reacting them with oleum to form sulfonic acids.
Background: The sulfonation of aromatic compounds is a classic electrophilic aromatic substitution reaction.[11] In petroleum refining, this reaction is used to produce specialty products like white oils or to remove aromatic compounds from certain fractions. The resulting sulfonic acids can be removed, or in some cases, are the desired product (petroleum sulfonates).[6]
Experimental Protocol: Laboratory-Scale Sulfonation of an Aromatic-Containing Fraction
This protocol outlines a general method for the sulfonation of aromatics in a petroleum fraction.
Materials:
-
Petroleum fraction containing aromatic hydrocarbons (e.g., a kerosene cut)
-
Oleum (e.g., 20-30% free SO₃)
-
Reaction flask with a stirrer and dropping funnel
-
Ice bath
-
Separatory funnel
-
Analytical instrumentation for determining aromatic content (e.g., UV-Vis spectroscopy or HPLC)
Procedure:
-
Reaction Setup: Place the petroleum fraction in the reaction flask and cool it in an ice bath.
-
Sulfonation:
-
Slowly add the oleum from the dropping funnel to the stirred petroleum fraction. Maintain a low temperature to control the reaction rate and minimize side reactions.
-
After the addition is complete, continue stirring at a controlled temperature for a specified period.
-
-
Phase Separation: Transfer the reaction mixture to a separatory funnel and allow the layers to separate. The lower layer will consist of the acid and sulfonated products.
-
Product Isolation:
-
If the purified, non-aromatic fraction is the desired product, carefully separate and wash the upper hydrocarbon layer as described in the desulfurization protocol.
-
If the sulfonic acids are the desired product, the lower acid layer can be further processed.
-
-
Analysis: Analyze the treated hydrocarbon fraction for its aromatic content to determine the efficiency of the sulfonation process.
Visualizations
Sulfuric Acid Alkylation Process Workflow
Caption: Workflow of the sulfuric acid alkylation process.
Logical Relationship of this compound Applications in Petroleum Refining
Caption: Applications of this compound in petroleum refining.
References
- 1. process-nmr.com [process-nmr.com]
- 2. researchgate.net [researchgate.net]
- 3. "The two-step alkylation of isobutane with butenes using sulfuric acid " by Mark Allan Spalding [docs.lib.purdue.edu]
- 4. sulphuric-acid.com [sulphuric-acid.com]
- 5. Alkylation Unit Monitoring With Raman Spectroscopy | Raman Analyzers For Alkylation Process Monitoring - HORIBA Instruments Incorporated [process-instruments-inc.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes: Disulfuric Acid as a Non-Aqueous Solvent System
For Researchers, Scientists, and Drug Development Professionals
Disulfuric acid (H₂S₂O₇), also known as pyrosulfuric acid or oleum, is a powerful non-aqueous solvent and a key component of fuming sulfuric acid.[1][2] Its extreme acidity, exceeding that of 100% sulfuric acid, classifies it as a superacid, making it a unique medium for a variety of chemical reactions and investigations that are not feasible in conventional solvents.[3] This solvent system is particularly valuable for the generation and stabilization of highly reactive intermediates, such as carbocations, and for catalyzing a range of reactions in organic and pharmaceutical chemistry.[3][4][5]
The primary utility of this compound as a solvent stems from its ability to protonate even very weak bases.[6][7] Cryoscopic and conductimetric studies have shown that many organic and inorganic compounds are more extensively ionized in this compound compared to other strong acids like sulfuric or fluorosulfuric acid.[6] This property is harnessed in drug development and chemical synthesis to create complex intermediates and to study reaction mechanisms involving cationic species.[4][8]
Physicochemical Properties
This compound is a viscous, colorless to brown oily liquid that fumes on exposure to air.[2][9] Its properties are a direct result of its unique structure, which features two sulfuric acid units linked by an oxygen atom.[1] This structure leads to strong intermolecular forces and its characteristic high viscosity and acidity.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Formula | H₂S₂O₇ | [1][10] |
| Molar Mass | 178.13 g/mol | [1][9] |
| Appearance | Colorless to brown, viscous, fuming liquid or solid | [2][9] |
| Melting Point | 36 °C (309 K) | [1][9] |
| Boiling Point | ~300 °C | [9] |
| Density | ~1.823 g/cm³ | [9] |
| CAS Number | 7783-05-3 |[10][11] |
Solvent Characteristics and Self-Ionization
The behavior of this compound as a solvent is dominated by its extensive self-dissociation. This process is more complex than that of sulfuric acid and contributes significantly to its superacidic nature. The primary equilibrium involves the formation of polysulfuric acids and their corresponding ions.[12]
The approximate self-dissociation equilibrium is: 2H₂S₂O₇ ⇌ H₂S₃O₁₀ + H₂SO₄ ⇌ H₃SO₄⁺ + HS₃O₁₀⁻[12]
This equilibrium generates the H₃SO₄⁺ cation (the solvonium ion, analogous to H₃O⁺ in water) and the HS₃O₁₀⁻ anion (the solvate ion), which are the strongest acid and base, respectively, that can exist in this solvent. The molecular dissociation is extensive (~20%), though the ionic self-dissociation is small.[12]
Key Applications in Research and Development
The unique properties of this compound make it a valuable tool for specific applications where extreme acidity is required.
-
Generation of Stable Carbocations: this compound and other superacids are widely used to generate and maintain stable populations of carbocations from precursors like alcohols, alkenes, or alkyl halides.[3][6] These stable ions can then be characterized by techniques like NMR spectroscopy to provide fundamental insights into their structure and reactivity, which is crucial for understanding reaction mechanisms in organic chemistry.[8]
-
Catalysis in Organic Synthesis: In petrochemistry and fine chemical synthesis, superacidic media serve as potent catalysts for reactions like alkylations, acylations, and isomerizations.[3][13] They can activate otherwise unreactive substrates, often leading to higher yields, increased selectivity, and shorter reaction times compared to conventional acid catalysts.[13][14]
-
Protonation of Weak Organic Bases: Many organic molecules, particularly those containing functional groups like carbonyls, ethers, or nitro groups, are too weakly basic to be significantly protonated by common mineral acids.[6][15][16] this compound can fully protonate these compounds, enabling studies of their conjugate acids and facilitating reactions that proceed through protonated intermediates.[6] For example, carboxylic acids are dehydrated to form acylium ions (RCO⁺).[6]
Table 2: Behavior of Various Solutes in this compound Solvent System
| Solute | Behavior/Products Formed | Key Observation | References |
|---|---|---|---|
| Nitric Acid (HNO₃) | Forms the nitronium ion (NO₂⁺) | Fully ionized | [6] |
| Triphenylmethanol ((C₆H₅)₃COH) | Forms the triphenylcarbonium ion ((C₆H₅)₃C⁺) | Stable carbocation generation | [6] |
| Acetic Acid (CH₃COOH) | Dehydrated to the acetylium ion (CH₃CO⁺) | Acts as a base | [6] |
| Perchloric Acid (HClO₄) | Behaves as a very weak base | Incomplete protonation | [6] |
| Potassium Chloride (KCl) | Quantitative formation of chlorosulfuric acid (HSO₃Cl) | Solvolysis | [6] |
| Potassium Fluoride (KF) | Quantitative formation of fluorosulfuric acid (HSO₃F) | Solvolysis |[6] |
Experimental Protocols
WARNING: this compound (oleum) is extremely corrosive, a strong oxidizing agent, and reacts violently with water.[2][17] All manipulations must be carried out in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Ensure an emergency eyewash and shower are immediately accessible.
Protocol 1: Preparation and Handling of this compound
This compound is typically prepared by dissolving sulfur trioxide (SO₃) in 100% sulfuric acid.[1] The concentration can be tailored for specific applications.
-
Materials: 100% Sulfuric acid (H₂SO₄), sulfur trioxide (SO₃) or fuming sulfuric acid (oleum) of a known concentration, glassware dried overnight in an oven (>120 °C) and cooled in a desiccator.
-
Procedure: a. In a chemical fume hood, place a known mass of 100% H₂SO₄ in a pre-weighed, oven-dried flask equipped with a magnetic stirrer. b. Slowly and carefully add a calculated mass of SO₃ (or concentrated oleum) to the sulfuric acid with vigorous stirring. The reaction is highly exothermic; use an ice bath to control the temperature. c. The final concentration is determined by weight percentage of free SO₃ or by titration. d. Store the prepared this compound in a tightly sealed glass container with a ground glass stopper, protected from moisture.
Protocol 2: Characterization of Solutes by Cryoscopy
Cryoscopy (freezing-point depression) in this compound is used to determine the number of particles (ions or molecules) produced when one mole of a solute is dissolved.[6][12]
-
Apparatus: A cryoscope consisting of a jacketed freezing-point cell, a sensitive thermometer (e.g., a Beckmann thermometer or a platinum resistance thermometer), a stirrer, and a means for introducing the solute. The apparatus must be scrupulously dried.
-
Procedure: a. Add a known weight of pure this compound to the cryoscope cell. b. Determine the freezing point of the pure solvent by cooling the apparatus slowly (0.2-0.5 °C/min) while stirring continuously. Induce crystallization when the solvent is supercooled by about 2 °C.[18] c. Record the maximum temperature reached after crystallization begins; this is the freezing point. Repeat several times to ensure reproducibility. d. Add a precisely weighed pellet of the solute to the solvent. e. After the solute has completely dissolved, redetermine the freezing point of the solution using the same method. f. The freezing-point depression (ΔT) is the difference between the freezing points of the pure solvent and the solution.
-
Data Analysis: The number of moles of particles produced per mole of solute (ν) can be calculated using the equation: ΔT = K_f * m * ν, where K_f is the cryoscopic constant of this compound (5.9 °C·kg·mol⁻¹), and m is the molality of the solution.[12]
Protocol 3: Investigation of Solute Behavior by Conductometry
Conductivity measurements are used to study the extent of ionization of solutes and to perform acid-base titrations within the this compound solvent system.[6][19][20]
-
Apparatus: A conductivity meter, a conductivity cell with platinized platinum electrodes, a thermostated bath, a burette, and oven-dried glassware.
-
General Workflow:
-
Procedure for Titration: a. Place a known volume of the acid solution (solute in this compound) into the thermostated, dry beaker containing a stir bar. b. Immerse the conductivity cell into the solution, ensuring the electrodes are fully covered. c. Record the initial conductivity. d. Add the titrant (a base in this compound) from the burette in small, precise increments. e. After each addition, stir the solution to ensure homogeneity and record the steady conductivity reading. f. Continue additions well past the equivalence point to obtain a clear second linear portion of the titration curve.
-
Data Analysis: Plot the measured conductivity against the volume of titrant added. The plot will consist of two lines with different slopes. The point of intersection of these lines corresponds to the equivalence point of the titration.[20]
Protocol 4: Generation and Analysis of Stable Carbocations
This protocol describes a general method for preparing a sample for NMR analysis to study carbocations stabilized in this compound.
-
Materials: An appropriate organic precursor (e.g., tertiary alcohol, alkene), this compound, deuterated chloroform or dichloromethane (for NMR lock), and a high-resolution NMR spectrometer.
-
Sample Preparation: a. In a fume hood, place a small amount (5-10 mg) of the organic precursor into a dry NMR tube. b. Cool the NMR tube in a dry ice/acetone bath (-78 °C). c. Carefully add ~0.5 mL of pre-cooled this compound to the NMR tube. d. If required for the NMR lock signal, a sealed capillary containing a deuterated solvent can be inserted into the NMR tube. e. Cap the tube and carefully agitate it at low temperature to dissolve the precursor and facilitate the reaction. A distinct color change often indicates carbocation formation.
-
NMR Analysis: a. Keep the sample at low temperature and quickly transfer it to the pre-cooled NMR probe. b. Acquire ¹H and ¹³C NMR spectra. c. Interpretation: The formation of a carbocation is typically indicated by a significant downfield shift in the ¹³C NMR signal for the cationic carbon (often >300 ppm) and the adjacent protons in the ¹H NMR spectrum, due to the reduced electron density.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fuming sulfuric acid | H2SO4.SO3 | CID 24681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Superacid - Wikipedia [en.wikipedia.org]
- 4. Fluoroantimonic Acid in Chemical Synthesis: A Guide [eureka.patsnap.com]
- 5. scribd.com [scribd.com]
- 6. The disulphuric acid solvent system. Part II. Cryoscopic and conductimetric measurements on some organic and inorganic bases - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Buy this compound (EVT-436197) | 7783-05-3 [evitachem.com]
- 10. This compound | H2O7S2 | CID 62682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. disulphuric acid | CAS#:7783-05-3 | Chemsrc [chemsrc.com]
- 12. The disulphuric acid solvent system. Part I. Cryoscopic and conductimetric measurements on the system H2SO4–SO3 and solutions of some metal sulphates - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and applications of superacids. 1,1,2,2-Tetrafluoroethanesulfonic acid, supported on silica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. jackwestin.com [jackwestin.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sulfuric Acid | H2SO4 | CID 1118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. tau.ac.il [tau.ac.il]
Experimental Protocols for Reactions in Fuming Sulfuric Acid: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Fuming sulfuric acid, also known as oleum, is a highly corrosive and reactive substance consisting of sulfur trioxide (SO₃) dissolved in concentrated sulfuric acid (H₂SO₄).[1] It serves as a potent sulfonating and nitrating agent and is utilized in various chemical syntheses. Due to its hazardous nature, strict adherence to safety protocols and well-defined experimental procedures is paramount. These application notes provide detailed protocols for conducting reactions in fuming sulfuric acid, with a focus on safety, experimental setup, and specific reaction conditions for sulfonation and nitration of aromatic compounds.
Safety Application Note: Handling Fuming Sulfuric Acid
1. Hazard Identification: Fuming sulfuric acid is a colorless to pale yellow, oily liquid that produces dense, corrosive fumes. It is a strong acid, oxidizing agent, and dehydrating agent.[1] It reacts violently with water in a highly exothermic manner and can cause severe burns to the skin, eyes, and respiratory tract. Inhalation of its fumes can be fatal.
2. Engineering Controls:
-
Fume Hood: All work with fuming sulfuric acid must be conducted in a certified chemical fume hood with the sash positioned as low as possible.
-
Ventilation: Ensure adequate general ventilation in the laboratory.
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and in close proximity to the work area.
3. Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when handling fuming sulfuric acid.
| PPE Category | Specification |
| Eye Protection | Tightly fitting chemical splash goggles and a face shield. |
| Hand Protection | Heavy-duty butyl rubber or Viton® gloves should be worn. Check for any signs of degradation before use. |
| Body Protection | A chemical-resistant apron over a lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | For situations with a potential for high vapor concentrations, a full-face respirator with an appropriate acid gas cartridge may be necessary. |
4. Materials Compatibility: Fuming sulfuric acid is highly corrosive to many materials. The following table provides a general guideline for material compatibility.
| Compatible Materials | Incompatible Materials |
| Borosilicate glass | Metals (most) |
| Polytetrafluoroethylene (PTFE) | Organic materials (wood, paper, etc.) |
| Carbon steel (at ambient temperature for storage) | Water, bases, alcohols |
5. Emergency Procedures:
-
Spills: In case of a small spill within a fume hood, neutralize it cautiously with a suitable absorbent material like sand or vermiculite. Do not use combustible materials like sawdust. For larger spills, evacuate the area and contact emergency services.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes and seek immediate medical attention. Remove contaminated clothing while under the safety shower.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
Experimental Workflow Diagram
Caption: General workflow for reactions in fuming sulfuric acid.
Protocol 1: Sulfonation of an Aromatic Compound
This protocol describes a general procedure for the sulfonation of an aromatic compound using fuming sulfuric acid.
Materials:
-
Aromatic substrate (e.g., benzene, toluene)
-
Fuming sulfuric acid (oleum)
-
Ice
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer in a fume hood. Place the flask in an ice-water bath.
-
Charging the Reactor: Add the aromatic substrate to the round-bottom flask and begin stirring.
-
Cooling: Cool the flask to 0-5 °C.
-
Addition of Oleum: Slowly and dropwise, add the fuming sulfuric acid to the stirred aromatic substrate via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition. The addition should typically take 30-60 minutes.
-
Reaction: After the complete addition of oleum, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture over a large excess of crushed ice in a separate beaker with vigorous stirring. This step is highly exothermic.
-
Product Isolation:
-
If the sulfonated product precipitates, collect the solid by vacuum filtration.
-
If the product remains in solution, induce precipitation by adding a saturated sodium chloride solution ("salting out").
-
-
Washing and Drying: Wash the collected solid with a small amount of cold water and dry it in a desiccator or vacuum oven.
Quantitative Data for Sulfonation:
| Aromatic Substrate | Oleum Concentration (% SO₃) | Reaction Temperature (°C) | Reaction Time (h) |
| Benzene | 20% | 40 | 0.5 - 1 |
| Toluene | 20% | 0 - 10 | 1 - 2 |
| Naphthalene | 20% | 40 - 50 | 2 - 3 |
Protocol 2: Nitration of an Aromatic Compound
This protocol outlines a general procedure for the nitration of an aromatic compound using a nitrating mixture prepared with fuming sulfuric acid.
Materials:
-
Aromatic substrate (e.g., benzene, nitrobenzene)
-
Fuming sulfuric acid (oleum)
-
Concentrated nitric acid (70%)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Beakers
-
Separatory funnel
Procedure:
-
Preparation of Nitrating Mixture: In a clean, dry flask cooled in an ice bath, slowly add concentrated nitric acid to fuming sulfuric acid with stirring. The ratio of fuming sulfuric acid to nitric acid is typically between 1:1 and 2:1 by volume.
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer in a fume hood. Place the flask in an ice-water bath.
-
Charging the Reactor: Add the aromatic substrate to the round-bottom flask and begin stirring.
-
Cooling: Cool the flask to 0-5 °C.
-
Addition of Nitrating Mixture: Slowly and dropwise, add the prepared nitrating mixture to the stirred aromatic substrate via the dropping funnel. Carefully control the addition rate to maintain the internal temperature within the desired range (see table below).
-
Reaction: After the complete addition, continue stirring at the same temperature for the specified reaction time.
-
Quenching: Carefully and slowly pour the reaction mixture over a large excess of crushed ice in a separate beaker with vigorous stirring.
-
Product Isolation: The nitrated product will often separate as a solid or an oil.
-
If solid, collect by vacuum filtration, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
If oily, separate the organic layer using a separatory funnel. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then again with water.
-
-
Drying and Purification: Dry the isolated product over anhydrous sodium sulfate. The crude product can be purified by recrystallization or distillation.
Quantitative Data for Nitration:
| Aromatic Substrate | H₂SO₄:HNO₃ Ratio (v/v) | Reaction Temperature (°C) | Reaction Time (h) |
| Benzene | 1:1 | 50 - 60 | 1 |
| Nitrobenzene | 2:1 (with fuming H₂SO₄) | 90 - 100 | 2 - 3 |
| Toluene | 1:1 | 30 - 40 | 0.5 - 1 |
Logical Relationship Diagram: Safety and Procedure Interdependence
References
Application Notes and Protocols: The Role of Nitrosylsulfuric Acid as a Key Intermediate in the Lead Chamber Process for Sulfuric Acid Production
Abstract
These application notes provide a detailed examination of the lead chamber process, a historically significant method for industrial sulfuric acid production. Contrary to the initial topic query regarding disulfuric acid (oleum), this document clarifies that the central intermediate in this process is, in fact, nitrosylsulfuric acid (NOHSO₄). The inability of the lead chamber process to produce highly concentrated sulfuric acid or oleum was a primary reason for its eventual replacement by the contact process. This document outlines the mechanism of action of nitrosylsulfuric acid, presents available quantitative data, and provides synthesized experimental and analytical protocols relevant to the process for researchers, scientists, and drug development professionals.
Introduction: Correcting the Role of Sulfuric Acid Species
Initial investigations into the lead chamber process sought to elucidate the role of this compound (H₂S₂O₇), also known as fuming sulfuric acid or oleum. However, extensive review of the process chemistry reveals that this compound is not a significant intermediate in this method. The lead chamber process is characterized by its production of relatively dilute sulfuric acid (typically 62-78% H₂SO₄).[1] The formation of this compound requires the presence of sulfur trioxide (SO₃) dissolved in concentrated sulfuric acid, a condition not achieved in the lead chamber process.
The actual cornerstone of the lead chamber process is the catalytic cycle involving nitrogen oxides, with nitrosylsulfuric acid (NOHSO₄) as the key intermediate.[2][3] This compound, historically known as "chamber crystals," acts as an efficient carrier of the oxidizing agent (nitrogen dioxide) to the sulfur dioxide.[2] Understanding the formation, action, and decomposition of nitrosylsulfuric acid is fundamental to comprehending the chemical dynamics of the lead chamber process.
The Lead Chamber Process: An Overview
The lead chamber process integrates three main stages: the Glover tower, the lead chambers, and the Gay-Lussac tower. The overall process facilitates the oxidation of sulfur dioxide (SO₂) to sulfuric acid (H₂SO₄) using nitrogen oxides as a homogeneous catalyst.[1]
-
Glover Tower: This unit serves two primary functions. Firstly, it concentrates the dilute "chamber acid" (62-68% H₂SO₄) coming from the lead chambers by bringing it into contact with hot gases from the sulfur burner. Secondly, it denitrates the "nitrous vitriol" (sulfuric acid containing dissolved nitrosylsulfuric acid) arriving from the Gay-Lussac tower, releasing the nitrogen oxides into the gas stream that then enters the lead chambers.[1]
-
Lead Chambers: These are large, lead-lined rooms where the primary reaction occurs. A mixture of sulfur dioxide, nitrogen oxides, air, and steam is introduced, and over a period of about 30 minutes, the SO₂ is oxidized to sulfuric acid.[2] The acid condenses on the walls and collects on the floor as "chamber acid" with a concentration of 62-68%.[1]
-
Gay-Lussac Tower: In this final stage, the exiting gases, now depleted of SO₂ but still containing the nitrogen oxide catalyst, are passed through a stream of cooled, concentrated sulfuric acid from the Glover tower. The nitrogen oxides are absorbed to form nitrosylsulfuric acid, creating the "nitrous vitriol" which is then cycled back to the Glover tower to restart the catalytic loop.[1]
Quantitative Data
While detailed operational data from the historical lead chamber process is not extensively documented in modern literature, the following table summarizes the key quantitative parameters mentioned in various sources.
| Parameter | Component/Stage | Value/Range | Source(s) |
| Product Concentration | Chamber Acid (from Lead Chambers) | 62-68% H₂SO₄ | [1] |
| Glover Acid (Final Product) | ~78% H₂SO₄ | [1] | |
| Acid in Reaction Chambers (limit) | ~35% H₂SO₄ | [2] | |
| Intermediate Composition | Nitrosylsulfuric Acid Solution | 40% NOHSO₄ in 54% H₂SO₄ (typical for shipping) | [4][5] |
| Reaction Time | Residence Time in Lead Chambers | ~30 minutes | [2] |
| Physical Properties | Melting Point of pure NOHSO₄ | 73.5 °C | [4] |
| Density of 40% NOHSO₄ solution | 1.612 g/cm³ (at 20°C) | [6] |
Signaling Pathway and Experimental Workflow
Catalytic Cycle of Nitrosylsulfuric Acid
The following diagram illustrates the central catalytic role of nitrosylsulfuric acid in the oxidation of sulfur dioxide within the lead chambers.
Experimental Workflow
The diagram below outlines the general workflow for producing sulfuric acid via the lead chamber process, highlighting the movement of key chemical species.
References
- 1. sulphuric-acid.com [sulphuric-acid.com]
- 2. Lead chamber process - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Nitrosylsulfuric acid | HNO5S | CID 82157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nitrosylsulfuric acid | 7782-78-7 [chemicalbook.com]
- 6. Nitrosylsulfuric acid - Sciencemadness Wiki [sciencemadness.org]
Application Notes and Protocols for Disulfuric Acid as a Catalyst in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfuric acid, also known as oleum or fuming sulfuric acid, is a potent Brønsted acid and a powerful catalyst for various chemical reactions, including the cationic polymerization of vinyl monomers and cyclic ethers. Its high acidity allows for the efficient initiation of polymerization by protonating the monomer, leading to the formation of a carbocationic active center. This document provides detailed application notes and protocols for the use of this compound as a catalyst in polymerization reactions, with a focus on the synthesis of poly(alpha-methylstyrene) as a representative example. The principles outlined can be adapted for other susceptible monomers, such as isobutylene and certain cyclic ethers, with appropriate optimization of reaction conditions.
Catalytic Application: Cationic Polymerization of α-Methylstyrene
This compound is an effective catalyst for the cationic polymerization of α-methylstyrene. The reaction proceeds via the formation of a tertiary carbocation, which is relatively stable and readily propagates by adding to further monomer units. The polymerization is typically conducted at low temperatures to suppress chain transfer and termination reactions, thereby enabling the synthesis of polymers with higher molecular weights.
Quantitative Data Summary
The following table summarizes the effect of catalyst concentration and temperature on the cationic polymerization of α-methylstyrene, based on representative data for strong acid catalysis.
| Entry | Monomer | Catalyst | Catalyst Conc. (mol%) | Temperature (°C) | Polymer Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | α-Methylstyrene | This compound | 0.1 | -78 | 85 | 50,000 | 1.8 |
| 2 | α-Methylstyrene | This compound | 0.5 | -78 | 95 | 45,000 | 2.1 |
| 3 | α-Methylstyrene | This compound | 0.1 | -40 | 70 | 25,000 | 2.5 |
| 4 | α-Methylstyrene | This compound | 0.5 | -40 | 88 | 22,000 | 2.8 |
Note: The data presented are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions and purity of reagents.
Experimental Protocols
Materials and Reagents
-
α-Methylstyrene (AMS), freshly distilled under reduced pressure to remove inhibitors.
-
This compound (Oleum, e.g., 20% free SO₃).
-
Anhydrous dichloromethane (DCM) or other suitable non-reactive solvent.
-
Methanol for quenching and polymer precipitation.
-
Dry ice and acetone for cooling bath.
-
Inert gas (Nitrogen or Argon).
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.
Protocol: Synthesis of Poly(α-methylstyrene)
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum for injections.
-
Solvent and Monomer Addition: Under a positive pressure of inert gas, charge the flask with 100 mL of anhydrous dichloromethane. Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath. Once the solvent has reached the target temperature, inject 10 mL of freshly distilled α-methylstyrene.
-
Catalyst Solution Preparation: In a separate, dry, and inert atmosphere glove box or under a stream of inert gas, prepare a stock solution of the this compound catalyst by carefully dissolving a known amount in anhydrous dichloromethane to achieve a desired concentration (e.g., 0.1 M).
-
Initiation of Polymerization: Using a syringe, rapidly inject the required amount of the this compound catalyst solution into the vigorously stirred monomer solution. The amount of catalyst will depend on the desired monomer-to-catalyst ratio (refer to the data table).
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-2 hours) while maintaining the low temperature and inert atmosphere. Monitor the reaction progress by observing the increase in viscosity of the solution.
-
Quenching: Terminate the polymerization by adding an excess of cold methanol to the reaction mixture. This will quench the active cationic species.
-
Polymer Isolation and Purification: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring. Collect the precipitated poly(α-methylstyrene) by filtration.
-
Drying: Wash the polymer with fresh methanol and dry it under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
-
Characterization: Characterize the resulting polymer for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and its thermal properties using Differential Scanning Calorimetry (DSC).[1][2]
Visualizations
Reaction Mechanism```dot
Caption: Workflow for this compound catalyzed polymerization.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Side Product Formation in Sulfonation
Welcome to the technical support center for sulfonation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their sulfonation experiments, with a focus on minimizing the formation of unwanted side products.
Troubleshooting Guides
This section provides solutions to common problems encountered during sulfonation reactions.
Issue SP-T01: Low Yield of the Desired Sulfonated Product
-
Question: My sulfonation reaction is giving a low yield of the desired product. What are the possible causes and how can I improve it?
-
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. Monitoring the reaction progress using techniques like TLC or LC-MS is crucial to determine the optimal reaction time.[1]
-
Suboptimal Reagent Concentration: The concentration of the sulfonating agent is critical. For instance, in the sulfonation of benzene, using concentrated sulfuric acid drives the equilibrium towards the formation of benzenesulfonic acid.[2]
-
Reversibility of the Reaction (Desulfonation): Sulfonation is a reversible reaction.[3][4][5][6] The presence of excess water and high temperatures can favor the reverse reaction, desulfonation, where the sulfonic acid group is removed.[3][4][5][6] To minimize this, consider using a dehydrating agent like thionyl chloride or conducting the reaction under conditions that remove water.[4][7]
-
Poor Substrate Quality: Impurities in the starting material can interfere with the reaction. Ensure the purity of your substrate before starting the experiment.[8]
-
Issue SP-T02: Formation of Significant Amounts of Sulfone Byproducts
-
Question: I am observing a significant amount of sulfone byproduct in my reaction mixture. How can I prevent its formation?
-
Answer: Sulfone formation is a common side reaction in sulfonation, especially with aromatic compounds.[9][10][11] Here are some strategies to minimize it:
-
Control Reaction Temperature: Lower temperatures generally favor the formation of the desired sulfonic acid over the sulfone byproduct.[7]
-
Use of Inhibitors: Certain inorganic sulfites can be used as inhibitors to reduce sulfone formation.[9]
-
Choice of Sulfonating Agent: The choice of sulfonating agent and its concentration can influence sulfone formation. Using a milder sulfonating agent or a complex of sulfur trioxide can sometimes be beneficial.[9][12]
-
Solvent Effects: Performing the reaction in a suitable solvent, such as chloroform or liquid sulfur dioxide, has been proposed to reduce sulfone formation.[9]
-
Issue SP-T03: Presence of Poly-sulfonated Byproducts
-
Question: My product is contaminated with di- or tri-sulfonated species. How can I achieve mono-sulfonation?
-
Answer: Poly-sulfonation occurs when more than one sulfonic acid group is introduced into the molecule. To favor mono-sulfonation:
-
Stoichiometry Control: Use a controlled molar ratio of the sulfonating agent to the substrate. An excess of the sulfonating agent can lead to multiple sulfonation events.[8]
-
Reaction Conditions: Optimize the reaction temperature and time. Harsher conditions (higher temperatures and longer reaction times) tend to favor poly-sulfonation.[8] For example, in the sulfonation of phenol, phenol-2,4-disulfonic acid is a common byproduct at higher temperatures.[8]
-
Protecting Groups: In some cases, using a protecting group strategy can be effective to block certain positions on the aromatic ring and direct the sulfonation to the desired position.[13]
-
Issue SP-T04: Reaction Mixture is Dark Brown or Black
-
Question: My reaction mixture has turned dark brown or black. What is the cause and how can I prevent it?
-
Answer: Dark coloration often indicates oxidation of the substrate or the formation of polymeric materials, especially with sensitive substrates like phenols.[8]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[8]
-
Temperature Control: Avoid excessively high temperatures, which can promote oxidation and other side reactions.[8]
-
High-Purity Substrate: Use high-purity starting materials. Impurities can act as catalysts for decomposition and discoloration.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in sulfonation reactions?
A1: The most common side products include:
-
Sulfones: Formed by the reaction of the sulfonic acid with the starting material.[9][10]
-
Poly-sulfonated products: Di- or tri-sulfonated compounds resulting from multiple sulfonation events.[8]
-
Oxidation products: Particularly with electron-rich aromatic compounds like phenols.[8]
-
Anhydrides: Can form during the sulfonation process.[10]
-
Unreacted starting materials and hydrolyzed sulfonating agents. [1]
Q2: How does temperature affect the outcome of a sulfonation reaction?
A2: Temperature is a critical parameter in sulfonation.
-
Product Distribution: In some cases, temperature can control the regioselectivity. For example, in the sulfonation of phenol, lower temperatures (e.g., 25-40°C) favor the formation of the ortho isomer (kinetic product), while higher temperatures (e.g., 100-110°C) favor the para isomer (thermodynamic product).[8][14][15]
-
Side Reactions: Higher temperatures generally increase the rate of side reactions such as sulfone formation, poly-sulfonation, and oxidation.[7][8][12]
-
Desulfonation: High temperatures, especially in the presence of water, can promote the reverse reaction, desulfonation.[16]
Q3: Is sulfonation a reversible reaction? How can I control the equilibrium?
A3: Yes, sulfonation of aromatic compounds is a reversible reaction.[4][5][6][17]
-
Forward Reaction (Sulfonation): Favored by using concentrated sulfonating agents (e.g., concentrated or fuming sulfuric acid) which act as both reactant and dehydrating agent.[2][4] Removing water from the reaction mixture also drives the equilibrium towards the products.[4]
-
Reverse Reaction (Desulfonation): Favored by heating the sulfonic acid in dilute aqueous acid.[3][4][5][6] This property can be exploited to remove a sulfonic acid group, which is sometimes used as a protecting or directing group in organic synthesis.[5][6][13]
Q4: What are the different types of sulfonating agents and how do I choose the right one?
A4: Common sulfonating agents include:
-
Concentrated Sulfuric Acid (H₂SO₄): A common and readily available reagent.[4][18]
-
Fuming Sulfuric Acid (Oleum): A solution of sulfur trioxide (SO₃) in sulfuric acid, which is a more potent sulfonating agent.[5][17]
-
Sulfur Trioxide (SO₃): A very reactive electrophile, often used in industrial processes in the gas phase or complexed with other molecules.[13][17][18]
-
Chlorosulfonic Acid (ClSO₃H): A highly reactive sulfonating agent.[4][7]
-
Sulfur Trioxide Complexes: Complexes of SO₃ with reagents like pyridine or dimethylformamide can be used for milder sulfation of sensitive substrates like phenols.[19]
-
Sulfamic Acid: A mild and specific sulfating agent, particularly for alcohols, that does not sulfonate aromatic rings.
The choice of agent depends on the reactivity of the substrate and the desired outcome. More reactive substrates may require milder conditions and agents to avoid side reactions, while less reactive substrates may need stronger agents like oleum.[12]
Data Presentation
Table 1: Effect of Temperature on Isomer Distribution in the Sulfonation of Phenol
| Temperature | Major Product | Product Type |
| 25-40°C | o-phenolsulfonic acid | Kinetic Product |
| 100-110°C | p-phenolsulfonic acid | Thermodynamic Product |
(Data synthesized from multiple sources)[8][14][15]
Table 2: Common Sulfonating Agents and Their Relative Reactivity
| Sulfonating Agent | Formula | Relative Reactivity | Notes |
| Sulfuric Acid | H₂SO₄ | Moderate | Common lab reagent.[4][18] |
| Fuming Sulfuric Acid (Oleum) | H₂SO₄ + SO₃ | High | More reactive than concentrated H₂SO₄.[5][17] |
| Sulfur Trioxide | SO₃ | Very High | Highly reactive, often used in industrial settings.[13][17][18] |
| Chlorosulfonic Acid | ClSO₃H | Very High | Reacts vigorously.[4][7] |
| SO₃-Pyridine Complex | SO₃·C₅H₅N | Mild | Used for sulfation of sensitive substrates.[19] |
| Sulfamic Acid | H₃NSO₃ | Mild | Specific for sulfating alcohols. |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonation of an Aromatic Compound with Concentrated Sulfuric Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic substrate.
-
Reagent Addition: Slowly add concentrated sulfuric acid to the substrate with constant stirring. The molar ratio of sulfuric acid to the substrate should be optimized based on the specific reaction. An ice bath may be necessary to control the initial exotherm.
-
Heating: Heat the reaction mixture to the desired temperature. The optimal temperature will depend on the substrate and the desired product (e.g., kinetic vs. thermodynamic control).
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice. The sulfonic acid product may precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent.
Protocol 2: Minimizing Bis-sulfonylation of a Primary Amine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add the primary amine dissolved in a suitable anhydrous solvent. Cool the solution in an ice bath (0 °C).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or DIPEA, to the amine solution.
-
Slow Addition of Sulfonylating Agent: Dissolve the sulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over a period of 10-15 minutes.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.[1][20]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer sequentially with 1M HCl (to remove excess amine) and saturated NaHCO₃ (to remove excess sulfonyl chloride).[1][20]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[20]
Visualizations
Caption: General reaction pathway for aromatic sulfonation and common side reactions.
Caption: Troubleshooting workflow for common issues in sulfonation reactions.
Caption: Kinetic vs. Thermodynamic control in the sulfonation of phenol.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US3789067A - Method of inhibiting sulfone formation in sulfonations - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. mlsu.ac.in [mlsu.ac.in]
- 16. tandfonline.com [tandfonline.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]
- 19. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions with Disulfuric Acid (Oleum)
Welcome to the technical support center for handling reactions involving disulfuric acid (oleum). This resource provides essential guidance for researchers, scientists, and drug development professionals to safely and effectively manage the inherent exothermicity of these powerful reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound, also known as pyrosulfuric acid or oleum, is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).[1][2][3] It is a highly corrosive and powerful sulfonating and dehydrating agent.[2][4] Its high reactivity stems from the presence of free SO₃, which is a potent electrophile.[4] The reaction of oleum, particularly its dilution with water, is extremely exothermic, releasing significant heat that can cause boiling and dangerous splashing.[2][5][6]
Q2: What are the primary safety hazards associated with this compound reactions?
The primary hazard is the potential for a thermal runaway reaction, where heat is generated faster than it can be dissipated.[7] This can be caused by adding reagents too quickly or with inadequate cooling.[7][8] Such an event can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture or explosions.[9] Direct contact with this compound causes severe chemical burns, and its fumes are highly corrosive and toxic upon inhalation.[10][11] It is critical to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[4]
Q3: What is the fundamental principle for controlling exothermicity in these reactions?
The core principle is to ensure the rate of heat generation never exceeds the rate of heat removal.[8] This is achieved through a combination of three key strategies:
-
Controlled Reagent Addition: Adding the limiting reagent slowly and steadily using a syringe pump or a dropping funnel.[8]
-
Efficient Cooling: Utilizing an appropriate cooling bath (e.g., ice-water, dry ice/acetone) or a mechanical chiller to actively remove heat from the reactor.[8]
-
Effective Agitation: Vigorous and constant stirring prevents the formation of localized hot spots where temperature and concentration gradients can trigger a runaway reaction.[7][8]
Q4: Can modern reactor technology improve safety and control?
Yes. Microreactors, for example, offer significant advantages for highly exothermic reactions like sulfonation.[12] Their high surface-area-to-volume ratio allows for extremely efficient heat transfer, providing excellent temperature control and minimizing the risk of thermal runaway.[12] For industrial-scale operations, falling film reactors are also commonly used to manage heat and mass transfer effectively.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture is turning dark brown or black ("charring"). | Localized Overheating: This is the most common cause, resulting from poor mixing or adding reagents too quickly.[7] The high temperature degrades the organic material. | 1. Immediately slow down or stop reagent addition. 2. Improve agitation: Ensure the stirrer is creating a deep vortex. Consider switching to a mechanical overhead stirrer for viscous mixtures.[8] 3. Enhance cooling: Check your cooling bath's temperature and ensure good thermal contact with the reaction vessel.[8] |
| Temperature is rising uncontrollably. | Thermal Runaway Imminent: The rate of heat generation is exceeding the rate of heat removal. This is a critical safety issue.[13] | 1. Stop all reagent addition immediately. 2. Increase cooling capacity: If possible, add more cryogen to the cooling bath. 3. Prepare for emergency quench: If the temperature continues to rise rapidly, carefully and slowly pour the reaction mixture onto a large volume of crushed ice in a separate, large container to rapidly dissipate heat.[8][14] |
| Low yield or incomplete reaction. | 1. Temperature Too Low: The reaction rate is too slow for the reaction to complete in the allotted time.[8][14] 2. Insufficient Oleum Strength: The concentration of free SO₃ may be too low for the specific substrate.[7] 3. Water Inhibition: Water formed as a byproduct can inhibit the forward reaction.[14] | 1. Gradually increase temperature: Raise the reaction temperature in small increments (5-10°C) while carefully monitoring the exotherm.[14] 2. Optimize oleum concentration: The ideal oleum strength must be determined for each specific reaction to maximize yield.[7] 3. Use a stronger sulfonating agent: Consider using oleum with a higher percentage of free SO₃.[14] |
| Formation of unwanted byproducts (e.g., sulfones). | Reaction Conditions Too Harsh: High temperatures or excessively high concentrations of the sulfonating agent can favor side reactions.[7][14] | 1. Lower the reaction temperature: This can significantly reduce the rate of side reactions.[14] 2. Use a stoichiometric amount of the sulfonating agent: Avoid using a large excess of oleum.[14] |
Quantitative Data Summary
For safe and predictable experimentation, understanding the properties of the reagents is crucial.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | H₂S₂O₇ | [1][15] |
| Molar Mass | 178.14 g/mol | [1][15] |
| Appearance | Colorless crystals or liquid | [1] |
| Melting Point | 36 °C (309 K) | [3] |
| Density | ~1.9 g/cm³ at 20°C | [1] |
| Enthalpy of Fusion (ΔfusH) | 23.81 kJ/mol |[15] |
Note: this compound is the primary component of oleum, which is a mixture and whose properties will vary with the concentration of free SO₃.[3]
Table 2: Example Enthalpies of Reaction for Sulfonation Processes
| Reaction | Enthalpy (ΔH) | Notes | Source(s) |
|---|---|---|---|
| Sulfuric Acid Ionization | -90 kJ/mol | Highly exothermic process contributing to heat generation upon dilution. | [16] |
| Ilmenite Decomposition with H₂SO₄ | -131.7 to -208.7 kJ/mol | Example of an industrial inorganic reaction, highly exothermic. | [17] |
| TNT Synthesis (Nitration with Oleum) | Highly Exothermic | A well-known energetic reaction where temperature control is critical to prevent runaway and explosion. |[9] |
Experimental Protocols
Protocol 1: General Procedure for Controlled Lab-Scale Sulfonation
This protocol outlines a general method for sulfonating an aromatic substrate while managing the exotherm.
Materials:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer or thermocouple
-
Cooling bath (e.g., ice/salt)
-
Aromatic substrate
-
This compound (Oleum)
-
Crushed ice for quenching
Procedure:
-
Setup: Assemble the reaction apparatus in a certified fume hood. The flask should be equipped with the mechanical stirrer, dropping funnel, and thermometer, ensuring the thermometer bulb is submerged in the reaction medium.[7]
-
Initial Cooling: Charge the flask with the aromatic substrate and any solvent. Begin stirring and cool the flask in the ice bath to an internal temperature of 0-5 °C.[7]
-
Controlled Addition: Slowly add the this compound (oleum) to the stirred substrate via the dropping funnel.[7]
-
Temperature Monitoring (CRITICAL STEP): The rate of addition must be carefully controlled to maintain the desired internal temperature (e.g., not exceeding 10 °C).[8] If the temperature begins to rise rapidly, immediately stop the addition and wait for it to stabilize before resuming at a slower rate.[8]
-
Reaction: After the addition is complete, allow the mixture to stir at the controlled temperature for a specified period to ensure the reaction goes to completion.[8]
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to quench the reaction and precipitate the product.[8][14] This step is also highly exothermic and must be performed with caution.
-
Isolation: Collect the precipitated product by filtration, wash with cold water, and dry.[14]
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol is for emergency use only when a reaction's temperature is rising uncontrollably.
Prerequisites:
-
A large, open-topped beaker or container with a volume at least 5-10 times that of the reaction.
-
The container should be filled with a large amount of crushed ice or an ice-water slurry.
-
Ensure a clear and unobstructed path from the fume hood to the quench station.
-
Wear full PPE, including a face shield, heavy-duty gloves, and an apron.[18]
Procedure:
-
Stop All Additions: Immediately cease the addition of any reagents to the runaway reaction.
-
Remove from Heat/Cooling: If applicable, remove any heating mantle. Do not remove the cooling bath unless necessary for transport.
-
Transport Carefully: Carry the reaction vessel carefully to the prepared quench container.
-
Slow Quench: From a safe distance, slowly and carefully pour the contents of the reaction vessel into the center of the ice. Do not dump the entire contents at once, as this can cause violent boiling and splashing.[5]
-
Observe: Stand back and allow the reaction to be quenched. The ice will melt as it absorbs the heat of reaction and dilution.
-
Neutralize and Dispose: Once the mixture has cooled to room temperature, it can be neutralized and disposed of according to your institution's hazardous waste guidelines.[19]
Visualizations
The following diagrams illustrate key decision-making processes and relationships for managing exothermic reactions.
Caption: Troubleshooting workflow for an unexpected temperature increase.
Caption: Relationship between control parameters and reaction safety.
References
- 1. pyrosulfuric acid [chemister.ru]
- 2. Oleum - Fuming Sulfuric Acid [decachem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. chemresist.com [chemresist.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. TNT - Wikipedia [en.wikipedia.org]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. teck.com [teck.com]
- 12. microchem.dicp.ac.cn [microchem.dicp.ac.cn]
- 13. ossila.com [ossila.com]
- 14. benchchem.com [benchchem.com]
- 15. disulphuric acid [webbook.nist.gov]
- 16. youtube.com [youtube.com]
- 17. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 18. safety.duke.edu [safety.duke.edu]
- 19. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
Technical Support Center: Commercial Oleum Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial oleum. It is intended for researchers, scientists, and drug development professionals who require high-purity oleum for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying commercial oleum in a laboratory setting?
A1: The two main methods for purifying commercial oleum are fractional distillation and fractional crystallization.[1] Fractional distillation separates components based on their boiling points, while fractional crystallization utilizes differences in freezing points.[1]
Q2: What are the most common impurities in commercial oleum?
A2: Commercial oleum can contain various impurities, including non-volatile substances like iron salts and other metal sulfates, as well as dissolved sulfur dioxide. The specific impurities and their concentrations can vary depending on the manufacturing process and handling.
Q3: How do I choose between fractional distillation and fractional crystallization for my application?
A3: The choice of purification method depends on the desired purity, the nature of the impurities, and the available equipment.
-
Fractional distillation is effective for separating the volatile sulfur trioxide (SO₃) from non-volatile impurities.[1] It is a good choice when the primary goal is to remove dissolved solids.
-
Fractional crystallization is a powerful technique for achieving very high purity by selectively crystallizing either sulfuric acid (H₂SO₄) or pyrosulfuric acids from the oleum mixture.[2] This method is particularly useful when dealing with impurities that have similar boiling points to the components of oleum.
Q4: What safety precautions are essential when working with oleum?
A4: Oleum is a highly corrosive and fuming substance that requires strict safety protocols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, an apron, and a full-face shield.[3] Be aware that oleum reacts violently with water, releasing a significant amount of heat.[4][5]
Troubleshooting Guides
Fractional Distillation
Q: My distillation is proceeding very slowly or not at all. What could be the issue?
A: This is a common issue that can be caused by several factors:
-
Insufficient Heating: The heating mantle or oil bath may not be reaching the required temperature to vaporize the sulfur trioxide. Ensure the heating source is functioning correctly and is set to an appropriate temperature. Be cautious not to overheat, which can lead to decomposition or bumping.
-
Poor Insulation: The distillation column may be losing too much heat to the surroundings. Insulating the column with glass wool or aluminum foil can help maintain the necessary temperature gradient.[6]
-
Vapor Leaks: Check all joints and connections for leaks. PTFE tape or sleeves can be used to ensure a good seal.[7]
Q: The distillate appears cloudy or discolored. What should I do?
A: Cloudiness or discoloration can indicate contamination:
-
Entrainment of Non-Volatile Impurities: Vigorous boiling ("bumping") can carry non-volatile impurities into the condenser. Using boiling chips or a magnetic stirrer can promote smooth boiling.[7]
-
Reaction with Apparatus: Ensure all glassware is clean and dry before starting. The materials of your apparatus must be compatible with hot, concentrated oleum. Borosilicate glass is generally suitable for laboratory-scale distillations.
-
Decomposition: Overheating can cause decomposition of oleum components. Monitor the distillation temperature closely and maintain it at the lowest possible point for a steady distillation rate.
Fractional Crystallization
Q: No crystals are forming even after cooling the oleum. What is the problem?
A: The absence of crystal formation is often due to:
-
Supersaturation: The solution may be supersaturated, meaning it is cooled below its freezing point without solidifying. To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired pure component.[8]
-
Incorrect Temperature: The cooling bath may not be cold enough to reach the freezing point of the desired component. Refer to the H₂SO₄-SO₃ phase diagram to determine the correct crystallization temperature for your oleum concentration.
-
Impurities: High concentrations of certain impurities can inhibit crystal nucleation and growth.
Q: The purified product is "oiling out" instead of forming solid crystals. How can I fix this?
A: "Oiling out" occurs when the solute separates as a liquid phase instead of a solid crystalline phase.[8][9][10] This can happen if the melting point of the compound is lower than the temperature of the solution.[10] To address this:
-
Slower Cooling: Cool the solution more slowly to allow more time for crystal nucleation and growth.[8]
-
Adjusting Concentration: The concentration of your oleum might be near a eutectic point, where the mixture has a lower melting point. Adjusting the concentration by adding a small amount of either H₂SO₄ or SO₃ can move the composition away from the eutectic and facilitate crystallization.
Data Presentation
Table 1: Physical Properties of Key Components in Oleum
| Component | Formula | Boiling Point (°C) | Melting Point (°C) |
| Sulfuric Acid | H₂SO₄ | ~337 | 10.4[3] |
| Sulfur Trioxide | SO₃ | 44.8 | 16.9 (γ-form)[3] |
| Disulfuric Acid | H₂S₂O₇ | Decomposes | 35.2[3] |
Table 2: Key Points in the H₂SO₄-SO₃ Phase Diagram [3]
| Point Type | Composition (Weight % SO₃) | Temperature (°C) | Phases in Equilibrium |
| Eutectic | 2.5 | -2.0 | H₂SO₄·H₂O + H₂SO₄ |
| Congruent Melting | 44.9 | 35.2 | H₂S₂O₇ |
| Eutectic | 55.0 | 2.5 | H₂S₂O₇ + H₂S₄O₁₀ |
| Congruent Melting | 71.3 | 32.5 | H₂S₄O₁₃ |
Experimental Protocols
Protocol 1: Purification of Oleum by Fractional Distillation
Objective: To separate volatile sulfur trioxide (SO₃) from non-volatile impurities in commercial oleum.
Materials:
-
Commercial oleum
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle or oil bath
-
Boiling chips or magnetic stirrer
-
PTFE joint sleeves or tape
-
Appropriate PPE (fume hood, acid-resistant gloves, face shield)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry. Use PTFE sleeves or tape on all ground glass joints to prevent seizing.[7]
-
Charging the Flask: Add the commercial oleum to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently. The goal is to achieve a slow, steady distillation rate.[6]
-
Fraction Collection: Monitor the temperature at the distillation head. The first fraction will likely be enriched in the more volatile SO₃ (boiling point 44.8 °C). Collect this fraction in a cooled receiving flask.
-
Monitoring: A stable temperature reading during distillation indicates that a pure component is being collected. If the temperature fluctuates, it may indicate a mixture is distilling.
-
Completion: Stop the distillation when the temperature begins to rise significantly, indicating that the less volatile components are starting to distill, or when only a small amount of residue remains in the distillation flask.
-
Cooling and Disassembly: Allow the apparatus to cool completely before disassembling to avoid thermal shock to the glassware.
Protocol 2: Purification of Oleum by Fractional Crystallization
Objective: To obtain high-purity sulfuric acid or pyrosulfuric acids from commercial oleum.
Materials:
-
Commercial oleum
-
Jacketed reaction vessel or a beaker placed in a larger cooling bath
-
Stirring mechanism (magnetic or overhead)
-
Temperature probe
-
Cooling bath (e.g., ice-salt, dry ice-acetone, or a cryostat)
-
Filtration apparatus (e.g., Büchner funnel with a suitable filter medium)
-
Appropriate PPE
Procedure:
-
Determining Crystallization Temperature: Based on the concentration of your commercial oleum, consult the H₂SO₄-SO₃ phase diagram to determine the expected freezing point of the desired component.
-
Cooling: Place the oleum in the reaction vessel and begin stirring. Slowly cool the vessel using the cooling bath.
-
Inducing Crystallization: As the temperature approaches the freezing point, crystallization should begin. If it does not, induce crystallization by scratching the inner wall of the vessel with a glass rod or by adding a seed crystal.
-
Crystal Growth: Once crystallization begins, maintain a slow cooling rate to promote the growth of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals.[11]
-
Separation: Once a significant amount of crystals has formed, separate the solid from the remaining liquid (mother liquor) by filtration. The filtration should be performed quickly to minimize melting of the crystals.
-
Washing (Optional): For higher purity, the collected crystals can be washed with a small amount of a cold, pure solvent in which the impurities are soluble but the desired crystals are not.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: Troubleshooting workflow for fractional distillation of oleum.
Caption: Decision logic for selecting an oleum purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. rcprocess.se [rcprocess.se]
- 3. benchchem.com [benchchem.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. ecovyst.com [ecovyst.com]
- 6. Purification [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. achievechem.com [achievechem.com]
Technical Support Center: Spectroscopic Analysis of Oleum
Welcome to the technical support center for the spectroscopic analysis of oleum. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when handling oleum for spectroscopic analysis?
A1: Oleum, or fuming sulfuric acid, is a mixture of sulfuric acid (H₂SO₄) and free sulfur trioxide (SO₃).[1] It is highly corrosive and reacts violently with water in a highly exothermic manner.[2][3] Proper personal protective equipment (PPE) is mandatory, including:
-
A full-face shield and safety goggles.
-
Acid-resistant gloves (e.g., butyl rubber or Viton™).
-
A chemical-resistant apron or full-body suit.
-
Work must be conducted in a certified fume hood with a sash at the lowest practical height. [3]
Always add oleum to water slowly and cautiously for dilution; never the other way around.[2] Ensure emergency access to a safety shower and eyewash station.
Q2: How does the presence of free SO₃ in oleum affect its spectroscopic analysis?
A2: The concentration of free SO₃ is a critical parameter that influences the physical and chemical properties of oleum.[3] Spectroscopic techniques like Raman spectroscopy can be used to quantify the amount of free SO₃ by analyzing the intensities of characteristic Raman bands for both SO₃ and H₂SO₄.[2] The presence of SO₃ also makes oleum highly reactive and prone to fuming upon contact with atmospheric moisture, which can interfere with measurements.[3]
Q3: Can I use standard glass or quartz cuvettes for UV-Vis or Raman analysis of oleum?
A3: Due to its highly corrosive nature, material compatibility is a significant concern. While quartz is generally resistant to sulfuric acid, the extreme reactivity of high-concentration oleum can still pose a risk. It is crucial to use high-quality quartz cuvettes specifically designed for corrosive materials.[2] For some applications, specialized sample holders or flow cells made of highly resistant materials may be necessary. Always consult material compatibility charts for your specific concentration of oleum.
Q4: Why is water contamination a significant issue in the IR spectroscopy of oleum?
A4: Water readily reacts with the free SO₃ in oleum to form sulfuric acid. This reaction is not only hazardous due to its exothermic nature but also alters the composition of the sample, leading to inaccurate quantitative analysis.[2][3] In IR spectroscopy, the strong and broad absorption bands of water can overlap with and obscure the spectral features of interest for both H₂SO₄ and SO₃, making data interpretation challenging.[4][5] Therefore, stringent measures to exclude atmospheric moisture are essential.
Troubleshooting Guides
Raman Spectroscopy
Problem: Weak or No Raman Signal
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Laser Power | Gradually increase the laser power. Be cautious as excessive power can cause sample heating or damage.[6][7] | An increase in signal intensity. |
| Improper Sample Focusing | Adjust the sample stage to ensure the laser is focused correctly on the sample. | A sharper and more intense Raman signal. |
| Sample Holder Incompatibility | Ensure the cuvette or sample holder is made of a material that does not fluoresce or degrade with oleum. High-quality quartz is recommended.[2] | Reduced background fluorescence and a cleaner spectrum. |
| Misaligned Optics | Check and realign the spectrometer's optical components according to the manufacturer's instructions.[7] | Improved signal collection and intensity. |
Problem: High Fluorescence Background
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sample Impurities | Use high-purity oleum and ensure all glassware is scrupulously clean. | A significant reduction in the fluorescence background. |
| Inappropriate Laser Wavelength | Switch to a longer wavelength laser (e.g., 785 nm or 1064 nm) to minimize fluorescence.[6] | The Raman signal will be stronger relative to the fluorescence background. |
| Sample Degradation | Reduce the laser power or exposure time to prevent the laser from inducing chemical changes in the sample.[6] | A stable spectrum without increasing fluorescence over time. |
Infrared (IR) Spectroscopy
Problem: Broad, Overlapping Peaks Obscuring Data
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Water Contamination | Prepare and handle the sample in a dry environment (e.g., a glovebox with a dry nitrogen atmosphere). Use sealed sample cells. | Sharper, better-resolved spectral features of H₂SO₄ and SO₃.[4] |
| Inappropriate Sample Pathlength | For transmission IR, optimize the pathlength of the sample cell. For highly absorbing samples like oleum, a very short pathlength is often necessary. | Absorbance values within the linear range of the detector. |
| Incorrect Background Subtraction | Ensure the background spectrum is collected under the same conditions as the sample spectrum. For ATR-IR, ensure good contact between the crystal and the sample. | A flat baseline and accurate representation of the sample's absorption bands. |
NMR Spectroscopy
Problem: Poor Spectral Resolution and Broad Peaks
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Sample Viscosity | Dilute the oleum in a suitable deuterated solvent. Note that this will alter the free SO₃ concentration. The choice of solvent is critical due to oleum's reactivity. | Sharper NMR signals due to reduced viscosity.[8] |
| Presence of Paramagnetic Impurities | Purify the sample if paramagnetic species are suspected. | Narrower spectral lines.[9] |
| Inhomogeneous Magnetic Field (Poor Shimming) | Carefully shim the NMR spectrometer using the lock signal. Highly concentrated or viscous samples can be difficult to shim.[9] | Improved spectral resolution and lineshape. |
| Solid Particles in the Sample | Filter the sample into the NMR tube to remove any suspended solids.[8] | A more homogeneous sample leading to better shimming and sharper peaks. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Free SO₃ in Oleum by Raman Spectroscopy
-
Instrumentation: A Raman spectrometer equipped with a suitable laser (e.g., 532 nm or 785 nm) and a quartz cuvette.[2]
-
Sample Preparation: Carefully transfer the oleum sample into the quartz cuvette under a fume hood. Ensure the cuvette is clean and dry to prevent any reaction with water.[2]
-
Data Acquisition:
-
Place the cuvette in the spectrometer's sample holder.
-
Set the laser power to an appropriate level to avoid sample damage while ensuring a good signal-to-noise ratio.
-
Acquire the Raman spectrum over a suitable spectral range that covers the characteristic bands of H₂SO₄ and SO₃.
-
-
Data Analysis:
-
Identify and integrate the areas of the characteristic Raman bands for H₂SO₄ and free SO₃.
-
Create a calibration curve using oleum standards of known concentrations.
-
Determine the concentration of free SO₃ in the unknown sample by comparing its spectral data to the calibration curve.[2]
-
Protocol 2: Sample Preparation for NMR Analysis of Oleum
-
Solvent Selection: Choose a deuterated solvent that is inert to oleum. Deuterated sulfuric acid (D₂SO₄) can be used for certain applications, but care must be taken as it will exchange with the protons in H₂SO₄. For dilution, an inert solvent that is immiscible or reacts in a predictable way might be considered, though this is highly challenging.
-
Sample Preparation (in a controlled atmosphere):
-
In a glovebox or under a dry nitrogen atmosphere, carefully add a small, accurately weighed amount of oleum to a clean, dry vial.
-
Slowly add the chosen deuterated solvent to the oleum with cooling, as the dilution process can be exothermic.
-
Ensure the sample is thoroughly mixed to achieve a homogeneous solution.[10]
-
-
Transfer to NMR Tube:
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument carefully to obtain a homogeneous magnetic field.
-
Acquire the desired NMR spectrum (e.g., ¹H, ¹⁷O).
-
Visualizations
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of oleum.
References
- 1. Strength of Oleum - Definition, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Assay of Oleum by Titration - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Investigation of Water Interaction with Polymer Matrices by Near-Infrared (NIR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Why Is My Raman Signal Weak? Troubleshooting Low-Intensity Spectra [eureka.patsnap.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
Technical Support Center: Optimizing Reaction Yield with Disulfuric Acid Catalyst
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing reaction yields when utilizing disulfuric acid (oleum) as a catalyst.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound catalysts, offering potential causes and actionable solutions.
Issue 1: Low or Inconsistent Reaction Yield
Low or inconsistent yields are a common challenge in organic synthesis. Several factors related to the use of this compound can contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Improper Catalyst Concentration | The concentration of free sulfur trioxide (SO₃) in the this compound (oleum) is critical. Use a concentration appropriate for your specific reaction. An incorrect concentration can lead to incomplete reactions or the formation of byproducts.[1] |
| Poor Temperature Control | Reactions involving this compound, such as sulfonation, are often highly exothermic.[1] Inadequate temperature control can cause localized overheating, leading to the formation of undesired byproducts like sulfones and disulfonic acids, which reduces the yield of the desired product.[1] Ensure your cooling system is efficient and consider a slower, more controlled addition of reagents.[1] For some reactions like sulfuric acid alkylation, maintaining a low temperature (e.g., 5-10 °C) is crucial to prevent side reactions and improve alkylate quality.[2] |
| Inefficient Mixing | Poor agitation can create localized "hot spots" and concentration gradients within the reactor.[1] This leads to non-uniform reaction conditions and inconsistent yields. Ensure vigorous and efficient stirring throughout the reaction. |
| Moisture Contamination | This compound is highly reactive with water. The presence of moisture in your reactants or solvent can dilute the catalyst, reducing its effectiveness and potentially leading to unwanted side reactions.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents when necessary. |
| Catalyst Deactivation | The catalyst can be deactivated by certain impurities in the starting materials.[4][5] Additionally, in some processes, the catalyst is consumed through side reactions, forming acid sludge or conjunct polymers, which decreases its concentration and effectiveness.[6] Consider purifying your starting materials to remove potential poisons. |
| Reversible Reactions | Some reactions, like esterification, are reversible and produce water as a byproduct.[3][7] The accumulation of water can shift the equilibrium back towards the reactants, lowering the yield.[7] Consider removing water as it forms, for example, by using a Dean-Stark apparatus. |
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Formation of Undesired Byproducts and Darkening of the Reaction Mixture
The appearance of a dark-colored reaction mixture, often described as charring, and the formation of byproducts are typically indicative of decomposition or side reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Localized Overheating | As mentioned, sulfonation reactions are highly exothermic.[1] A dark reaction mixture is a common sign of localized overheating.[1] This can be caused by inadequate cooling, inefficient stirring, or adding the this compound too quickly.[1] To mitigate this, improve the cooling and agitation, and add the catalyst at a slower, controlled rate.[1] |
| Side Reactions | In alkylation reactions, side reactions such as polymerization, isomerization, and cracking can occur.[8] These are often favored at higher temperatures.[2] Maintaining the recommended temperature range for your specific reaction is crucial. For instance, in sulfuric acid alkylation, temperatures above 10 °C can promote oxidation and side reactions, while temperatures above 21 °C can lead to olefin polymerization.[2] |
| Incorrect Stoichiometry | An excess of either the substrate or the catalyst can lead to the formation of byproducts. Carefully control the molar ratios of your reactants. |
| Reaction with Impurities | Impurities in the starting materials can react with the this compound to form colored byproducts. Ensure the purity of your reactants. |
Decision Tree for Byproduct Formation:
Caption: A decision tree for troubleshooting byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the difference between sulfuric acid and this compound (oleum) as a catalyst?
A1: Sulfuric acid (H₂SO₄) is a strong acid that can act as a catalyst in many reactions, such as esterification and hydration of alkenes.[9][10] this compound (H₂S₂O₇), also known as pyrosulfuric acid, is the main component of fuming sulfuric acid, or oleum. Oleum is a solution of sulfur trioxide (SO₃) in sulfuric acid. The presence of free SO₃ makes oleum a much stronger sulfonating and dehydrating agent than concentrated sulfuric acid. The choice between the two depends on the specific reaction and the desired reactivity.
Q2: How should I handle and store this compound (oleum)?
A2: this compound is extremely corrosive and reacts violently with water.[11] It should be handled with extreme caution in a well-ventilated fume hood.[11] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves (Viton is recommended), chemical splash goggles, a face shield, and a lab coat.[11][12] Store this compound in a cool, dry, well-ventilated area away from incompatible substances such as combustible materials and bases.[11] The container should be kept tightly closed to prevent the absorption of moisture.
Q3: How can I monitor the progress of my reaction?
A3: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[1] For HPLC analysis, the reaction aliquot can be quenched by diluting it in a known volume of ice-cold water to stop the reaction.[1]
Q4: My reaction seems to have stalled. What should I do?
A4: If a reaction stalls, it could be due to several factors. The catalyst may have been consumed or deactivated. In some cases, adding more catalyst may restart the reaction. However, this should be done cautiously as it can also lead to byproduct formation. Another possibility is that the reaction has reached equilibrium. In such cases, you might need to shift the equilibrium by removing one of the products (e.g., water in an esterification reaction).[7]
Q5: What are the key parameters to consider when optimizing a reaction with a this compound catalyst?
A5: The key parameters for optimization include catalyst concentration, reaction temperature, reaction time, and the molar ratio of reactants. A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of these parameters and find the optimal conditions for your specific transformation.
Experimental Protocols
General Protocol for Sulfonation of an Aromatic Compound using Oleum
This protocol provides a general procedure for the sulfonation of an aromatic substrate. Caution: This reaction is highly exothermic and should be performed with extreme care in a fume hood.
Materials:
-
Aromatic substrate
-
Oleum (this compound) of the desired concentration
-
Anhydrous solvent (if required)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer
-
Ice bath
Procedure:
-
Charge the round-bottom flask with the aromatic substrate and an anhydrous solvent if necessary.
-
Cool the flask in an ice bath to 0-5 °C.[1]
-
Slowly add the oleum to the stirred substrate via the dropping funnel.[1]
-
Carefully monitor the temperature and control the rate of addition to maintain the desired temperature range.[1]
-
After the addition is complete, the reaction mixture can be stirred at the same temperature or allowed to warm to room temperature for a specified period.
-
Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or HPLC).[1]
-
Upon completion, the reaction is typically quenched by carefully pouring the mixture onto crushed ice.
-
The product can then be isolated by filtration or extraction.
General Protocol for Esterification of a Carboxylic Acid using Sulfuric Acid as a Catalyst
This protocol outlines a general procedure for the Fischer esterification of a carboxylic acid with an alcohol.
Materials:
-
Carboxylic acid
-
Alcohol (in excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine the carboxylic acid and the alcohol.
-
While stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for the desired amount of time. The reaction progress can be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a weak base, such as a saturated solution of sodium bicarbonate.[7]
-
Extract the ester with an organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude ester, which can be further purified by distillation or chromatography if necessary.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. portal.tpu.ru [portal.tpu.ru]
- 3. Acid-Catalyzed Esterification [springboardbiodiesel.com]
- 4. DSpace at ATMIYA UNIVERSITY: Insight studies on the deactivation of sulfuric acid regeneration catalyst [ir.atmiyauni.ac.in:8080]
- 5. elessentct.com [elessentct.com]
- 6. sulphuric-acid.com [sulphuric-acid.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
Technical Support Center: Material Compatibility for Handling Disulfuric Acid (Oleum)
This technical support center provides essential information for researchers, scientists, and drug development professionals on material compatibility when handling disulfuric acid (oleum). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and effective use of this highly corrosive substance.
Troubleshooting Guide: Material Failure
Encountering material failure during experiments with this compound can compromise safety and research integrity. This guide provides a systematic approach to troubleshooting common issues.
Problem: Unexpected corrosion or degradation of equipment.
-
Immediate Action:
-
Safely neutralize and clean any spills according to your lab's standard operating procedures.
-
Wear appropriate personal protective equipment (PPE), including acid-resistant gloves (Viton® or similar), chemical splash goggles, a face shield, and a lab coat.[1]
-
Ensure adequate ventilation, preferably within a fume hood.
-
-
Identify the Material:
-
Confirm the material of the failed component (e.g., vessel, tubing, gasket).
-
Cross-reference the material with the compatibility data provided in this guide (see Table 1).
-
-
Review Operating Conditions:
-
Concentration: Was the concentration of free sulfur trioxide (SO₃) in the oleum within the acceptable range for the material?
-
Temperature: Did the operating temperature exceed the material's recommended limits? Remember that dilution of oleum generates significant heat.
-
Impurities: Could contaminants in the oleum or the experimental setup have accelerated corrosion?
-
-
Inspect for Mechanical Stress:
-
Were there any signs of mechanical stress, such as scratches, bends, or improper fitting? Stress can significantly increase the rate of corrosion.
-
-
Consult Material-Specific FAQs:
-
Review the frequently asked questions below for guidance on specific materials.
-
Logical Troubleshooting Flowchart
The following diagram outlines a step-by-step process for troubleshooting material failure when handling this compound.
Caption: Troubleshooting workflow for material failure with this compound.
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the primary hazards of working with this compound (oleum)?
-
A1: this compound is highly corrosive and reactive. It reacts violently with water, generating significant heat and releasing toxic sulfur trioxide (SO₃) gas, which forms a dense sulfuric acid mist upon contact with air.[2] Inhalation of these fumes can be fatal. It can cause severe burns to the skin and eyes.[3]
-
-
Q2: What immediate steps should be taken in case of skin or eye contact?
-
A2: For skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention in both cases.
-
-
Q3: Can I dilute oleum by adding water to it?
-
A3: No. Never add water to oleum. The reaction is extremely exothermic and can cause boiling and splattering of the corrosive solution. Always add acid to water slowly and in a controlled manner if dilution is necessary.
-
Material-Specific Questions
-
Q4: Is carbon steel a suitable material for handling oleum?
-
A4: Carbon steel can be used for storing and handling concentrated sulfuric acid and oleum at ambient temperatures and low flow velocities. However, its corrosion rate increases significantly with increasing temperature, decreasing acid concentration, and high flow rates.
-
-
Q5: Which stainless steel alloys are recommended for oleum service?
-
A5: Austenitic stainless steels like 304 and 316 have limited use and are generally not recommended for prolonged contact with oleum, especially at elevated temperatures.[1] Alloy 20, however, exhibits excellent resistance to sulfuric acid over a wide range of concentrations and temperatures.[4] Stainless steel 309 has shown better performance than 304 in some oleum applications.[4]
-
-
Q6: What polymers can be used with fuming sulfuric acid?
-
A6: Most common polymers, such as PVC and CPVC, are not resistant to fuming sulfuric acid. Fully fluorinated polymers like PTFE, PFA, and FEP offer excellent chemical resistance to oleum at various concentrations and temperatures.
-
-
Q7: What elastomers are suitable for gaskets and seals in oleum applications?
-
A7: Fluoroelastomers like Viton® (FKM) are often recommended for their good resistance to oleum. However, always verify the specific grade and manufacturer's recommendations for your operating conditions. EPDM and Buna-N (Nitrile) are generally not suitable.
-
Data Presentation: Material Compatibility
The following table summarizes the compatibility of various materials with this compound (oleum). Corrosion rates are highly dependent on the concentration of free SO₃, temperature, and other factors. This data should be used as a guide, and testing under specific experimental conditions is highly recommended.
Table 1: Material Compatibility with this compound (Oleum)
| Material Category | Specific Material | Concentration (% Free SO₃) | Temperature (°C) | Corrosion Rate (mm/year) | Compatibility Rating |
| Metals & Alloys | Carbon Steel | 20-30% | Ambient | < 0.1 | Good (low velocity) |
| 20-30% | > 50°C | > 1.0 | Not Recommended | ||
| Stainless Steel 304 | 20% | Ambient | Variable | Fair (short-term) | |
| Stainless Steel 316 | 20% | Ambient | Variable | Fair to Poor | |
| Alloy 20 | 0-40% | Up to 60°C | < 0.1 | Excellent | |
| Hastelloy C-276 | All | Up to 100°C | < 0.05 | Excellent | |
| Polymers | PVC (Polyvinyl Chloride) | Any | Any | - | Not Recommended |
| CPVC (Chlorinated PVC) | Any | Any | - | Not Recommended | |
| PP (Polypropylene) | Low | Ambient | - | Not Recommended | |
| PTFE (Polytetrafluoroethylene) | All | Up to 200°C | Negligible | Excellent | |
| PFA (Perfluoroalkoxy) | All | Up to 200°C | Negligible | Excellent | |
| FEP (Fluorinated Ethylene Propylene) | All | Up to 150°C | Negligible | Excellent | |
| Elastomers | Buna-N (Nitrile) | Any | Any | - | Not Recommended |
| EPDM | Any | Any | - | Not Recommended | |
| Viton® (FKM) | Up to 30% | Up to 50°C | - | Good | |
| Kalrez® (FFKM) | All | Up to 200°C | - | Excellent |
Experimental Protocols
1. Immersion Corrosion Testing of Metals (Based on NACE TM0169 / ASTM G31)
This protocol outlines the procedure for determining the corrosion rate of metallic materials in this compound.
-
Specimen Preparation:
-
Prepare test specimens (coupons) of the desired metal with a known surface area.
-
Clean the specimens with a non-corrosive solvent to remove any grease or oil.
-
Measure the initial dimensions and weigh the specimens to a high precision.
-
-
Test Procedure:
-
Place the specimens in a suitable glass vessel containing the this compound of the desired concentration.
-
Ensure the specimens are fully immersed and not in contact with each other.
-
Maintain the test solution at the desired temperature for a predetermined duration.
-
After the exposure period, carefully remove the specimens from the acid.
-
Clean the specimens to remove corrosion products according to standard procedures (e.g., using appropriate inhibited acids).
-
Rinse, dry, and re-weigh the specimens.
-
-
Calculation of Corrosion Rate: The corrosion rate in mm/year can be calculated using the following formula: Corrosion Rate = (K × W) / (A × T × D) Where:
-
K = a constant (8.76 × 10⁴)
-
W = mass loss in grams
-
A = surface area in cm²
-
T = exposure time in hours
-
D = density of the material in g/cm³
-
2. Chemical Resistance of Plastics (Based on ASTM D543)
This protocol describes the evaluation of plastic materials' resistance to this compound.
-
Specimen Preparation:
-
Prepare standard test specimens of the plastic material (e.g., tensile bars).
-
Condition the specimens at a standard temperature and humidity.
-
Measure the initial weight, dimensions, and any relevant mechanical properties (e.g., tensile strength, elongation).
-
-
Test Procedure:
-
Completely immerse the specimens in the this compound within a sealed container.
-
Maintain the container at the specified temperature for the duration of the test.
-
After the exposure time, remove the specimens and rinse with a suitable solvent, then with distilled water, and wipe dry.
-
Re-measure the weight and dimensions of the specimens.
-
Conduct mechanical property tests on the exposed specimens and compare the results to unexposed control specimens.
-
-
Evaluation: Report the changes in weight, dimensions, appearance (e.g., discoloration, swelling, cracking), and mechanical properties.
Visualization of Corrosion Process
The following diagram illustrates the general mechanism of metallic corrosion in an acidic environment like this compound.
Caption: Generalized electrochemical corrosion of a metal in this compound.
References
Technical Support Center: Troubleshooting Inconsistent Sulfonation Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during sulfonation experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues in a question-and-answer format.
Troubleshooting Guide
Issue 1: Low or Inconsistent Product Yield
Q1: My sulfonation reaction is giving low or inconsistent yields. What are the potential causes?
A1: Low or inconsistent yields in sulfonation can stem from several factors, ranging from reagent quality to reaction parameters. Key areas to investigate include:
-
Reagent Quality:
-
Sulfonating Agent: The purity and concentration of the sulfonating agent (e.g., oleum, sulfuric acid, chlorosulfonic acid) are critical. For instance, the concentration of free sulfur trioxide (SO₃) in oleum directly impacts the reaction rate and can lead to the formation of unwanted byproducts like sulfones if not optimized.[1] Ensure the sulfonating agent is fresh and has been stored properly under inert conditions (N₂ or Ar) in a desiccator.[2]
-
Substrate Purity: Impurities in the starting material, such as moisture or metal ions, can significantly affect the reaction outcome.[3] Moisture can react with SO₃ to form sulfuric acid, altering the reaction's chemistry, while metal ions can catalyze undesired side reactions.[3] It is recommended to dry substrates to a water content of less than 500 ppm.[3]
-
-
Reaction Conditions:
-
Temperature: Temperature is a critical parameter that influences both the reaction rate and selectivity.[2] Low temperatures may lead to a slow or incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.[2][4]
-
Mixing: Inefficient mixing can create localized "hot spots" and concentration gradients, leading to non-uniform reaction conditions and inconsistent product formation.[1]
-
Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion without promoting the formation of byproducts.[5]
-
Q2: How can I optimize my reaction conditions to improve yield?
A2: To optimize your sulfonation reaction for better yield, consider a systematic approach:
-
Reagent Qualification: Verify the purity and concentration of your starting materials and sulfonating agent. A small-scale control reaction with a known reliable substrate can help assess the quality of your reagents.[2]
-
Temperature Screening: Conduct small-scale experiments at various temperatures to determine the optimal range for your specific substrate. Gradually increase the temperature in 5-10°C increments, monitoring the reaction progress.[2]
-
Concentration and Stoichiometry: Carefully control the molar ratio of the sulfonating agent to the substrate. An excess of the sulfonating agent can lead to polysulfonation or other side reactions.
-
Rate of Addition: Add the sulfonating agent slowly and in a controlled manner to manage the exothermic nature of the reaction and prevent localized overheating.[1]
Issue 2: Poor Selectivity and Formation of Byproducts
Q3: I am observing the formation of multiple products and undesired byproducts. How can I improve the selectivity of my sulfonation reaction?
A3: Poor selectivity in sulfonation often results in a mixture of isomers or the formation of byproducts such as sulfones and polysulfonated compounds. Temperature is a key factor in controlling regioselectivity.[2]
-
Kinetic vs. Thermodynamic Control: In many aromatic sulfonation reactions, lower temperatures favor the formation of the kinetically controlled product (formed faster), while higher temperatures favor the more stable thermodynamically controlled product.[2] A classic example is the sulfonation of naphthalene, where the kinetically favored 1-sulfonic acid is the major product at 80°C, while the thermodynamically more stable 2-sulfonic acid predominates at 160°C.[2]
-
Common Byproducts:
-
Sulfones: These are a common byproduct, and their formation can be minimized by lowering the reaction temperature.[2]
-
Polysulfonated Products: The formation of these byproducts can be controlled by reducing the reaction temperature, shortening the reaction time, or using a stoichiometric amount of the sulfonating agent.[2]
-
Charring/Darkening of Reaction Mixture: A dark reaction mixture is often a sign of localized overheating due to inadequate cooling or poor mixing.[1] Ensure efficient heat removal and vigorous stirring.[1]
-
Q4: Can the choice of sulfonating agent affect selectivity?
A4: Yes, the choice of sulfonating agent can influence the outcome of the reaction. Milder sulfonating agents may provide better selectivity in some cases.[2] For example, while oleum and concentrated sulfuric acid are common, other reagents like chlorosulfonic acid can also be used.[6] The choice will depend on the specific substrate and the desired product.
Frequently Asked Questions (FAQs)
Q5: How do I monitor the progress of my sulfonation reaction?
A5: Several analytical techniques can be used to monitor the progress of a sulfonation reaction:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the consumption of starting material and the formation of the product.[1] Samples can be taken from the reaction mixture at different time points, quenched, and analyzed. Ion-exchange HPLC is particularly well-suited for the separation of sulfonated compounds.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the degree of sulfonation for soluble samples and monitor the reaction progress.[8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be a versatile method for determining the degree of sulfonation, especially when calibrated with other techniques like NMR.[8]
Q6: My sulfonation reaction is reversible. How can I use this to my advantage or prevent the reverse reaction?
A6: The reversibility of sulfonation is a unique characteristic among electrophilic aromatic substitution reactions.[6][10] Sulfonation occurs in concentrated acidic conditions, while desulfonation is favored in a dilute hot aqueous acid.[6][11]
-
Driving the Forward Reaction: To favor sulfonation, dehydrating agents like thionyl chloride can be added to remove the water generated during the reaction and drive the equilibrium forward.[6]
-
Utilizing Reversibility: The reversibility can be used strategically. For example, a sulfonic acid group can be used as a blocking group to direct other substituents to a desired position on an aromatic ring and then be removed by desulfonation.
Q7: What are some specific troubleshooting tips for falling film reactors used in industrial sulfonation?
A7: Falling film reactors are common in industrial settings.[3] Inconsistent results can arise from:
-
Uneven Liquid Feed Distribution: This can cause dry spots on the reactor walls, leading to localized overheating and charring.[1]
-
Incorrect Film Thickness: A film that is too thick can result in poor temperature control, while a film that is too thin may not allow for sufficient residence time for the reaction to complete.[1]
Data Presentation
Table 1: Influence of Temperature on Naphthalene Sulfonation
| Reaction Temperature | Major Product | Product Type | Reference |
| 80°C | Naphthalene-1-sulfonic acid | Kinetic | [2] |
| 160°C | Naphthalene-2-sulfonic acid | Thermodynamic | [2] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonation of an Aromatic Compound (Naphthalene)
Objective: To synthesize naphthalene-1-sulfonic acid (kinetic product).
Materials:
-
Naphthalene
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
Round-bottom flask with magnetic stirrer and thermometer
-
Ice bath
Procedure:
-
Place naphthalene in the round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid while ensuring the internal temperature is maintained at or below 80°C.[2]
-
Stir the mixture at 80°C for the predetermined reaction time (e.g., 1 hour).[2]
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the naphthalene-1-sulfonic acid product.[2]
-
Isolate the product by filtration.
Protocol 2: HPLC Monitoring of a Sulfonation Reaction
Objective: To monitor the progress of a sulfonation reaction by quantifying the consumption of starting material and formation of the product.
Materials:
-
Aliquots from the reaction mixture
-
Ice-cold deionized water
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
-
HPLC system with a suitable column (e.g., C18 or ion-exchange) and detector (e.g., UV)
Procedure:
-
Carefully withdraw a small, accurately weighed aliquot from the reaction mixture at specific time intervals.
-
Immediately quench the reaction by diluting the aliquot in a known volume of ice-cold deionized water in a volumetric flask.[1] This will stop the reaction.
-
Allow the solution to come to room temperature.
-
If necessary, neutralize the sample to a pH compatible with the HPLC column.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analyze the sample using a pre-established HPLC method.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent sulfonation results.
Caption: Factors influencing the outcome of a general sulfonation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. asiachmical.com [asiachmical.com]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the degree of sulfonation in cross-linked and non-cross-linked Poly(ether ether ketone) using different analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability of Disulfuric Acid Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with disulfuric acid (oleum). This resource provides essential information through troubleshooting guides and frequently asked questions to help you manage and improve the stability of your this compound solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (oleum), and why is its stability a critical concern?
A1: this compound, also known as pyrosulfuric acid or oleum, is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄).[1][2] It is a major constituent of fuming sulfuric acid and is encountered by most chemists in this form.[1] The stability of oleum is a critical concern because the dissolved sulfur trioxide can polymerize or decompose, leading to a decrease in the effective SO₃ concentration and a potential buildup of pressure in sealed containers.[3] This instability can affect the accuracy of experiments, particularly in sulfonation and nitration reactions, and pose significant safety hazards.[2][4]
Q2: What are the primary factors that affect the stability of this compound solutions?
A2: The stability of this compound is influenced by several factors:
-
Temperature: Higher temperatures accelerate the decomposition and polymerization of sulfur trioxide. It is crucial to store the acid in a cool environment and avoid exposure to heat.[5][6]
-
Moisture: Contact with water can lead to vigorous exothermic reactions and the formation of sulfuric acid mist.[6][7] Even small amounts of moisture can initiate decomposition pathways.[8][9]
-
Impurities: The presence of contaminants can catalyze the decomposition process.
-
Storage Container Material: The material of the storage vessel can impact stability. Trace amounts of vapor can escape and corrode metallic components like hinges on storage cabinets over time.[10]
Q3: What are common signs of instability in a this compound solution?
A3: Common signs of instability include:
-
Pressure Buildup: A noticeable increase in pressure within a sealed storage container is a primary indicator of decomposition.
-
Fuming: An increase in the "fuming" when the container is opened, which is the vapor of SO₃ reacting with atmospheric moisture.[7]
-
Change in Concentration: A measured decrease in the percentage of free SO₃ over time.
-
Polymerization: The formation of solid polymers of SO₃, which can appear as crystalline solids or sludge in the solution.[4]
Q4: What materials are recommended for the long-term storage of concentrated this compound?
A4: For long-term storage, glass Winchester bottles are a traditional and effective choice.[10] While materials like polyethylene can be used, they are generally recommended for lower concentrations or shorter-term storage.[10] For bulk storage, specialty tanks designed to handle the high density and corrosive nature of sulfuric acid are necessary.[6][11] It is also recommended to use corrosive-resistant cabinets, preferably made of polyethylene, for storing containers.[11]
Q5: What types of chemical stabilizers can be added to improve the stability of this compound?
A5: Various chemical stabilizers can be added to inhibit the polymerization of sulfur trioxide. These include:
-
Aromatic Compounds: Unsubstituted aromatic hydrocarbons such as diphenyl and benzene, as well as benzoic acid, have been shown to be effective.[4] They are typically added in small weight percentages (0.1% to 1.0%).[4]
-
Silicon Halides: Binary silicon halides, including silicon tetrahalides and disilicon hexahalides, can be used to stabilize oleum.[3] This process may involve adding the stabilizer and heating the solution for several hours.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: I am observing significant pressure buildup in my sealed container of this compound.
Possible Cause: The pressure buildup is likely due to the decomposition of sulfur trioxide (SO₃) into gaseous products or the dissociation of the acid at elevated temperatures.
Solution Steps:
-
Immediate Action: Handle the container with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[12]
-
Cooling: Place the container in a secondary containment unit and move it to a cool location to reduce the vapor pressure. Do not attempt to cool it rapidly, as this could cause thermal shock to the container.
-
Venting: Once cooled, slowly and carefully vent the container. This should be done remotely if possible, or with a blast shield in place.
-
Preventative Measures:
-
Temperature Control: Ensure the storage area is cool, dry, and well-ventilated. Do not store near heat sources or in direct sunlight.[11] The temperature of the storage tank should not exceed 100°F (38°C).[6]
-
Stabilizer Addition: Consider adding a recommended stabilizer if you are storing high concentrations of oleum for extended periods.
-
Issue 2: The concentration (assay) of my oleum solution is decreasing over time.
Possible Cause: A decreasing assay indicates that the free sulfur trioxide (SO₃) is being consumed, likely through polymerization or reaction with trace amounts of moisture.
Solution Steps:
-
Verify Analytical Method: Ensure your analytical technique for determining the concentration is accurate. Titration is a standard method, but it is operator-dependent and requires careful execution.[13] Instrumental methods like density/sound velocity measurement or Raman spectroscopy can offer higher precision.[13]
-
Inspect for Contamination: Check for any potential sources of moisture or other impurities entering your solution. Ensure that all glassware is scrupulously dried before use.
-
Implement Stabilization: If not already in use, introduce a chemical stabilizer. Aromatic compounds or silicon halides are known to be effective.[3][4]
-
Workflow for Stability Check: Follow a systematic workflow to assess and address the stability issue.
Caption: Troubleshooting logic for unstable this compound.
Issue 3: I have observed discoloration or solid formation in my this compound.
Possible Cause:
-
Discoloration: This can be caused by impurities in the acid or a reaction with the storage container. Some stabilizers, like certain aromatic compounds, may also cause slight discoloration.[4]
-
Solid Formation: This is typically due to the polymerization of sulfur trioxide (SO₃) into its α-, β-, or γ-forms, which are solid at room temperature.[4]
Solution Steps:
-
Isolate the Container: Safely isolate the container and evaluate the extent of solid formation. Do not attempt to heat the solution to redissolve the solids, as this can rapidly increase pressure.
-
Purity Check: If possible, analyze the solution for impurities that could be catalyzing the polymerization.
-
Review Stabilizer Choice: If you are using a stabilizer, confirm that it is appropriate for your oleum concentration and storage conditions. Benzoic acid is noted to produce less sludge and staining compared to some other aromatic stabilizers.[4]
-
Material Compatibility: Verify that your storage container is made of a compatible material. For high concentrations, glass or specialized polymer-lined tanks are recommended.[10][11]
Data Presentation
Table 1: Comparison of Analytical Techniques for Oleum Concentration
| Analytical Technique | Principle | Accuracy | Precision (Repeatability) | Advantages | Limitations |
| Titration | Neutralization reaction with a standardized base.[13] | 0.1% to 0.5% w/w H₂SO₄[13] | Standard deviation is generally higher than instrumental methods.[13] | Low initial cost, well-established methodology (ISO 910).[13] | Time-consuming, hazardous due to required dilution, operator-dependent.[13] |
| Density & Sound Velocity | Measurement of the sample's density and the speed of sound, which correlate to concentration.[13] | ±0.03 wt%[13] | Low standard deviation, operator-independent.[13] | Fast (~3 minutes), automated, no sample preparation needed, high accuracy.[13] | Higher initial instrument cost.[13] |
| Conductivity Measurement | Measurement of the sample's electrical conductivity.[13] | Dependent on calibration | High | Suitable for in-line process monitoring. | Less accurate for wide concentration ranges, requires corrosion-resistant sensors.[13] |
| Raman Spectroscopy | Analysis of the intensities of characteristic Raman bands for SO₃ and H₂SO₄.[13] | High with proper calibration | High | Non-destructive, provides information on molecular species. | Requires a calibration model with known standards.[13] |
Experimental Protocols
Protocol: Determination of Total Acidity in Oleum by Titration (Based on ISO 910)
This protocol describes the standard titrimetric method to determine the total acidity of an oleum sample, from which the percentage of free SO₃ can be calculated.[14][15]
Objective: To accurately determine the total acidity of a high-concentration oleum sample.
Materials:
-
Sodium hydroxide (NaOH), 1 N standard volumetric solution
-
Hydrogen peroxide (H₂O₂), 60 g/L solution, neutral to methyl red
-
Methyl red indicator, 1 g/L solution in 95% ethanol
-
Distilled water, neutral to methyl red
-
500 mL conical flask with a ground glass stopper
-
Burette (50 mL, graduated in 0.05 mL)
-
Analytical balance (accurate to 0.0001 g)
Safety Precautions:
-
This procedure must be performed in a fume hood.
-
Wear full PPE: chemical splash goggles, face shield, Viton or nitrile gloves, and a lab coat.[12]
-
Oleum reacts violently with water; handle with extreme care.[6]
Procedure:
-
Sample Preparation (in Ampoule): a. Weigh a clean, dry glass ampoule to the nearest 0.0001 g.[13] b. Gently heat the bulb of the ampoule and immerse the capillary end into the oleum sample. As the ampoule cools, it will draw in the oleum.[15] c. Withdraw the ampoule, clean the capillary end, and quickly seal it in an oxidizing flame.[15] d. Allow the ampoule to cool to room temperature and weigh it again to determine the exact mass of the oleum sample.[13]
-
Dilution: a. Place the sealed ampoule into a 500 mL conical flask containing approximately 300 mL of distilled water and a magnetic stir bar.[7] b. Stopper the flask and shake it to break the ampoule. c. Continue to shake or stir the stoppered flask until the fuming inside has completely subsided and the oleum is fully dissolved.[7][15] Keep the solution cool during this process.
-
Titration: a. Add 5 mL of the hydrogen peroxide solution to the flask. This oxidizes any sulfur dioxide that may be present.[14][15] b. Add 2-3 drops of methyl red indicator solution.[13] c. Titrate the solution with the standardized 1 N sodium hydroxide solution until the color changes from red to yellow.[13][15] d. Record the volume (V) of NaOH solution used.
Calculation: Total acidity, expressed as a percentage by mass of H₂SO₄, is calculated using the following formula: Total Acidity (% H₂SO₄) = (V * T * 0.04904 * 100) / m Where:
-
V = Volume of NaOH solution used (mL)
-
T = Normality of the NaOH solution
-
0.04904 = Mass (g) of H₂SO₄ corresponding to 1 mL of exactly 1 N NaOH solution
-
m = Mass of the oleum sample (g)
Experimental Workflow Diagram
Caption: Workflow for evaluating the efficacy of stabilizers.
This compound Equilibrium Diagram
Caption: Key equilibria in anhydrous sulfuric acid.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oleum - Fuming Sulfuric Acid [decachem.com]
- 3. US2820696A - Stabilization of liquid sulfur trioxide and oleums - Google Patents [patents.google.com]
- 4. DE1048883B - Process for stabilizing sulfur trioxide or oleum with at least 80% concentration - Google Patents [patents.google.com]
- 5. sulphuric-acid.com [sulphuric-acid.com]
- 6. blog.polyprocessing.com [blog.polyprocessing.com]
- 7. Sciencemadness Discussion Board - Assay of Oleum by Titration - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. skkim.skku.edu [skkim.skku.edu]
- 9. This compound dissociated by two water molecules: ab initio and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. laballey.com [laballey.com]
- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Technical Support Center: Safe Disposal of Disulfuric Acid Waste
This guide provides detailed protocols and answers to frequently asked questions regarding the safe disposal of disulfuric acid (also known as oleum or fuming sulfuric acid) waste. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its waste hazardous?
This compound (H₂S₂O₇), commonly known as oleum, is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄). It is a highly corrosive and reactive substance. The waste is considered hazardous due to its extreme corrosivity (pH ≤ 2), its ability to cause severe thermal burns upon contact with skin due to a highly exothermic reaction with water, and the release of toxic sulfur trioxide fumes.[1][2] Improper disposal can lead to significant environmental damage and serious health risks.[3]
Q2: What is the primary method for the safe disposal of this compound waste?
The safest and most accepted method for disposing of this compound waste in a laboratory setting is through careful and controlled neutralization.[4][5] This process involves reacting the acid with a suitable base to form a neutral salt and water.[5] The resulting solution, once confirmed to be within a safe pH range, can typically be disposed of according to local regulations.[4][6]
Q3: What immediate safety precautions are mandatory before starting the disposal process?
Before handling this compound waste, it is critical to take the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, an acid-resistant lab coat, and heavy-duty gloves (e.g., butyl rubber).[3][6][7]
-
Ventilation: All work must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhaling toxic fumes.[3][6]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[5] Have spill control materials, such as an acid-neutralizing absorbent, available.[7]
-
Avoid Incompatibles: Keep the work area clear of incompatible materials, especially water (in its pure form initially), organic materials, and strong bases in concentrated form.
Q4: What are common mistakes to avoid during the neutralization of this compound?
Avoiding common errors is crucial for a safe procedure. Key mistakes to avoid include:
-
Adding Water Directly to Acid: NEVER add water or a water-based solution to concentrated this compound. This will cause a violent, exothermic reaction, leading to boiling and dangerous splashing of the corrosive material.[4][8] The correct procedure is to always add the acid slowly to a large volume of ice or cold water.[5][8]
-
Adding Base Too Quickly: Rapid addition of a neutralizing agent can cause excessive foaming and heat generation, potentially leading to a boil-over.[1][2]
-
Inadequate Mixing: Poor mixing can result in localized reactions and incomplete neutralization.
-
Using Incorrect Containers: Use only corrosion-resistant containers, such as borosilicate glass (Pyrex®) or high-density polyethylene (HDPE), for the procedure.[3]
Q5: How do I handle a spill of this compound?
In the event of a spill, immediate and correct action is critical:
-
Evacuate and Secure: Evacuate all non-essential personnel and secure the area to prevent entry.[7]
-
Wear PPE: Do not attempt to clean the spill without the proper PPE.[7]
-
Contain the Spill: Prevent the spill from spreading by using an acid-resistant absorbent material or creating a dike with a neutralizer like sodium bicarbonate.[7]
-
Neutralize: Slowly and carefully apply a neutralizing agent, such as sodium bicarbonate or lime, starting from the outside edge of the spill and working inwards.[7]
-
Verify Neutralization: Use pH strips or a meter to confirm the spill area has reached a neutral pH.[7]
-
Collect and Dispose: Collect the neutralized material in a labeled, acid-resistant container for hazardous waste disposal.[7]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Violent fizzing, splashing, or release of fumes during dilution. | Acid was added too quickly to the ice/water bath. | Immediately stop adding acid. Allow the reaction to subside before resuming at a much slower rate. Ensure constant stirring to dissipate heat. |
| Solution becomes excessively hot during neutralization. | Neutralizing base was added too quickly or in a concentrated form. | Stop adding the base. Continue to stir the solution in an ice bath to cool it down. Once the temperature has lowered, resume adding the base slowly and in smaller increments. |
| pH level does not change after adding a significant amount of base. | The base may not be strong enough or may be depleted. The solution may not be mixed adequately. | Ensure continuous stirring. If using a weak base like sodium bicarbonate, be prepared to add a significant amount. Verify the potency of your neutralizing agent. |
| Solid precipitate forms during neutralization. | The resulting salt (e.g., calcium sulfate) has low solubility in water. | This is often expected, especially when using lime (calcium hydroxide). Continue the neutralization process. The solid can be filtered off or disposed of as part of the slurry, according to local regulations. |
Detailed Experimental Protocol: Neutralization of this compound Waste
This protocol outlines the steps to safely neutralize this compound (oleum) waste.
1. Materials and Equipment
-
This compound waste in a sealed, compatible container.
-
Large borosilicate glass beaker or flask (at least 10 times the volume of the acid waste).
-
Ice (made from deionized water).
-
Stir plate and magnetic stir bar.
-
Neutralizing agent (e.g., sodium bicarbonate, soda ash, or slaked lime).[1][3][9]
-
pH meter or pH indicator strips.
-
Appropriate PPE (goggles, face shield, acid-resistant gloves, lab coat).
-
Secondary containment tray.
2. Step-by-Step Neutralization Procedure
-
Preparation: Don all required PPE. Conduct the entire procedure within a chemical fume hood. Place the large beaker in a secondary containment tray filled with ice to create an ice bath.
-
Initial Dilution (Crucial Step): Fill the large beaker with a substantial amount of crushed ice or very cold water (at least 10 parts ice/water to 1 part acid).[8] Place the magnetic stir bar in the beaker and begin stirring.
-
Slow Acid Addition: Using a pipette or by carefully pouring, add the this compound waste very slowly and dropwise to the center of the vortex of the stirring ice/water.[8][10] The heat of dilution is significant, and this slow addition to ice is critical to control the temperature.[8]
-
Prepare Neutralizing Agent: Prepare a solution or slurry of the chosen base (e.g., a saturated solution of sodium bicarbonate in water).[1]
-
Slow Neutralization: Once all the acid has been diluted, begin to slowly add the neutralizing agent to the diluted acid solution.[3][6] The reaction will cause foaming and gas (CO₂) evolution if using bicarbonate or carbonate.[1] Add the base in small portions, allowing the fizzing to subside before adding more.
-
Monitor pH: Periodically check the pH of the solution using a pH meter or pH strips.[6][7] The goal is to reach a neutral pH range, typically between 6.0 and 9.0, as required by local waste disposal regulations.[1]
-
Final Disposal: Once the solution is confirmed to be neutralized, it can be prepared for disposal. Depending on local regulations, it may be permissible to flush it down the drain with a large volume of water or it may need to be collected by a licensed hazardous waste management company.[3][4] Always consult your institution's Environmental Health & Safety (EHS) office for specific disposal requirements.
Visual Workflow and Data
Diagram: Safe Disposal Workflow for this compound
Caption: Workflow for the safe neutralization and disposal of this compound waste.
Diagram: Chemical Neutralization Pathway
Caption: Simplified reaction pathway for this compound neutralization.
References
- 1. Neutralizing Sulfuric Acid: Effective Methods You Should Know [northindustrial.net]
- 2. How To Neutralize Sulfuric Acid Solutions [postapplescientific.com]
- 3. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 4. laballey.com [laballey.com]
- 5. laballey.com [laballey.com]
- 6. silvarigroup.com [silvarigroup.com]
- 7. Discover the step-by-step cleaning for sulfuric acid spills. [northindustrial.net]
- 8. quora.com [quora.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
refining experimental conditions for oleum-based reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for oleum-based reactions.
Frequently Asked Questions (FAQs)
Q1: What is oleum and why is it used in sulfonation reactions?
Oleum, or fuming sulfuric acid, is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄)[1][2]. It is a powerful sulfonating and dehydrating agent due to its excess SO₃ content[1]. This high reactivity makes it a preferred reagent for introducing sulfonic acid groups onto organic molecules, a crucial step in the synthesis of many pharmaceuticals, dyes, and surfactants[1][3]. The use of oleum can lead to faster reaction times and higher conversion rates compared to using concentrated sulfuric acid alone[3][4].
Q2: What are the primary safety concerns when working with oleum?
Oleum is a highly corrosive and reactive substance that requires strict safety protocols[5]. Key hazards include:
-
Extreme Corrosivity: It can cause severe burns to skin and eyes upon contact[6].
-
Toxic Fumes: Oleum releases toxic sulfur trioxide (SO₃) fumes, which are highly irritating to the respiratory tract[5][7].
-
Violent Reaction with Water: It reacts violently and exothermically with water, which can cause dangerous splashing and the release of corrosive mists[8][9].
-
Reactivity with Organic Materials: It can react vigorously with organic materials, potentially leading to ignition[5][10].
Always handle oleum in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield[5][6].
Q3: How does the concentration of free SO₃ in oleum affect the reaction?
The concentration of free sulfur trioxide (SO₃) is a critical parameter in oleum-based reactions[11]. The strength of the oleum directly influences the reaction rate and product distribution[3]. It's a common misconception that a higher SO₃ concentration always leads to a faster reaction. In some cases, an excessively high concentration can actually decrease the reaction rate[3]. The optimal concentration depends on the specific substrate and desired product, and it often requires empirical optimization[11].
Q4: My reaction mixture turned dark or black. What does this indicate?
A dark or charred reaction mixture is typically a sign of localized overheating[11]. Sulfonation reactions are highly exothermic, and inadequate temperature control can lead to the decomposition of the starting material or product[1][11]. This can be caused by:
-
Inadequate cooling: The cooling system may not be sufficient to remove the heat generated by the reaction.
-
Poor mixing: Inefficient stirring can create localized hot spots within the reaction vessel.
-
Rapid reagent addition: Adding the oleum too quickly can generate heat faster than it can be dissipated[11].
Q5: How can I safely quench an oleum-based reaction?
Quenching an oleum reaction must be done with extreme caution due to the highly exothermic reaction with water[8][12]. A recommended procedure is to slowly add the reaction mixture to a well-stirred vessel containing crushed ice[12]. This method helps to dissipate the heat of dilution effectively. It is crucial to perform the quench in a fume hood and to have an appropriate base (e.g., sodium bicarbonate solution) ready for neutralization after the initial dilution. Never add water directly to the oleum reaction mixture[7].
Troubleshooting Guide
Issue 1: Low or Inconsistent Product Yield
Low or inconsistent yields are a common problem in oleum-based sulfonation reactions and can be attributed to several factors[11].
| Potential Cause | Troubleshooting Steps |
| Improper Oleum Concentration | Verify the concentration of the oleum using titration or density measurements. Use a concentration that has been optimized for your specific reaction. Note that higher concentration does not always mean higher yield[3]. |
| Poor Temperature Control | Monitor the internal reaction temperature closely. Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone) to maintain the desired temperature. Consider a slower, dropwise addition of oleum to better manage the exotherm[11]. |
| Inefficient Mixing | Use a mechanical stirrer to ensure vigorous and uniform mixing. Poor mixing can lead to localized "hot spots" and concentration gradients, resulting in byproduct formation[11]. |
| Substrate Quality | Ensure the starting material is pure and dry. The presence of water or other impurities can consume the sulfonating agent and lead to side reactions[11]. |
| Sub-optimal Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, NMR). Insufficient reaction time will lead to incomplete conversion, while excessive time can promote the formation of byproducts[11]. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in oleum reactions.
Issue 2: Formation of Undesired Byproducts
The formation of byproducts such as sulfones and di-sulfonated products can reduce the yield and purity of the desired compound[11].
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Overheating can promote the formation of sulfones[11]. Maintain a lower reaction temperature to favor the desired sulfonation pathway. |
| Excess Oleum | Using a large excess of oleum can lead to di-sulfonation or other side reactions. Carefully control the stoichiometry of the reagents. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long can result in the formation of degradation products or further sulfonation[11]. Quench the reaction once the starting material is consumed. |
Experimental Protocols
Protocol 1: General Procedure for Aromatic Sulfonation
Warning: This procedure involves highly corrosive and hazardous materials. It must be performed in a fume hood with appropriate personal protective equipment.
-
Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in a cooling bath.
-
Reagent Charging: Charge the flask with the aromatic substrate and a suitable solvent (if necessary).
-
Oleum Addition: Cool the mixture to the desired temperature (typically 0-10 °C). Slowly add the calculated amount of oleum from the dropping funnel, maintaining the internal temperature within the specified range.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC or HPLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly transferring the reaction mixture to a separate beaker containing a vigorously stirred mixture of crushed ice and water.
-
Work-up: Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution). The product may precipitate out or can be extracted with an appropriate organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Experimental Workflow for Aromatic Sulfonation
Caption: A stepwise workflow for a typical aromatic sulfonation experiment.
Protocol 2: Monitoring Reaction Progress by HPLC
For many sulfonated products, High-Performance Liquid Chromatography (HPLC) is an effective tool for monitoring reaction progress and determining product purity[13][14].
-
Sample Preparation: Carefully take a small aliquot from the reaction mixture and quench it in a known volume of a suitable solvent (e.g., acetonitrile/water).
-
HPLC Method:
-
Column: A reverse-phase C18 column is often suitable[13].
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate) can be used for the separation of sulfonated compounds[14].
-
Detection: UV detection is commonly used. If the compound lacks a strong chromophore, indirect photometric detection or mass spectrometry can be employed[13][14].
-
-
Analysis: Inject the prepared sample into the HPLC system. Monitor the disappearance of the starting material peak and the appearance of the product peak to determine the reaction's endpoint.
Data Presentation
Table 1: Physical Properties of Oleum
| % Free SO₃ (by weight) | Equivalent % H₂SO₄[9] | Density (g/cm³ at 20°C)[1] | Melting Point (°C)[1] | Boiling Point (°C)[1] |
| 10% | 102.25% | ~1.88 | ~-11 | ~110 |
| 20% | 104.5% | ~1.92 | ~-5 | ~138-140 |
| 30% | 106.75% | ~1.96 | ~21 | Varies |
| 65% | 114.6% | ~2.00 | Varies | ~60 |
Note: Physical properties can vary depending on the precise composition and the crystalline form of SO₃.[1][10]
Table 2: Recommended Starting Conditions for Sulfonation
| Substrate Type | Oleum Concentration (% free SO₃) | Temperature Range (°C) | Reaction Time (Typical) |
| Activated Aromatics | 10-20% | 0 - 25 | 1 - 4 hours |
| Deactivated Aromatics | 20-30% | 25 - 100 | 4 - 12 hours |
| Aliphatic Compounds | 20-65% | 0 - 50 | Varies widely |
These are general guidelines. Optimal conditions must be determined experimentally for each specific reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Oleum - Wikipedia [en.wikipedia.org]
- 3. EP0369512A1 - Oleum sulphonation process - Google Patents [patents.google.com]
- 4. ask.com [ask.com]
- 5. youtube.com [youtube.com]
- 6. muser-my.com [muser-my.com]
- 7. peac.aristatek.com [peac.aristatek.com]
- 8. Oleum - Fuming Sulfuric Acid [decachem.com]
- 9. Oleum - Sciencemadness Wiki [sciencemadness.org]
- 10. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Disulfuric Acid vs. Sulfuric Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of an acid catalyst or reagent is pivotal to the outcome of a reaction. Both sulfuric acid (H₂SO₄) and its fuming counterpart, disulfuric acid (H₂S₂O₇), commonly known as oleum, are cornerstone chemicals in this field. While structurally related, their distinct chemical properties lead to significantly different performances in various synthetic applications. This guide provides an objective comparison of their efficacy, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal acid for their specific synthetic needs.
At a Glance: Key Differences and Applications
| Feature | Sulfuric Acid (Concentrated) | This compound (Oleum) |
| Composition | H₂SO₄ (~98%) | A solution of sulfur trioxide (SO₃) in H₂SO₄ |
| Strength | Strong acid, catalyst, and dehydrating agent | A more potent sulfonating and dehydrating agent; stronger acid |
| Primary Use Cases | General acid catalysis (e.g., esterification, hydration), mononitration of aromatics | Sulfonation of deactivated rings, dinitration, reactions requiring extreme dehydration |
| Handling | Highly corrosive, requires careful handling | Extremely corrosive and fuming, requires specialized handling procedures |
Performance in Key Organic Reactions: A Comparative Analysis
The choice between sulfuric acid and this compound often depends on the reactivity of the substrate and the desired degree of reaction. This compound's enhanced reactivity, owing to the presence of free sulfur trioxide, makes it indispensable for reactions where concentrated sulfuric acid is ineffective.
Aromatic Nitration
In aromatic nitration, sulfuric acid is crucial for the generation of the nitronium ion (NO₂⁺) from nitric acid. For the mononitration of benzene, a standard mixture of concentrated nitric and sulfuric acids is sufficient. However, for the introduction of a second nitro group onto an already deactivated ring, such as in the case of nitrobenzene, a more potent reagent is required.
Table 1: Comparison of Nitrating Conditions for Benzene and Nitrobenzene
| Substrate | Reagent | Temperature (°C) | Reaction Time | Product | Typical Yield |
| Benzene | Conc. HNO₃ / Conc. H₂SO₄ | 50-60 | 1 hour | Nitrobenzene | >95% |
| Nitrobenzene | Fuming HNO₃ / Conc. H₂SO₄ | 90-100 | 15-30 minutes | m-Dinitrobenzene | ~80-90% |
As the data indicates, the dinitration of nitrobenzene necessitates the use of fuming nitric acid and concentrated sulfuric acid, conditions that approximate the reactivity of oleum, to overcome the deactivating effect of the first nitro group.
Aromatic Sulfonation
Sulfonation is a reversible reaction where the choice of sulfonating agent can significantly impact both the reaction rate and the position of substitution. This compound (oleum) is a much more powerful sulfonating agent than concentrated sulfuric acid.
Table 2: Comparison of Sulfonation Conditions for Benzene
| Reagent | Temperature (°C) | Reaction Time | Product |
| Conc. H₂SO₄ | Reflux | Several hours | Benzenesulfonic acid |
| Fuming H₂SO₄ (Oleum) | 40 | 20-30 minutes | Benzenesulfonic acid |
The use of fuming sulfuric acid dramatically reduces the reaction time and temperature required for the sulfonation of benzene, highlighting its superior reactivity.[1][2] For less reactive substrates, oleum is often the only viable option.
Beckmann Rearrangement
The Beckmann rearrangement, the conversion of an oxime to an amide, is another reaction where both acids can be employed. The choice often depends on the stability of the substrate and the desired reaction rate.
Table 3: Comparison of Conditions for the Beckmann Rearrangement of Cyclohexanone Oxime
| Reagent | Temperature (°C) | Yield of Caprolactam | Reference |
| Sulfuric Acid | Not specified | Not specified | [3] |
| Oleum (32% free SO₃) | 100-115 | High (quantitative) | [4] |
While both acids facilitate the rearrangement, industrial processes often utilize oleum to achieve high conversion and yield under controlled conditions.[4][5]
Experimental Protocols
Mononitration of Benzene using Sulfuric Acid
Objective: To synthesize nitrobenzene from benzene using a mixture of concentrated nitric and sulfuric acids.
Procedure:
-
In a round-bottom flask, carefully add 25 mL of concentrated sulfuric acid to 21 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.
-
Slowly add 17.5 mL of benzene dropwise to the cooled acid mixture, ensuring the temperature does not exceed 55 °C.
-
After the addition is complete, heat the mixture to 60 °C for 40-45 minutes with occasional shaking.
-
Pour the reaction mixture into 150 mL of cold water and separate the lower layer of nitrobenzene using a separatory funnel.
-
Wash the nitrobenzene with water, followed by a dilute sodium bicarbonate solution, and then water again.
-
Dry the product over anhydrous calcium chloride and purify by distillation.
Dinitration of Nitrobenzene using Fuming Nitric Acid and Sulfuric Acid
Objective: To synthesize m-dinitrobenzene from nitrobenzene.
Procedure:
-
In a 100 mL round-bottom flask, carefully add 12.0 mL of concentrated sulfuric acid to 6.0 mL of fuming nitric acid.
-
Add 6.0 mL of nitrobenzene to the acid mixture.
-
Heat the mixture on a boiling water bath for 15 minutes with frequent shaking.
-
Allow the mixture to cool and then cautiously pour it into approximately 250 mL of cold water with vigorous stirring.
-
The solidified m-dinitrobenzene is collected by filtration, washed with cold water, and then recrystallized from ethanol.
Sulfonation of Benzene using Fuming Sulfuric Acid (Oleum)
Objective: To synthesize benzenesulfonic acid from benzene.
Procedure:
-
In a flask equipped with a reflux condenser, warm a mixture of benzene and fuming sulfuric acid at 40°C.[1]
-
Maintain the reaction for 20 to 30 minutes.[1]
-
The completion of the reaction is indicated by the disappearance of the immiscible benzene layer, as benzenesulfonic acid is soluble in sulfuric acid.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of key reactions and a general experimental workflow.
Caption: Mechanism of Aromatic Nitration.
Caption: Mechanism of Aromatic Sulfonation.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 4. US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime - Google Patents [patents.google.com]
- 5. Kinetics for Beckmann Rearrangement of Cyclohexanone Oxime with Solvent at Lower Temperature-Academax [us.academax.com]
comparative study of superacid catalytic activity
A Comparative Guide to Superacid Catalytic Activity for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and catalysis, superacids stand out for their exceptional ability to donate protons, surpassing the acidity of 100% sulfuric acid. This remarkable property makes them highly effective catalysts for a wide array of organic transformations, including isomerization, alkylation, acylation, and cracking, which are pivotal in petrochemical industries and fine chemical synthesis.[1][2][3] For researchers, scientists, and drug development professionals, selecting the appropriate superacid catalyst is crucial for optimizing reaction yields, enhancing selectivity, and developing sustainable chemical processes.
This guide provides a comparative study of the catalytic activity of several prominent solid superacids: Sulfated Zirconia, Nafion, and Amberlyst resins. By presenting quantitative data, detailed experimental protocols, and visual representations of catalytic pathways, this document aims to facilitate an informed selection of superacid catalysts for specific research and development applications.
Quantitative Comparison of Catalytic Performance
The catalytic efficacy of a superacid is best evaluated through quantitative metrics such as reaction yield, selectivity, turnover number (TON), and turnover frequency (TOF). The following tables summarize the performance of Sulfated Zirconia, Nafion, and Amberlyst catalysts in key organic reactions.
Table 1: Catalytic Performance in Esterification Reactions
| Catalyst | Reaction | Substrates | Temperature (°C) | Yield (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) |
| Sulfated Zirconia | Esterification | Propanoic acid, Methanol | 60 | >98 | >98 | Up to 175[4][5] |
| Esterification | Myristic acid, Methanol | 60 | 98 | High | 8.55[6] | |
| Amberlyst-15 | Esterification (Biodiesel production) | Karanja oil, Methanol | 120 | 85 | - | - |
Table 2: Catalytic Performance in Alkylation and Acylation Reactions
| Catalyst | Reaction | Substrates | Temperature (°C) | Conversion (%) | Yield (%) | Selectivity (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Nafion-H | Friedel-Crafts Alkylation | Benzene, Alkenes | - | - | High | - | - | - |
| Montmorillonite Clay | Friedel-Crafts Alkylation | - | - | Full | - | - | 1.09 x 10⁴ | 9.0 x 10²[7] |
| Aquivion Superacid Resin | Acylation | 1,2-Methylenedioxybenzene, Propionic anhydride | 80 | - | 44 | 83 | - | - |
| Triflic Acid | Friedel-Crafts Acylation | Various arenes and acylating agents | Room Temp. | - | Moderate to High | - | - | - |
Experimental Protocols
Detailed and standardized experimental procedures are essential for the accurate evaluation and comparison of catalyst performance. Below are representative protocols for determining key catalytic metrics.
Protocol 1: Determination of Turnover Frequency (TOF) in a Batch Reactor
Objective: To calculate the turnover frequency of a solid superacid catalyst for a liquid-phase reaction.
Materials:
-
Solid superacid catalyst (e.g., Sulfated Zirconia)
-
Reactants (e.g., carboxylic acid and alcohol for esterification)
-
Solvent (if necessary)
-
Internal standard (for GC analysis)
-
Glove box or desiccator for catalyst handling
-
Batch reactor with temperature and stirring control
-
Gas chromatograph (GC) with a suitable column and detector
Procedure:
-
Catalyst Preparation: Dry the solid acid catalyst under vacuum or in an oven at a specified temperature (e.g., 120 °C) for a defined period to remove adsorbed water. Handle the dried catalyst in a glove box or desiccator to prevent rehydration.
-
Reaction Setup:
-
Charge the batch reactor with a known amount of the catalyst.
-
Add the solvent (if any) and the internal standard to the reactor.
-
Bring the reactor to the desired reaction temperature under stirring.
-
-
Reaction Initiation:
-
Inject a known amount of the reactants into the reactor to start the reaction.
-
-
Sampling and Analysis:
-
Withdraw small aliquots of the reaction mixture at regular time intervals using a syringe with a filter to remove catalyst particles.
-
Analyze the samples by GC to determine the concentration of reactants and products.
-
-
Data Analysis:
-
Plot the concentration of the product versus time to obtain the initial reaction rate (moles of product formed per unit time).
-
Determine the number of active sites on the catalyst. This can be done through techniques like ammonia temperature-programmed desorption (NH₃-TPD) or by assuming that all acid sites are active.
-
Calculate the TOF using the following formula: TOF (s⁻¹) = (Initial rate of product formation [mol/s]) / (Number of active sites [mol])
-
Protocol 2: Friedel-Crafts Acylation Using a Solid Superacid Catalyst
Objective: To perform a Friedel-Crafts acylation of an aromatic compound using a solid superacid catalyst and to determine the product yield.
Materials:
-
Solid superacid catalyst (e.g., Amberlyst-15)
-
Aromatic substrate (e.g., anisole)
-
Acylating agent (e.g., acetic anhydride)
-
Solvent (e.g., dichloromethane)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Analytical equipment for product characterization (e.g., NMR, GC-MS)
Procedure:
-
Catalyst Activation: Activate the Amberlyst-15 catalyst by washing it with the solvent and drying it under vacuum.
-
Reaction:
-
In the round-bottom flask, suspend the activated catalyst in the solvent.
-
Add the aromatic substrate to the suspension and stir.
-
Add the acylating agent dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the purified product using NMR and GC-MS to confirm its identity and purity.
-
Calculate the percentage yield of the product.
-
Visualization of Catalytic Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate complex chemical pathways and experimental workflows.
Catalytic Cycle of Esterification
The following diagram illustrates the general mechanism of an acid-catalyzed esterification reaction.
Experimental Workflow for Catalyst Comparison
This diagram outlines the logical steps for a comparative study of different superacid catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Influence of alkyl chain length on sulfated zirconia catalysed batch and continuous esterification of carboxylic acids by light alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01089J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04005G [pubs.rsc.org]
A Comparative Guide to Validating Disulfuric Acid Concentration in Oleum
For researchers, scientists, and drug development professionals, the precise determination of disulfuric acid (pyrosulfuric acid) concentration in oleum is paramount for the success and reproducibility of various chemical processes. Oleum, a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄), is a critical reagent in sulfonation reactions, organic synthesis, and the production of explosives.[1][2] This guide provides an objective comparison of common analytical techniques for validating oleum concentration, supported by experimental data and detailed methodologies, to assist in selecting the most appropriate method for specific laboratory and process needs.
Comparison of Analytical Techniques
The choice of an analytical method for oleum concentration determination hinges on several factors, including the required accuracy and precision, sample throughput, cost, and safety considerations. The following table summarizes the key performance characteristics of four prevalent methods: titration, density and sound velocity measurement, conductivity measurement, and Raman spectroscopy.
| Analytical Technique | Principle | Accuracy | Precision (Repeatability) | Concentration Range | Advantages | Disadvantages |
| Titration | Neutralization reaction between the acidic sample and a standardized basic solution.[1] | 0.1% to 0.5% w/w H₂SO₄[1][3] | Standard Deviation (s.d.) is generally higher than instrumental methods.[1][3] | Full range[1] | Low initial cost, well-established methodology (e.g., ISO 910:1977).[1] | Time-consuming, hazardous due to the required dilution step, and operator-dependent.[1][3] |
| Density & Sound Velocity Measurement | Measurement of the sample's density and the speed of sound through it, which are correlated to concentration.[1][4] | ±0.03 wt%[1] | Low standard deviation, operator-independent.[1][3] | Full range (0% to 120% w/w H₂SO₄).[5] | Fast (measurement in ~3 minutes), automated, no sample preparation needed, and high accuracy.[1][3] | Higher initial instrument cost.[1] |
| Conductivity Measurement | Measurement of the electrical conductivity of the oleum, which varies with concentration.[6] | Dependent on the specific concentration range and calibration. | High | Specific ranges (e.g., 0-10% or 18-42% free SO₃).[7] | Cost-effective for in-line process control.[6] | Non-linear relationship between conductivity and concentration across the full range, requiring range-specific calibrations.[8] |
| Raman Spectroscopy | Analysis of the inelastic scattering of monochromatic light, which provides a chemical fingerprint of the sample.[1] | High, dependent on the calibration model. | High | Full range | Non-destructive, provides information on specific molecular species (H₂SO₄, SO₃, H₂S₂O₇), and suitable for in-line monitoring.[9][10] | Higher initial instrument cost, may require chemometric modeling for complex data analysis.[1][11] |
Experimental Protocols
Titration (Based on ISO 910:1977)
Objective: To determine the total acidity of oleum by titration with a standard sodium hydroxide solution.[1]
Materials:
-
Standard volumetric sodium hydroxide solution (e.g., 1 N)
-
Methyl red indicator solution
-
Hydrogen peroxide solution (30%)
-
Distilled water
-
Glass weighing ampoule
-
500 mL conical flask
-
Burette (graduated in 0.05 mL)
-
Analytical balance (accuracy of 0.0001 g)
Procedure:
-
Sample Preparation: Carefully draw a small amount of the oleum sample into a pre-weighed glass ampoule. Seal the ampoule and weigh it again to determine the exact mass of the oleum.[1]
-
Dilution: Place the sealed ampoule in a 500 mL conical flask containing a known, excess volume of distilled water. Carefully break the ampoule with a clean glass rod to allow the oleum to dissolve. This process is highly exothermic and must be performed with extreme caution in a fume hood.[1]
-
Oxidation: Add a few drops of 30% hydrogen peroxide solution to oxidize any dissolved sulfur dioxide.[1]
-
Titration: Add 2-3 drops of methyl red indicator to the diluted oleum solution. Titrate the solution with the standardized sodium hydroxide solution until the color changes from red to yellow.[1]
-
Calculation: Record the volume of sodium hydroxide solution used. The total acidity, expressed as % H₂SO₄, can be calculated using the appropriate stoichiometric formula.
Density and Sound Velocity Measurement
Objective: To determine the concentration of oleum using a combined density and sound velocity meter.[1]
Instrumentation:
-
Laboratory density and sound velocity meter (e.g., Anton Paar DSA 5000 M).[1]
Procedure:
-
Instrument Preparation: Ensure the instrument is clean, dry, and calibrated according to the manufacturer's instructions.[1]
-
Sample Introduction: Directly inject the oleum sample into the measuring cell using a syringe. No dilution or other sample preparation is required.[1]
-
Measurement: The instrument simultaneously measures the density and the speed of sound of the sample at a controlled temperature. The instrument's software automatically calculates the oleum concentration based on pre-installed concentration curves.[1][3]
Conductivity Measurement
Objective: To determine the concentration of oleum over a specific range by measuring its electrical conductivity.[1]
Instrumentation:
-
Toroidal (electrodeless) conductivity sensor to resist corrosion.[6]
-
Conductivity meter/transmitter.[1]
Procedure:
-
Sensor Installation and Calibration: For in-line measurements, install the toroidal conductivity sensor in the process stream. Calibrate the sensor using standard solutions of known conductivity that bracket the expected measurement range.[1]
-
Measurement: The sensor measures the conductivity of the oleum. The transmitter then converts this reading to a concentration value based on a pre-programmed concentration curve for the specific oleum range being monitored. Temperature compensation is typically applied automatically by the instrument.[1][7]
Raman Spectroscopy
Objective: To obtain a chemical fingerprint of the oleum sample to determine its concentration by analyzing the intensities of characteristic Raman bands.[1]
Instrumentation:
-
Raman spectrometer with a suitable laser excitation source.
-
Sample holder (e.g., quartz cuvette).[1]
Procedure:
-
Sample Preparation: Carefully transfer the oleum sample into the sample holder.[1]
-
Data Acquisition: Acquire the Raman spectrum of the sample according to the instrument's operating procedure. This includes setting parameters such as laser power, integration time, and the number of accumulations.[10]
-
Data Analysis: The concentration of free SO₃ and H₂SO₄ in the oleum can be determined by analyzing the intensities of their characteristic Raman bands.[1] This often involves creating a calibration model using a set of oleum standards with known concentrations, which have been determined by a primary method like titration. Chemometric analysis software can be used for more complex spectra.[11]
Mandatory Visualization
Caption: Cross-validation workflow for oleum analysis methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Conductivity Measurement in Sulfuric Acid Manufacturing | Emerson AU [emerson.com]
- 3. muser-my.com [muser-my.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. emerson.com [emerson.com]
- 7. Schneider Electric Sales | AC Drives & Soft Starters | Capacitor Banks | Circuit Breakers | Combination Service Entrance Devices | Contactors and Starters | Enclosures | Human Machine Interface | Lighting Contactors | Load Centers | Manual Starters & Switches | Metering Equipment | Motor Control Centers | NEMA Pressure & Float Switches | Panelboards | Push Buttons | Relays & Logic | Safety Switches | Sensors | Surge Protective Devices | Terminal Blocks | Thermal Units | Tower Lights | Transformers - LV | Wiring Devices [energymanagementautomation.com]
- 8. sulphuric-acid.com [sulphuric-acid.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Chemometric analysis in Raman spectroscopy from experimental design to machine learning-based modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Sulfonation Selectivity: Comparing Common Reagents
For researchers, scientists, and professionals in drug development, the precise functionalization of aromatic compounds is a cornerstone of molecular design. Sulfonation, an electrophilic aromatic substitution (EAS) reaction, introduces the sulfonic acid (-SO₃H) group, a versatile functional handle found in numerous dyes, detergents, and pharmaceuticals. However, achieving the desired regioselectivity—the specific placement of the sulfonyl group on an aromatic ring—can be challenging. This guide provides an objective comparison of the performance of various sulfonating reagents, supported by experimental data, to aid in the strategic selection of the appropriate method.
The selectivity of a sulfonation reaction is governed by a delicate interplay of factors, including the nature of the sulfonating agent, the substrate's electronic and steric properties, and the reaction conditions. Understanding these principles is paramount to controlling the reaction's outcome.
Key Factors Governing Sulfonation Selectivity
-
Kinetic vs. Thermodynamic Control : Unlike many other EAS reactions, sulfonation is often reversible.[1][2] This reversibility allows for control over the product distribution based on temperature. At lower temperatures, the reaction is under kinetic control, favoring the fastest-formed product, which typically has the lowest activation energy.[3][4] At higher temperatures, the reaction becomes reversible and is under thermodynamic control, leading to the most stable product.[3][4][5] The sulfonation of naphthalene is a classic example: reaction at 80°C yields the kinetically favored naphthalene-1-sulfonic acid, while at 160°C, the more stable naphthalene-2-sulfonic acid predominates.[3][4] This is due to the steric hindrance between the sulfonic acid group and the hydrogen at the 8-position in the 1-isomer.[1][3]
-
Electronic Effects : The existing substituents on the aromatic ring dictate the position of the incoming electrophile. Electron-donating groups (EDGs) such as hydroxyl (-OH), amine (-NH₂), and alkyl groups are ortho, para-directors, activating the ring for substitution at these positions.[6] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) are meta-directors.[6][7] The sulfonic acid group itself is strongly deactivating and meta-directing.[8]
-
Steric Hindrance : The size of both the substituent on the ring and the sulfonating agent can influence the ratio of ortho to para products.[6] Bulky groups on the substrate will sterically hinder the approach of the electrophile to the adjacent ortho positions, thus favoring substitution at the more accessible para position.[9][10] For instance, in the sulfonation of aniline, the bulky sulfonyl group favors the para position to minimize steric clash.[11][12]
-
Reversibility and Blocking Groups : The reversibility of sulfonation is a powerful synthetic tool.[1][2][9] The sulfonic acid group can be installed to block a more reactive position (typically the para position), forcing a subsequent EAS reaction to occur at a less favored site (like the ortho position).[13][14] The blocking group can then be removed by treating the product with hot dilute aqueous acid or steam.[8][9]
Comparative Data on Sulfonation Selectivity
The choice of sulfonating agent and reaction conditions has a profound impact on the distribution of isomers. The following table summarizes quantitative data from various experimental setups.
| Substrate | Sulfonating Reagent/Conditions | Predominant Isomer(s) | Isomer Ratio / Selectivity | Control Type | Reference(s) |
| Naphthalene | H₂SO₄, 80°C | Naphthalene-1-sulfonic acid | Major Product | Kinetic | [3][4] |
| Naphthalene | H₂SO₄, 160°C | Naphthalene-2-sulfonic acid | Major Product (82-90% β-isomer) | Thermodynamic | [3][4][15] |
| Naphthalene | 75.5-95.2 wt-% H₂SO₄, 25°C | Naphthalene-1-sulfonic acid | 1- to 2- ratio decreases from 5.9 to 4.1 with increasing acid concentration | Kinetic | [16] |
| Toluene | Aqueous H₂SO₄ | p-Toluenesulfonic acid | Partial rate factors: o-=34, m-=4.2, p-=112 | - | [17] |
| Aniline | H₂SO₄ | p-Aminobenzenesulfonic acid (Sulfanilic acid) | Major Product | Thermodynamic | [11][12] |
| Polystyrene | Pure H₂SO₄ | para-Substituted | 94:6 (para:meta) | - | [18] |
| Polystyrene | [Dsim]Cl (Ionic Liquid) | para-Substituted | 99.5 ± 0.3% | - | [18] |
| Nitrobenzene | Oleum (H₂SO₄ + SO₃) | m-Nitrobenzenesulfonic acid | Major Product | - | [19] |
| Pyridine | Oleum, HgSO₄ catalyst, ~275°C | Pyridine-3-sulfonic acid | Major Product (70% yield with catalyst) | - | [19][20] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for key sulfonation reactions that illustrate different selectivity principles.
Protocol 1: Kinetically vs. Thermodynamically Controlled Sulfonation of Naphthalene
This experiment demonstrates the effect of temperature on the regioselectivity of sulfonation.
Materials:
-
Naphthalene
-
Concentrated Sulfuric Acid (95-98%)
-
Reaction vessels suitable for heating
-
Stirring apparatus
-
Ice bath
Kinetic Control (Formation of Naphthalene-1-sulfonic acid):
-
In a reaction vessel, combine naphthalene and concentrated sulfuric acid in an appropriate molar ratio (e.g., 1:1.1).[21]
-
Heat the mixture to 80°C while stirring.[3]
-
Maintain the temperature and continue stirring for the desired reaction time (e.g., 1-2 hours).
-
Cool the reaction mixture in an ice bath.
-
Carefully pour the mixture into cold water to precipitate the product.
-
Isolate the naphthalene-1-sulfonic acid product by filtration, wash with cold water, and dry.
Thermodynamic Control (Formation of Naphthalene-2-sulfonic acid):
-
Combine naphthalene and concentrated sulfuric acid as described above.
-
Maintain this higher temperature for an extended period (e.g., 2-3 hours) to allow the reaction to reach equilibrium.[15]
-
Follow the cooling, precipitation, and isolation steps as described for the kinetic product.
Protocol 2: Sulfonation of a Deactivated Heterocycle (Pyridine)
This protocol illustrates the harsh conditions required to sulfonate an electron-deficient aromatic system.
Materials:
-
Pyridine
-
Oleum (Fuming Sulfuric Acid, e.g., 20% SO₃)
-
Mercuric sulfate (catalyst)
-
High-temperature reaction vessel (e.g., sealed tube or autoclave)
-
Sodium hydroxide (for neutralization)
-
Hydrochloric acid (for precipitation)
Procedure:
-
Caution: This reaction involves highly corrosive reagents and high temperatures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a suitable reaction vessel, charge pyridine and oleum. Mercuric sulfate is added as a catalyst to improve the yield.[20][22]
-
Seal the vessel and heat the mixture to approximately 275°C.[20]
-
Maintain the temperature for several hours (e.g., 12-24 hours).[20]
-
After cooling completely, cautiously dilute the reaction mixture with water.
-
Neutralize the solution with a strong base like sodium hydroxide to precipitate mercury salts and adjust the pH.
-
Filter the mixture to remove inorganic precipitates.
-
Acidify the filtrate with hydrochloric acid to precipitate the pyridine-3-sulfonic acid product.
-
Isolate the product by filtration, wash with cold water, and dry.
Visualizing Sulfonation Concepts
Diagrams can clarify the complex relationships and workflows in sulfonation chemistry.
Caption: Kinetic vs. Thermodynamic control in naphthalene sulfonation.
Caption: General experimental workflow for an aromatic sulfonation reaction.
Caption: Using sulfonation as a reversible blocking group strategy.
References
- 1. organic chemistry - Thermodynamic vs Kinetic Sulphonation of Naphthalene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. echemi.com [echemi.com]
- 12. organic chemistry - Why does sulfonation of aniline occur para rather than ortho? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. RU2527853C2 - Method of naphthalene sulphonation - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]
A Comparative Guide to Sulfonation: Disulfuric Acid vs. Chlorosulfonic Acid
For researchers, scientists, and professionals in drug development, the choice of sulfonating agent is a critical decision that can significantly impact reaction efficiency, product yield, and safety. This guide provides an in-depth, objective comparison of two common sulfonating agents: disulfuric acid (oleum) and chlorosulfonic acid, supported by experimental data and detailed protocols.
Executive Summary
This compound, commonly known as oleum, and chlorosulfonic acid are both powerful reagents for introducing the sulfonic acid group (-SO₃H) onto organic molecules, a crucial transformation in the synthesis of many pharmaceuticals and other fine chemicals. While both are effective, they exhibit distinct differences in reactivity, selectivity, byproducts, and handling requirements.
This compound (Oleum) is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄). Its reactivity is directly proportional to the concentration of free SO₃. It is a strong sulfonating agent capable of sulfonating a wide range of aromatic compounds.
Chlorosulfonic acid (ClSO₃H) is a molecular compound that can be viewed as a mixed anhydride of sulfuric acid and hydrochloric acid. It is a highly reactive and often more aggressive sulfonating agent, capable of directly converting aromatic compounds into sulfonyl chlorides under certain conditions.
This guide will delve into the performance of these two reagents, presenting a side-by-side comparison of their reaction characteristics, supported by experimental data, to aid in the selection of the most appropriate agent for a given sulfonation reaction.
Performance Comparison: this compound vs. Chlorosulfonic Acid
The choice between this compound and chlorosulfonic acid often depends on the specific substrate, the desired product (sulfonic acid vs. sulfonyl chloride), and the desired level of reactivity and selectivity.
Quantitative Data Summary
The following table summarizes key performance indicators for the sulfonation of toluene, a common model substrate, with both this compound (oleum) and chlorosulfonic acid. It is important to note that a direct comparison of yields for the same product is challenging as chlorosulfonic acid often directly yields the sulfonyl chloride, while oleum primarily produces the sulfonic acid.
| Parameter | This compound (Oleum) | Chlorosulfonic Acid | Citation(s) |
| Typical Substrate | Aromatic compounds (e.g., toluene, naphthalene) | Aromatic compounds, alcohols, amines | [1], |
| Primary Product | Arylsulfonic acids | Arylsulfonyl chlorides or arylsulfonic acids | [2],[3] |
| Reaction Conditions | |||
| Toluene Sulfonation Temp. | 35 °C | 0-5 °C | [4], |
| Yield (Toluene) | Not directly reported as a single value; focus is on isomer distribution. | 72-85% (for o/p-toluenesulfonyl chloride) | [2], |
| Isomer Distribution (Toluene) | para major product, ortho minor product. | ortho and para isomers formed. | [4],[5] |
| Byproducts | Sulfones, water (can reduce conversion) | Hydrogen chloride (HCl) gas, sulfuric acid | [6],[7] |
| Reactivity | High, dependent on free SO₃ concentration. | Very high, often more reactive than oleum. | [8] |
| Safety Concerns | Highly corrosive, reacts violently with water. | Highly corrosive, reacts violently with water to produce HCl and H₂SO₄. | [9], |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the practical aspects of using each reagent.
Sulfonation of Toluene with this compound (20% Oleum)
Objective: To synthesize toluenesulfonic acids.
Procedure:
-
In a flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, place 100 g of toluene.
-
Cool the flask in an ice bath.
-
Slowly add 150 g of 20% oleum (a solution of 20% SO₃ in H₂SO₄) to the stirred toluene, maintaining the temperature between 25-30°C.
-
After the addition is complete, continue stirring for 2 hours at the same temperature.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.
-
The toluenesulfonic acids will precipitate. Filter the solid product and wash with cold water.
-
Dry the product in a desiccator. The resulting product will be a mixture of ortho- and para-toluenesulfonic acids.
Chlorosulfonation of Toluene
Objective: To synthesize toluenesulfonyl chlorides.
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to absorb HCl gas), place 500 g of chlorosulfonic acid.
-
Cool the flask to 0°C using an ice-salt bath.
-
Slowly add 100 g of pure toluene dropwise to the stirred chlorosulfonic acid, ensuring the temperature is maintained between 0-5°C.
-
After the addition of toluene is complete, continue stirring the reaction mixture at the same temperature for approximately 12 hours.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. An oily layer of toluenesulfonyl chlorides will separate.
-
Separate the oily layer. The liquid o-toluenesulfonyl chloride can be separated from the solid p-toluenesulfonyl chloride by filtration at low temperature. The reported yield for the combined isomers is around 85%.
Reaction Mechanisms and Logical Relationships
The sulfonation of aromatic compounds by both this compound and chlorosulfonic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism. However, the nature of the active electrophile differs, which influences the reaction profile.
Sulfonation with this compound (Oleum)
In oleum, the active electrophile is believed to be sulfur trioxide (SO₃) or protonated sulfur trioxide (HSO₃⁺). The reaction proceeds through the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity.
Caption: Mechanism of sulfonation with this compound (oleum).
Sulfonation with Chlorosulfonic Acid
With chlorosulfonic acid, the reaction can proceed through different electrophilic species depending on the reaction conditions. The electrophile can be the chlorosulfonium ion (SO₂Cl⁺) or sulfur trioxide generated in situ. The reaction can lead directly to the sulfonyl chloride.
Caption: Mechanism of chlorosulfonation with chlorosulfonic acid.
Concluding Remarks
The selection between this compound and chlorosulfonic acid for sulfonation is a nuanced decision that requires careful consideration of the desired product, substrate reactivity, and safety protocols.
-
This compound (oleum) is generally the reagent of choice for the direct synthesis of sulfonic acids. Its reactivity can be tuned by varying the concentration of free SO₃, offering a degree of control over the reaction. For some substrates, oleum has been shown to provide better conversion and selectivity compared to chlorosulfonic acid.[10]
-
Chlorosulfonic acid is a highly reactive agent that is particularly useful for the direct synthesis of sulfonyl chlorides.[2] This can be a significant advantage, as it bypasses the need for a separate chlorination step if the sulfonyl chloride is the desired intermediate. However, its high reactivity can sometimes lead to lower selectivity and the generation of corrosive HCl gas is a significant handling challenge.[11][10]
For any specific application, it is imperative for researchers to consult the primary literature and conduct small-scale optimization studies to determine the most suitable sulfonating agent and reaction conditions. Safety must always be the highest priority when working with these corrosive and reactive chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. O-TOLUENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride - Google Patents [patents.google.com]
- 4. organic chemistry - What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. US20040242932A1 - Aromatic sulfonation reactions - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Assessing the Purity of Synthesized Disulfuric Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of disulfuric acid, also known as oleum or fuming sulfuric acid, is paramount in numerous applications within research, chemical synthesis, and pharmaceutical development. The concentration of free sulfur trioxide (SO₃) in sulfuric acid dictates its reactivity and physical properties, making precise purity assessment essential for process control, reaction stoichiometry, and ensuring the quality and safety of final products. This guide provides an objective comparison of common analytical techniques for evaluating the purity of synthesized this compound, complete with experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for determining this compound purity hinges on several factors, including the required accuracy and precision, sample throughput, cost of instrumentation, and the specific requirements of the application. The following table summarizes the key performance characteristics of four widely used methods.
| Analytical Technique | Principle | Accuracy | Precision (Repeatability) | Concentration Range | Advantages | Limitations |
| Titration | Neutralization reaction between the acidic sample and a standardized basic solution. | 0.1% to 0.5% w/w H₂SO₄[1][2] | Standard Deviation (s.d.) is generally higher than instrumental methods.[1][2] | Full range.[1] | Low initial cost, well-established methodology (ISO 910).[1] | Time-consuming, hazardous due to required dilution, operator-dependent.[1][2] |
| Density & Sound Velocity Measurement | Measurement of the sample's density and the speed of sound through it, which are correlated to concentration. | ±0.03 wt%[1] | Low standard deviation, operator-independent.[1][2] | 0% to 120% w/w H₂SO₄.[1] | Fast (measurement in ~3 minutes), automated, no sample preparation needed, high accuracy.[1][2] | Higher initial instrument cost.[1] |
| Conductivity Measurement | Measurement of the electrical conductivity of the solution, which is dependent on the concentration of ionic species. | High (dependent on calibration) | High (can reach ~1% precision for ionic species). | Specific ranges, can be non-linear. | Suitable for in-line process monitoring. | Sensitive to temperature changes, requires careful calibration. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a chemical fingerprint of the sample based on molecular vibrations. | High (can be calibrated against titration to achieve <0.1% accuracy). | High | Full range. | Non-destructive, provides structural information, minimal sample preparation.[1] | Higher instrument cost, requires calibration with primary standards.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Acid-Base Titration
Objective: To determine the total acidity of a this compound sample by titration with a standardized sodium hydroxide solution.
Materials:
-
This compound sample
-
Standardized 1 N Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Methyl red indicator solution
-
Hydrogen peroxide (30% solution), neutral to methyl red
-
Glass ampoule
-
500 mL conical flask with a ground glass stopper
-
Burette (50 mL, graduated in 0.1 mL)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Carefully draw a small amount of the this compound sample into a pre-weighed glass ampoule.
-
Seal the ampoule and weigh it accurately to determine the mass of the oleum sample.
-
-
Dilution:
-
Place the sealed ampoule in a 500 mL conical flask containing a known volume of deionized water (e.g., 200 mL).
-
Stopper the flask and carefully break the ampoule by shaking.
-
Continue to shake the flask until the acid is completely dissolved and any fumes have been absorbed by the water. This process is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
-
Oxidation of SO₂:
-
Add a few drops of hydrogen peroxide solution to the diluted sample to oxidize any dissolved sulfur dioxide to sulfuric acid.
-
-
Titration:
-
Add 2-3 drops of methyl red indicator to the solution.
-
Titrate the solution with the standardized 1 N NaOH solution until the color changes from red to yellow.
-
Record the volume of NaOH solution used.
-
Calculation: The total acidity, expressed as % H₂SO₄, can be calculated using the following formula:
% H₂SO₄ = (V × N × 49.04) / W × 100
Where:
-
V = Volume of NaOH solution used (mL)
-
N = Normality of the NaOH solution
-
W = Weight of the oleum sample (g)
-
49.04 = Equivalent weight of H₂SO₄
Density and Sound Velocity Measurement
Objective: To determine the concentration of this compound using a combined density and sound velocity meter.
Instrumentation:
-
Anton Paar DSA 5000 M or a similar laboratory density and sound velocity meter.
Procedure:
-
Instrument Preparation:
-
Ensure the instrument is clean, dry, and calibrated according to the manufacturer's instructions.
-
-
Sample Introduction:
-
Directly inject the this compound sample into the measuring cell using a syringe. No sample preparation is required.
-
-
Measurement:
-
The instrument will simultaneously measure the density and the speed of sound of the sample at a controlled temperature.
-
The instrument's software automatically calculates the concentration of this compound based on pre-installed concentration curves. Temperature compensation is also automatically applied.[1]
-
Conductivity Measurement
Objective: To determine the concentration of this compound by measuring its electrical conductivity.
Instrumentation:
-
Toroidal (electrodeless) conductivity sensor
-
Conductivity meter/transmitter
Procedure:
-
Calibration:
-
Calibrate the conductivity meter using standard solutions of known conductivity that bracket the expected range of the samples.
-
-
Sample Measurement:
-
For in-line measurements, install the toroidal conductivity sensor in the process stream.
-
For laboratory measurements, immerse the conductivity probe into the this compound sample.
-
Ensure the sample temperature is stable and recorded, as conductivity is temperature-dependent.
-
-
Data Analysis:
-
The conductivity meter will provide a direct reading.
-
Use a pre-established calibration curve that correlates conductivity and temperature to the concentration of this compound to determine the purity.
-
Raman Spectroscopy
Objective: To obtain a chemical fingerprint of the this compound sample to determine its concentration.
Instrumentation:
-
Raman spectrometer with a suitable laser excitation source
-
Quartz cuvette or other suitable sample holder
Procedure:
-
Sample Preparation:
-
Carefully transfer the this compound sample into the sample holder.
-
-
Data Acquisition:
-
Acquire the Raman spectrum of the sample according to the instrument's operating procedure.
-
-
Data Analysis:
-
The concentration of free SO₃ and H₂SO₄ in the oleum can be determined by analyzing the intensities of their characteristic Raman bands.[1]
-
This analysis often involves creating a calibration model using a set of oleum standards with known concentrations, which are typically determined by a primary method like titration.[1]
-
Experimental Workflow
The following diagram illustrates a logical workflow for assessing the purity of synthesized this compound, incorporating various analytical techniques for comprehensive analysis and quality control.
Caption: A logical workflow for the comprehensive purity assessment of synthesized this compound.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Oleum
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the composition of oleum, a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄), is critical for safety and process control in numerous applications, including organic synthesis, sulfonation reactions, and the manufacturing of specialty chemicals. This guide provides an objective comparison of common analytical techniques for the analysis of oleum, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate method for their specific needs.
Core Analytical Techniques
The most prevalent methods for determining the concentration of oleum include:
-
Titration: A classic acid-base titration method, often considered the reference method.
-
Density and Sound Velocity Measurement: An instrumental technique that correlates the physical properties of the solution to its concentration.
-
Conductivity Measurement: An electrochemical method that measures the electrical conductivity of the oleum, which varies with the concentration of free SO₃.
-
Raman Spectroscopy: A spectroscopic technique that provides a chemical fingerprint of the sample, allowing for the quantification of H₂SO₄ and free SO₃.
The selection of an appropriate analytical technique hinges on a variety of factors, including the required accuracy and precision, sample throughput, cost, and safety considerations. The following sections provide a detailed comparison of these methods.
Data Presentation
The following tables summarize the typical performance characteristics for the cross-validation of these analytical methods for oleum.
Table 1: Comparison of Accuracy and Precision
| Analytical Method | Accuracy (% Recovery) | Precision (RSD %) |
| Titration | 99.5 - 100.5% | ≤ 0.5% |
| Density & Sound Velocity | 99.8 - 100.2% | ≤ 0.1% |
| Conductivity Measurement | 98.0 - 102.0% | ≤ 1.0% |
| Raman Spectroscopy | 99.0 - 101.0% | ≤ 0.8% |
Table 2: Comparison of Linearity and Range
| Analytical Method | Linearity (R²) | Concentration Range (% Free SO₃) |
| Titration | ≥ 0.999 | Full range |
| Density & Sound Velocity | Not Applicable¹ | Full range |
| Conductivity Measurement | ≥ 0.995 | 0-10% and 18-42% |
| Raman Spectroscopy | ≥ 0.998 | 0 - 65% |
¹Linearity is not typically assessed for this method as it relies on a direct correlation between physical properties and concentration.
Table 3: Comparison of Detection and Quantitation Limits
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Titration | Not Applicable² | Not Applicable² |
| Density & Sound Velocity | Not Applicable² | Not Applicable² |
| Conductivity Measurement | ~0.05% Free SO₃ | ~0.15% Free SO₃ |
| Raman Spectroscopy | ~0.1% Free SO₃ | ~0.3% Free SO₃ |
²LOD and LOQ are not relevant for titration and density/sound velocity measurements in the context of oleum analysis as they are designed for assaying high concentrations.
Table 4: Summary of Advantages and Disadvantages
| Analytical Method | Advantages | Disadvantages |
| Titration | Low initial cost, well-established methodology (ISO 910).[1] | Time-consuming, hazardous due to required dilution, operator-dependent.[1][2] |
| Density & Sound Velocity | Fast (~3 minutes), automated, no sample preparation needed, high accuracy.[1][2] | Higher initial instrument cost.[1] |
| Conductivity Measurement | Suitable for in-line process control, rapid measurements. | Limited concentration ranges, sensitive to temperature fluctuations. |
| Raman Spectroscopy | Non-destructive, provides structural information, can be used for in-situ measurements. | Higher initial cost, requires calibration with primary methods like titration.[1] |
Experimental Protocols
Titration (Based on ISO 910)
Objective: To determine the total acidity of oleum.
Materials:
-
Standardized 1 N Sodium Hydroxide (NaOH) solution
-
Methyl red indicator
-
Distilled water
-
Glass ampoules
-
500 mL Erlenmeyer flask
-
Burette
-
Analytical balance
Procedure:
-
Sample Preparation: A small amount of the oleum sample is carefully drawn into a pre-weighed glass ampoule. The ampoule is then sealed and weighed again to determine the exact mass of the oleum.[1]
-
Dilution: The sealed ampoule is placed in a 500 mL Erlenmeyer flask containing a known volume of distilled water. The ampoule is then carefully broken to allow the oleum to dissolve. This step is highly exothermic and must be performed with extreme caution in a fume hood.[1]
-
Titration: A few drops of methyl red indicator are added to the diluted oleum solution. The solution is then titrated with a standardized 1 N NaOH solution until the color changes from red to yellow.[1]
-
Calculation: The total acidity and the percentage of free SO₃ are calculated from the volume of NaOH used and the mass of the oleum sample.
Density and Sound Velocity Measurement
Objective: To determine the oleum concentration based on its physical properties.
Instrumentation:
-
Combined density and sound velocity meter (e.g., Anton Paar DSA 5000 M).
Procedure:
-
Instrument Preparation: Ensure the instrument is clean, dry, and calibrated according to the manufacturer's instructions.
-
Sample Introduction: Approximately 3 mL of the oleum sample is injected directly into the measuring cell using a syringe. No sample preparation is required.[2]
-
Measurement: The instrument simultaneously measures the density and the speed of sound of the sample at a controlled temperature.
-
Data Analysis: The instrument's software automatically calculates the oleum concentration based on pre-installed concentration curves.[1]
Conductivity Measurement
Objective: To determine the oleum concentration by measuring its electrical conductivity.
Instrumentation:
-
Toroidal (electrodeless) conductivity sensor
-
Conductivity meter/transmitter
Procedure:
-
Sensor Installation and Calibration: For in-line measurements, the toroidal conductivity sensor is installed in the process stream. The sensor is calibrated using standard solutions with known conductivity values.[1]
-
Measurement: The sensor measures the conductivity of the oleum.
-
Data Analysis: The transmitter converts the conductivity reading to a concentration value based on a pre-programmed concentration curve. Temperature compensation is automatically applied.[1]
Raman Spectroscopy
Objective: To obtain a chemical fingerprint of the oleum sample to determine its concentration.
Instrumentation:
-
Raman spectrometer with a suitable laser excitation source
-
Quartz cuvette or fiber optic probe
Procedure:
-
Sample Preparation: The oleum sample is carefully transferred into a quartz cuvette. For in-line measurements, a fiber optic probe can be used.
-
Data Acquisition: The Raman spectrum of the sample is acquired according to the instrument's operating procedure.
-
Data Analysis: The concentration of free SO₃ and H₂SO₄ is determined by analyzing the intensities of their characteristic Raman bands. This often involves creating a calibration model using a set of oleum standards with known concentrations, typically determined by a primary method like titration.[1]
Mandatory Visualization
Caption: Workflow for the cross-validation of oleum analysis methods.
Caption: Comparison of analytical methods for oleum.
References
Comparative Kinetic Data of Acid-Catalyzed Esterification
A Comparative Guide to the Efficacy of Acid Catalysts in Esterification Reactions
The selection of an appropriate acid catalyst is crucial for optimizing the efficiency, yield, and purity of esterification reactions, a cornerstone of organic synthesis for producing a vast array of chemical intermediates and active pharmaceutical ingredients. This guide provides an objective comparison of the performance of various homogeneous acid catalysts in esterification reactions, supported by experimental data.
The efficacy of different acid catalysts can be quantitatively compared by examining their impact on the reaction kinetics, specifically the rate of reaction and the activation energy required.
Esterification of n-Butanol with Acetic Acid
A study comparing sulfuric acid, nitric acid, and p-toluenesulfonic acid (p-TSA) in the esterification of n-butanol with acetic acid revealed significant differences in their catalytic activity. The experiments were conducted at a temperature of 80°C, a 1:1 molar ratio of acid to alcohol, and a 3% catalyst concentration[1].
| Catalyst | Conversion (%) | Activation Energy (J/mol) |
| Sulfuric Acid | 73.0 | 36448.49 |
| p-Toluenesulfonic Acid | 68.5 | 19060.16 |
| Nitric Acid | 66.25 | 23324.31 |
Table 1: Comparison of catalyst performance in the esterification of n-butanol with acetic acid.[1]
Esterification of Palm Fatty Acid Distillate (PFAD) with Methanol
In a separate study, the esterification of PFAD with methanol was compared using sulfuric acid and p-toluenesulfonic acid as catalysts. At a 9:1 molar ratio of methanol to PFAD and a 25% catalyst concentration over 120 minutes, sulfuric acid demonstrated higher conversion[2].
| Catalyst | PFAD Conversion (%) |
| Sulfuric Acid | 99.08 |
| p-Toluenesulfonic Acid | 98.27 |
Table 2: Comparison of PFAD conversion using different acid catalysts.[2]
Experimental Protocols
The following is a generalized methodology for conducting comparative kinetic studies of acid-catalyzed esterification in a laboratory setting, based on common practices reported in the literature[3][4][5].
Objective: To determine and compare the rate constants and activation energies of an esterification reaction using different acid catalysts.
Materials:
-
Carboxylic acid (e.g., acetic acid)
-
Alcohol (e.g., ethanol, n-butanol)
-
Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Standardized sodium hydroxide solution for titration
-
Phenolphthalein indicator
-
Ice bath
-
Thermostatically controlled water bath or heating mantle
-
Batch reactor or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Burette, pipettes, and conical flasks
Procedure:
-
Reaction Setup: A known molar ratio of the carboxylic acid and alcohol is charged into the batch reactor. The reactor is placed in a thermostatic bath to maintain a constant temperature.
-
Initiation of Reaction: A predetermined concentration of the acid catalyst is added to the reactor to initiate the esterification reaction. This moment is considered time zero.
-
Sampling: At regular time intervals, a small aliquot of the reaction mixture is withdrawn.
-
Quenching: The withdrawn sample is immediately transferred to a flask containing ice to quench the reaction.
-
Titration: The concentration of the unreacted carboxylic acid in the sample is determined by titrating with a standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
Data Analysis: The concentration of the carboxylic acid is plotted against time. The initial rate of the reaction can be determined from the slope of this graph at time zero[5]. By conducting the experiment at different temperatures, the activation energy can be calculated using the Arrhenius equation.
Visualizing Reaction Pathways and Workflows
Fischer-Speier Esterification Mechanism
The acid-catalyzed esterification of a carboxylic acid with an alcohol, commonly known as the Fischer-Speier esterification, proceeds through a series of key steps. The reaction is reversible and can be driven to completion by removing water as it forms[6]. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack from the alcohol[6].
General Experimental Workflow for Kinetic Studies
The workflow for a typical kinetic study of an acid-catalyzed reaction involves several distinct stages, from reaction setup to data analysis.
References
A Comparative Guide to Sulfonating Agents: Disulfuric Acid vs. Sulfur Trioxide (SO₃) Complexes
In the fields of organic synthesis, medicinal chemistry, and drug development, the introduction of a sulfonic acid group (–SO₃H) into a molecule—a process known as sulfonation—is a critical transformation. This modification can significantly alter a compound's properties, such as increasing its water solubility and bioavailability, which is often a key objective in pharmaceutical research.[1][2] The choice of sulfonating agent is paramount and typically involves a trade-off between reactivity, selectivity, and substrate compatibility.
This guide provides an objective comparison between two primary classes of sulfonating agents: the highly reactive disulfuric acid (also known as oleum or fuming sulfuric acid) and the more moderate sulfur trioxide (SO₃) complexes.[3][4]
Key Differences at a Glance
This compound is a constituent of fuming sulfuric acid (oleum) and is prepared by dissolving sulfur trioxide (SO₃) in concentrated sulfuric acid.[4][5] It is an exceptionally strong and aggressive sulfonating agent. In contrast, SO₃ complexes are formed by reacting SO₃, a Lewis acid, with Lewis bases like pyridine, dimethylformamide (DMF), or various amines (e.g., trimethylamine, triethylamine).[3][6] This complexation moderates the extreme reactivity of free SO₃, resulting in milder and more selective reagents.[6][7]
| Feature | This compound (Oleum) | SO₃ Complexes (e.g., SO₃·Py, SO₃·DMF) |
| Reactivity | Very High; suitable for deactivated aromatic rings.[1] | Moderate to High; tunable based on the Lewis base.[6] |
| Selectivity | Lower; risk of over-sulfonation and side reactions.[8] | Higher; allows for regioselective sulfonation.[6] |
| Substrate Scope | Robust, less sensitive substrates. | Sensitive substrates like alcohols, proteins, carbohydrates.[3] |
| Handling | Highly corrosive; requires specialized equipment.[9] | Often solids, easier to handle than gaseous SO₃.[1] |
| Byproducts | Stoichiometric reactions can be clean, but excess acid requires disposal.[9] | Complexing agent (e.g., pyridine) can be toxic and difficult to remove.[3][10] |
| Cost | Generally lower reagent cost. | Higher cost due to the complexing agent.[3] |
Performance Comparison: Reactivity and Selectivity
This compound (Oleum): The primary advantage of this compound lies in its potent electrophilicity, making it effective for sulfonating deactivated or sterically hindered aromatic compounds where less reactive agents fail.[1] However, this high reactivity is a double-edged sword. It can lead to undesirable side reactions, such as charring, oxidation, and the formation of sulfones, especially with sensitive substrates.[9] The strongly acidic conditions can also cleave acid-sensitive protecting groups or degrade delicate molecular backbones, such as those in polysaccharides.[6]
SO₃ Complexes: The reactivity of SO₃ complexes is moderated by the strength of the Lewis base used.[6] For instance, the reactivity generally follows the order: SO₃·Dioxane > SO₃·DMF > SO₃·Pyridine > SO₃·Triethylamine > SO₃·Trimethylamine.[6] This tunability allows chemists to select a reagent tailored to the substrate's sensitivity.
SO₃ complexes offer significantly better selectivity.[6] They are the reagents of choice for the sulfation of alcohols, phenols, and amines, particularly in complex molecules like carbohydrates, steroids, and peptides, where preserving stereochemistry and functional group integrity is crucial.[3][10] The milder reaction conditions prevent the degradation of polymer backbones and avoid the cleavage of acid-sensitive bonds.[6]
A logical workflow for choosing a sulfonating agent is presented below.
Quantitative Data from Experimental Studies
The choice between reagents often comes down to yield and purity. While direct comparisons are not always available for identical substrates, data from various studies illustrate the performance differences.
| Substrate | Reagent | Conditions | Yield | Comments |
| Tyrosine Derivative | SO₃·DMF | 25 °C | ~70% | Reported to give 20% better yields than SO₃·Pyridine.[7] Easier work-up.[11] |
| Tyrosine Derivative | SO₃·Pyridine | 25 °C | ~50% | Sulfation with SO₃·Pyridine is known to result in considerable coloring.[7] |
| Benzyl Alcohol | Bu₃N·SO₃ | MeCN, 90°C | 95% | A novel complex designed for improved solubility and easier purification.[12] |
| Benzyl Alcohol | Pyridine·SO₃ | MeCN, 90°C | 17% | Although conversion was high, the isolated yield of the pyridinium salt was low.[12] |
| Benzyl Alcohol | Me₃N·SO₃ | MeCN, 90°C | 0% | Poor results observed for this specific substrate under these conditions.[12] |
| 5-Amino-2-naphthol | H₂SO₄ (neat) | 55°C to RT | Not specified | Used as a protecting and activating group; precipitates from the reaction mixture.[8] |
Experimental Protocols
Protocol 1: Sulfonation of an Aromatic Compound using SO₃·Pyridine Complex
This protocol provides a general procedure for the sulfonation of an electron-rich aromatic compound.[1]
Materials:
-
Aromatic substrate
-
Anhydrous pyridine
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl, 1 M NaOH
-
Brine, Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the aromatic substrate in anhydrous pyridine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Agent: Slowly add the SO₃·pyridine complex in portions to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor progress by Thin-Layer Chromatography (TLC).
-
Quenching: Once complete, cool the mixture to 0 °C and slowly quench by adding cold water.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the aqueous layer with DCM to remove unreacted starting material. Adjust the pH of the aqueous layer to ~9-10 with 1 M NaOH, then wash again with DCM. Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
The general workflow for this process is visualized below.
Protocol 2: Sulfonation of 5-Amino-2-naphthol using Sulfuric Acid
This protocol describes the sulfonation of an amine-containing naphthol using concentrated sulfuric acid.[8]
Materials:
-
5-Amino-2-naphthol
-
Concentrated sulfuric acid (H₂SO₄)
-
Water, Acetone
-
Nitrogen gas
Procedure:
-
Preparation: Grind 5-amino-2-naphthol to a fine powder.
-
Reaction Setup: Place the powder in a flask and heat to 55 °C under a stream of nitrogen.
-
Addition of Acid: Add concentrated sulfuric acid (approx. 4 equivalents) in one portion and mix rapidly with the solid.
-
Reaction: Continue stirring until the mixture becomes too viscous. Remove the heat, cover the reaction, and let it stand overnight. The product sulfonic acid precipitates out of the solution.
-
Isolation: Take up the resulting solid in approximately 500 mL of water and collect it by suction filtration.
-
Washing: Further purify the solid by taking it up in approximately 300 mL of acetone and collecting it again by suction filtration. The product, an inner salt, is insoluble in both water and acetone.
Mechanism of Electrophilic Aromatic Sulfonation
The underlying mechanism for sulfonation of aromatic rings involves the attack of the aromatic π-system on a highly electrophilic sulfur species. With this compound, the electrophile is believed to be HSO₃⁺, formed through a series of equilibria.[13]
Conclusion
The choice between this compound and SO₃ complexes is dictated by the specific requirements of the chemical transformation.
-
This compound (oleum) is a powerful, cost-effective agent ideal for sulfonating robust, deactivated substrates where high reactivity is essential. Its drawbacks are its corrosivity and potential for side reactions with more delicate molecules.[1][9]
-
SO₃ complexes offer a versatile and selective alternative for sulfonating sensitive, multifunctional compounds prevalent in drug development.[3][6] Their moderated and tunable reactivity allows for cleaner reactions and higher yields of pure products, though they come at a higher cost and can introduce purification challenges related to the complexing agent.[3][10][12]
For researchers and drug development professionals, understanding the distinct advantages and limitations of each class of reagent is crucial for designing efficient and successful synthetic routes. The trend towards synthesizing increasingly complex and sensitive molecules continues to favor the use of well-chosen SO₃ complexes to achieve the desired chemical modifications with precision and control.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of dimethylformamide–sulphur trioxide complex as a sulphating agent of tyrosine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 13. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]
Comparative Performance Analysis of Disulfuric Acid in Industrial Processes
For Researchers, Scientists, and Drug Development Professionals
Disulfuric acid, commonly known as oleum or fuming sulfuric acid, serves as a powerful sulfonating and nitrating agent in a multitude of industrial applications, ranging from the synthesis of pharmaceuticals and dyes to the production of detergents and explosives. Its efficacy stems from the presence of free sulfur trioxide (SO₃), which acts as the primary electrophile in these reactions. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data and detailed methodologies.
Performance Comparison in Sulfonation Reactions
Sulfonation is a critical process for introducing the sulfonic acid group (-SO₃H) onto aromatic compounds. The choice of sulfonating agent significantly impacts reaction efficiency, product yield, and process safety.
Key Performance Indicators:
-
Reaction Rate: this compound's high concentration of free SO₃ generally leads to faster reaction rates compared to concentrated sulfuric acid.
-
Yield: Optimal concentration of oleum is crucial for maximizing product yield. Concentrations between 0.5% and 33% free SO₃ are often recommended for specific reactions to avoid unwanted byproducts like sulfones.[1][2]
-
Selectivity: The concentration of free SO₃ can influence the isomeric distribution of the product. For instance, in the sulfonation of naphthalene, using oleum with a small amount of HCl as a catalyst can improve the ratio of α- to β-sulfonic acid isomers.
-
Reaction Conditions: Oleum sulfonation often provides better temperature control due to lower heat generation compared to other methods.[3] However, the reaction is highly exothermic and requires efficient heat removal to prevent charring.[1]
Comparative Data for Aromatic Sulfonation:
| Sulfonating Agent | Typical Reaction Temperature (°C) | Typical Reaction Time | Yield (%) | Selectivity | Key Considerations |
| This compound (Oleum) | 40 - 150 | Varies (can be < 2s in microreactors) | Up to 99% | Dependent on SO₃ concentration and substrate | Versatile, better temperature control, but corrosive and requires precise concentration management.[3][4][5][6] |
| Concentrated Sulfuric Acid | 100 - 150 | 12 - 24 hours | Generally lower than oleum | Can lead to byproducts due to water formation | Reversible reaction, water produced can reduce conversion.[4][7] |
| Chlorosulfonic Acid | 50 - 100 | 12 - 24 hours | Variable | Can form sulfonyl chlorides as intermediates | Less tendency to char compared to sulfuric acid, but produces corrosive HCl gas.[4][8] |
| Sulfur Trioxide (SO₃) | Varies (often used with a solvent) | Varies | High | Can be highly selective | Very reactive, requires careful handling and often a solvent to moderate reactivity.[7] |
| Solid Acid Catalysts (e.g., Sulfated Zirconia) | Varies | Varies | Variable | Can be highly selective | Environmentally benign, reusable, but may have lower activity. |
Experimental Protocols
General Protocol for Aromatic Sulfonation using this compound (Oleum)
This protocol outlines a general procedure for the sulfonation of an aromatic compound in a laboratory or pilot-plant setting.
Materials:
-
Aromatic substrate (e.g., benzene, toluene, nitrobenzene)
-
This compound (Oleum) of a specified free SO₃ concentration (e.g., 20-30%)
-
Inert solvent (optional, e.g., dichloromethane)
-
Quenching solution (e.g., ice-water mixture)
-
Neutralizing agent (e.g., sodium hydroxide solution)
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermometer, and dropping funnel
-
Cooling/heating circulator
-
Scrubber for acidic vapors
-
Separatory funnel
-
Drying apparatus (e.g., rotary evaporator)
Procedure:
-
Reactor Setup: The reactor is charged with the aromatic substrate, and if used, the inert solvent. The system is sealed and purged with an inert gas (e.g., nitrogen).
-
Temperature Control: The reactor is cooled to the desired reaction temperature (e.g., 0-10 °C) using the circulator.
-
Reagent Addition: this compound is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature within a narrow range (±2 °C). Efficient stirring is crucial to ensure good mixing and heat dissipation.[1]
-
Reaction Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them using techniques like HPLC or GC.
-
Quenching: Once the reaction is complete, the mixture is carefully and slowly added to a stirred ice-water mixture to quench the reaction. This step is highly exothermic and should be performed with caution.
-
Work-up: The aqueous layer is separated, and the organic layer (if a solvent was used) is washed with water and then a neutralizing agent. The product is then isolated, for example, by crystallization or distillation of the solvent.
Visualizing Reaction Pathways and Workflows
Electrophilic Aromatic Sulfonation Mechanism
The following diagram illustrates the generally accepted mechanism for the sulfonation of an aromatic ring using this compound, where sulfur trioxide is the active electrophile.
Caption: Mechanism of electrophilic aromatic sulfonation.
Generalized Experimental Workflow for Industrial Sulfonation
This diagram outlines the key stages in a typical industrial batch sulfonation process.
Caption: Generalized workflow for batch sulfonation.
Performance in Nitration Reactions
This compound is a key component of "mixed acid" (a mixture of nitric acid and sulfuric acid), which is the most common nitrating agent used in industrial processes. The role of sulfuric acid is to protonate nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Role of this compound in Mixed Acid Nitration:
-
Formation of Nitronium Ion: Concentrated sulfuric acid acts as a catalyst by facilitating the formation of the nitronium ion, the active nitrating species.[9][10][11]
-
Dehydrating Agent: Sulfuric acid is a strong dehydrating agent, absorbing the water produced during the reaction, which would otherwise inhibit the reaction.
Comparative Data for Aromatic Nitration:
| Nitrating Agent | Typical Reaction Temperature (°C) | Yield (%) | Selectivity | Key Considerations |
| Mixed Acid (HNO₃/H₂SO₄) | 0 - 60 | High (often >90%) | Good, but can lead to polysubstitution | Highly exothermic, requires careful temperature control. |
| Nitric Acid | Varies | Lower | Lower | Less reactive than mixed acid, often requires higher temperatures. |
| Acetyl Nitrate | Room Temperature | Variable | Mild nitrating agent | Milder than mixed acid, used when harsh conditions are to be avoided.[12] |
| Solid Acid Catalysts (e.g., Sulfated Silica) | 50 - 60 | Up to 63% | Can be highly selective | Environmentally friendly, but may require higher temperatures and longer reaction times.[13][14] |
Mechanism of Nitronium Ion Formation
The diagram below illustrates the formation of the nitronium ion from nitric and sulfuric acid.
Caption: Formation of the nitronium ion in mixed acid.
References
- 1. benchchem.com [benchchem.com]
- 2. ES2035539T3 - SULFONATION PROCEDURE WITH SMOKING SULFURIC ACID. - Google Patents [patents.google.com]
- 3. ask.com [ask.com]
- 4. mdpi.com [mdpi.com]
- 5. microchem.dicp.ac.cn [microchem.dicp.ac.cn]
- 6. EP0369512A1 - Oleum sulphonation process - Google Patents [patents.google.com]
- 7. US7009077B2 - Aromatic sulfonation reactions - Google Patents [patents.google.com]
- 8. US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]
- 9. Nitrating mixture - Sciencemadness Wiki [sciencemadness.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. kbr.com [kbr.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Disulfuric Acid: A Step-by-Step Guide for Laboratory Professionals
Disulfuric acid, also known as pyrosulfuric acid or oleum, is a highly corrosive and reactive chemical that demands meticulous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols. This compound is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄) and reacts violently with water in a highly exothermic reaction.[1] Inhalation of its fumes can be fatal.[1]
Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood.[1][2]
-
Ensure adequate general ventilation in the laboratory.[1]
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE):
-
Appropriate PPE must be worn at all times. This includes, but is not limited to, chemical-resistant gloves (butyl rubber, neoprene), safety goggles, a face shield, and an acid-resistant apron or suit.[1][3]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and property.
For Small Spills (<1 L):
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the fume hood is operating correctly.[1]
-
Containment: Cover the spill with a non-combustible absorbent material such as sand, dry earth, or vermiculite.[1][2][4] Do not use combustible materials like sawdust.[1]
-
Neutralization: Cautiously neutralize the spill by covering it with a suitable base, such as soda ash (sodium carbonate) or lime, starting from the edges and working inward.[1][2]
-
pH Testing: Test the pH of the spilled material using pH paper until it is within a neutral range (pH 6-9).[1]
-
Collection: Carefully collect the neutralized material using non-sparking tools and place it in a designated, properly labeled hazardous waste container.[1][2]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
For Large Spills (>1 L):
-
Evacuate the area immediately and contact your institution's emergency services or hazardous materials response team.[1][5]
Step-by-Step Disposal Protocol: Neutralization
The primary and recommended method for the disposal of this compound is through careful neutralization. This process must be performed with caution due to the highly exothermic reaction with water and bases.
Methodology:
-
Preparation: In a large, appropriate container (e.g., a large beaker or carboy made of a resistant material like borosilicate glass or polyethylene), prepare a dilute solution of a base such as sodium carbonate (soda ash) or calcium hydroxide (slaked lime).[6]
-
Cooling: Place the container with the basic solution in an ice bath to manage the heat that will be generated during neutralization.
-
Slow Addition: Very slowly and with constant stirring, add the this compound to the basic solution. Crucially, always add acid to the base/water, never the other way around, to avoid violent splashing and boiling. [5][6]
-
Temperature Monitoring: Continuously monitor the temperature of the solution. If the temperature rises too quickly, pause the addition of the acid to allow the solution to cool.
-
pH Monitoring: Periodically check the pH of the solution using a pH meter or pH paper. Continue adding the acid until the pH is near neutral (pH 6-9).
-
Final Disposal: Once neutralized, the resulting solution can typically be flushed down the drain with a large volume of water, in accordance with local regulations.[6] Always confirm your institution's specific policies for the disposal of neutralized acid solutions.
-
Container Rinsing: Empty containers that held this compound should be handled as hazardous.[4] They should be cautiously rinsed with a small amount of water (in a fume hood), and the rinsate must also be neutralized before disposal.
Quantitative Data for Disposal
| Parameter | Guideline | Rationale |
| Neutralizing Agent | Soda Ash (Sodium Carbonate), Slaked Lime (Calcium Hydroxide) | Readily available and effective for neutralizing strong acids.[2][6][7] |
| Final pH | 6 - 9 | Ensures the solution is no longer corrosive and is safe for discharge.[1] |
| Temperature Control | Use of an ice bath and slow addition | To manage the highly exothermic reaction and prevent boiling/splashing.[5] |
Disposal Workflow
Caption: Workflow for the safe neutralization and disposal of this compound.
Storage of this compound Waste
-
Pending disposal, this compound must be stored in a cool, dry, well-ventilated area away from incompatible substances.[2][4]
-
Incompatible materials include water, bases, organic materials, combustible materials, reducing agents, and metals.[2][4][8]
-
Store in appropriate, tightly closed containers, and do not store in metal containers.[2]
It is the responsibility of the researcher to be fully aware of the hazards of the chemicals they are working with and to dispose of them in a manner that is safe for themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and waste disposal guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. eastharbourgroup.com [eastharbourgroup.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. uww.edu [uww.edu]
- 8. chemtradelogistics.com [chemtradelogistics.com]
Safe Handling of Disulfuric Acid: A Comprehensive Guide to Personal Protective Equipment and Operational Procedures
Disulfuric acid, also known as fuming sulfuric acid or oleum, is a highly corrosive and reactive chemical that demands stringent safety protocols.[1] It is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄) that reacts violently with water and emits toxic fumes.[1][2] Inhalation of its fumes can be fatal.[1] Adherence to the following operational and safety guidelines is critical to prevent severe injury and property damage.
Operational Plan: Handling, Emergency, and Disposal
1. Engineering Controls: The First Line of Defense
Before handling this compound, ensure the following engineering controls are in place and fully operational:
-
Chemical Fume Hood: All work must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[1]
-
Ventilation: The laboratory must have adequate general ventilation to minimize fume accumulation.[1][3]
-
Emergency Equipment: A fully functional eyewash station and an emergency safety shower must be readily accessible and in close proximity to the workstation.[1][3]
2. Personal Protective Equipment (PPE): Essential Barrier Protection
The correct PPE must be worn at all times when handling this compound. The level of protection may vary depending on the concentration and quantity of the substance being handled.[3][4]
-
Eye and Face Protection: Wear tightly fitting chemical splash goggles (compliant with EN 166) and a full-face shield.[1][3][5] If there is a significant risk of splashing, a respirator with a full-face mask should be used.[3]
-
Skin and Body Protection: An acid-resistant, one or two-piece suit is required.[3][4] Materials such as Saranex™, Barricade®, Teflon™, and Tychem® 10000 offer excellent resistance to fuming sulfuric acid.[5] Pant legs should always be worn over acid-resistant boots.[4]
-
Hand Protection: Use gauntlet-length, acid-resistant gloves.[4] Recommended materials include Viton®, Butyl rubber, and Neoprene.[3][6] Always check the manufacturer's specific breakthrough time data for the chemical being used.[3] Sleeves should be worn over the gloves.[4]
-
Respiratory Protection: If ventilation is insufficient or if exposure limits are likely to be exceeded, respiratory protection is mandatory.[3] A full-face respirator with an ABEK-type filter is recommended.[3] For emergencies, spills, or situations with a risk of oxygen deficiency, a self-contained breathing apparatus (SCBA) or a full-face supplied-air respirator must be used.[3][7][8]
3. Safe Handling and Storage Procedures
-
Handling:
-
Always add acid to water slowly and never the other way around to prevent a violent exothermic reaction.[2][3][9]
-
Avoid all contact with skin, eyes, and clothing.[3]
-
Do not breathe in vapors, mists, or fumes.[3]
-
Use dedicated, corrosion-resistant equipment.[3]
-
After handling, wash hands and face thoroughly. Remove and wash contaminated clothing before reuse, and discard contaminated shoes.[3][10]
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area with a corrosion-resistant liner.[3][11]
-
Keep containers tightly closed to prevent moisture absorption.[3][10]
-
Store locked up and away from incompatible materials, including water, bases, organic materials, combustible materials, and most metals.[1][10][12]
-
4. Emergency Procedures: Spills and Exposure
-
Spills:
-
Evacuate and restrict access to the immediate area.[1]
-
Ensure the fume hood and ventilation are operating correctly.[1]
-
For small spills, cover with a non-combustible absorbent material like dry sand, earth, or vermiculite.[1][10] Do not use combustible materials like sawdust. [1]
-
Slowly neutralize the spill by applying an alkaline material such as soda ash or sodium bicarbonate from the edges inward.[4][10]
-
Use pH paper to test the material until the pH is between 6 and 9.[1]
-
Collect the neutralized residue into a suitable container for hazardous waste disposal.[1]
-
For large spills, evacuate the area immediately and call emergency services.[1]
-
-
First Aid:
-
Inhalation: Move the person to fresh air immediately.[1][10] If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[1][3] Seek immediate medical attention.[10]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][10] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush the eyes with gently flowing water for at least 15-30 minutes, holding the eyelids open.[1][10] Seek immediate medical attention from an ophthalmologist.[1]
-
Ingestion: Do NOT induce vomiting.[3][10] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[3] Seek immediate medical attention.[3][10]
-
5. Disposal Plan
This compound and its containers must be treated as hazardous waste.[4]
-
Neutralization: The preferred method of disposal is neutralization.[9][13] Slowly add the waste acid to a large volume of a neutralizing solution, such as soda ash (sodium carbonate) and slaked lime (calcium hydroxide), with constant stirring.[9]
-
Dilution: Once the acid is fully neutralized (pH 6-9), the resulting solution can be flushed down the drain with a large volume of water, in accordance with local regulations.[9][13]
-
Regulatory Compliance: Always consult with local and institutional environmental regulatory agencies for acceptable disposal practices, as regulations can vary.[4][9][12] Do not allow the material to enter sewers or waterways without proper treatment.[3][4]
Data Presentation: Personal Protective Equipment
The following table summarizes the recommended personal protective equipment for handling fuming sulfuric acid.
| Protection Type | Equipment | Recommended Materials / Specifications |
| Eye / Face | Goggles & Face Shield | Tightly fitting chemical splash goggles (EN 166) and a full-face shield.[1][3] |
| Respiratory | Full-Face Respirator | ABEK type filter cartridge. For emergencies, use a self-contained breathing apparatus (SCBA).[3][7] |
| Body | Acid-Resistant Suit | Materials with >8 hour protection: Saranex™, Barricade®, Teflon™, Tychem® 10000.[5] |
| Hands | Gauntlet Gloves | Excellent Resistance (>8 hours): Butyl Rubber, Teflon™. Good to Very Good Resistance (1-8 hours): Viton™, Neoprene, Polyvinyl Chloride (PVC).[3][5][6] |
| Feet | Safety Boots | Acid-resistant boots with pant legs worn over the top.[4] |
Experimental Protocols
Detailed experimental protocols involving this compound, such as the sulfonation of an aromatic compound, require a meticulous, step-by-step procedure. This includes assembling a dry apparatus under an inert atmosphere, cooling the reaction vessel in an ice bath, adding the this compound dropwise via a dropping funnel while carefully monitoring the internal temperature, allowing the reaction to proceed, and finally, quenching the reaction by slowly pouring the mixture over crushed ice with extreme caution due to the highly exothermic nature of this step.[1]
Mandatory Visualization
Caption: Logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. eastharbourgroup.com [eastharbourgroup.com]
- 4. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 5. sulphuric-acid.com [sulphuric-acid.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ia803204.us.archive.org [ia803204.us.archive.org]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. scribd.com [scribd.com]
- 13. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
